An In-depth Technical Guide to 2-Propoxyethanol This technical guide provides a comprehensive overview of 2-propoxyethanol, a widely used industrial solvent. The document is intended for researchers, scientists, and prof...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 2-Propoxyethanol
This technical guide provides a comprehensive overview of 2-propoxyethanol, a widely used industrial solvent. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, metabolic pathway, and an example of its synthesis.
Core Properties of 2-Propoxyethanol
2-Propoxyethanol, also known as ethylene (B1197577) glycol monopropyl ether, is a colorless liquid with a mild, ether-like odor.[1] It is a versatile solvent used in a variety of applications, including paints, coatings, cleaning agents, and as a chemical intermediate.[2][3]
Quantitative Data Summary
The fundamental physicochemical properties of 2-propoxyethanol are summarized in the table below for easy reference.
The metabolism of 2-propoxyethanol is a critical aspect of its toxicological profile. The primary metabolic pathway involves a two-step enzymatic conversion in the liver. Initially, alcohol dehydrogenase (ADH) oxidizes the terminal alcohol group of 2-propoxyethanol to form an aldehyde intermediate.[8] Subsequently, aldehyde dehydrogenase (ALDH) rapidly converts this transient aldehyde to 2-propoxyacetic acid (PAA), which is the predominant urinary metabolite.[8] The accumulation of PAA is associated with the observed toxicity of 2-propoxyethanol, although it is considered to have lower toxicity than the metabolites of shorter-chain glycol ethers like 2-methoxyethanol.[8]
Caption: Metabolic conversion of 2-propoxyethanol to 2-propoxyacetic acid.
Experimental Protocols
Synthesis of 2-Propoxyethanol
A documented method for the synthesis of 2-propoxyethanol involves the reaction of ethylene glycol and 2-ethyl-1,3-dioxolane (B3050401).[6] The following protocol is based on a patented synthesis procedure.
Materials:
Ethylene glycol (EG)
2-ethyl-1,3-dioxolane (EDX)
5% Palladium on carbon catalyst (Pd/C)
Nitrogen (N₂) gas
Hydrogen (H₂) gas
300 mL autoclave
Procedure:
Combine 100 g of ethylene glycol and 20 g of 2-ethyl-1,3-dioxolane in a 300 mL autoclave with 1.0 g of 5% Pd/C catalyst.[6]
Seal the autoclave and purge it twice with N₂ and once with H₂.[6]
Bring the reactor to an operating pressure of 3.44 MPa and begin stirring at 750 rpm.[6]
Maintain the pressure throughout the experiment. After 1 hour, cool the autoclave and vent the remaining gas.[6]
Open the autoclave, filter its contents, and analyze the filtrate by gas chromatography (GC) to determine the product distribution.[6]
This guide provides foundational information for professionals working with 2-propoxyethanol. Further in-depth investigation into specific applications and toxicological studies is recommended for a complete understanding.
An In-Depth Technical Guide to 2-Propoxyethanol: Chemical Structure, Properties, and Metabolism
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Propoxyethanol, a member of the glycol ether family, is a colorless liquid with a mild, ether-like odor.[1] It serves as a versatile solvent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propoxyethanol, a member of the glycol ether family, is a colorless liquid with a mild, ether-like odor.[1] It serves as a versatile solvent in a range of industrial and commercial applications, including paints, coatings, cleaning products, and inks.[1][2] Its amphipathic nature, possessing both polar and non-polar characteristics, allows it to dissolve a wide variety of substances. This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, metabolic pathways, and key experimental protocols related to 2-propoxyethanol.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-propoxyethanol .[3] The chemical structure is characterized by a propyl group attached to an ethanol (B145695) molecule via an ether linkage.
A summary of the key physical, chemical, and toxicological properties of 2-propoxyethanol is presented below. This data is essential for safe handling, experimental design, and understanding its environmental and biological fate.
The metabolism of 2-propoxyethanol is analogous to that of other short-chain glycol ethers. The primary pathway involves oxidation of the terminal alcohol group. In vivo studies in rats have identified the major urinary metabolites.[4]
The metabolic cascade is initiated by alcohol dehydrogenase, which oxidizes 2-propoxyethanol to its corresponding aldehyde, 2-propoxyacetaldehyde. This intermediate is then rapidly oxidized by aldehyde dehydrogenase to form the primary metabolite, 2-propoxyacetic acid (PAA).[4] A portion of the PAA can then be conjugated with glycine (B1666218) to form N-(2-propoxyacetyl)glycine. A minor pathway may involve the cleavage of the ether bond, yielding ethylene (B1197577) glycol.[4]
Caption: Metabolic pathway of 2-propoxyethanol.
Experimental Protocols
Synthesis of 2-Propoxyethanol
A common method for the synthesis of 2-propoxyethanol involves the reaction of ethylene oxide with n-propanol. An alternative laboratory-scale synthesis is detailed below.
Physical properties of 2-Propoxyethanol (boiling point, melting point, density)
This technical guide provides a comprehensive overview of the key physical properties of 2-Propoxyethanol, including its boiling point, melting point, and density. The information is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the key physical properties of 2-Propoxyethanol, including its boiling point, melting point, and density. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise and reliable data for their work. This guide includes a summary of quantitative data, descriptions of standard experimental protocols for determining these properties, and a conceptual workflow for their measurement.
2-Propoxyethanol, also known as ethylene (B1197577) glycol monopropyl ether, is a colorless liquid with a mild odor.[1][2] It is utilized as a solvent in various industrial applications, such as in coatings, inks, and cleaning agents, due to its ability to dissolve a wide range of substances.[3]
Physical Properties of 2-Propoxyethanol
The physical characteristics of 2-Propoxyethanol are crucial for its handling, application, and in the design of processes in which it is used. The following table summarizes its key physical properties.
Experimental Protocols for Determining Physical Properties
The determination of the physical properties of chemical substances like 2-Propoxyethanol is governed by internationally recognized standard methods to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) and ASTM International provide such guidelines.[10][11]
Boiling Point Determination (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12][13] OECD Guideline 103 describes several methods for its determination, including:[12][14]
Ebulliometer Method: This method involves measuring the boiling point of the liquid by directly observing the temperature at which the liquid and vapor phases are in equilibrium.
Dynamic Method: This technique measures the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[12]
Distillation Method: This involves distilling the substance and recording the temperature at which the liquid boils.[12]
Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded.[12]
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to detect the phase transition from liquid to gas.[12]
Melting Point Determination (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[15][16] OECD Guideline 102 outlines several methods for determining the melting point or melting range:[15][17]
Capillary Method: A small amount of the powdered substance is placed in a capillary tube and heated.[18][19] The temperature range from the beginning to the end of melting is recorded. The heating can be done in a liquid bath or a metal block.[15][17]
Kofler Hot Bar: This method uses a heated bar with a temperature gradient to determine the melting point.[17]
Melt Microscope: A microscope with a heated stage is used to visually observe the melting process.[17]
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These methods measure the heat flow to or from a sample as a function of temperature, allowing for the precise determination of the melting transition.[15][17]
Density Determination (OECD Guideline 109)
Density is the mass of a substance per unit of volume.[20][21] OECD Guideline 109 provides several methods for measuring the density of liquids and solids:[22]
Hydrometer: A weighted glass float is placed in the liquid, and the density is read from a calibrated scale on the stem.
Hydrostatic Balance: The density is determined by weighing a solid of known volume in air and then immersed in the liquid.
Pycnometer: A flask of a known volume is weighed empty, then filled with the substance and weighed again. The density is calculated from the mass and volume.
Oscillating Densimeter: A U-shaped tube is vibrated at its natural frequency. When filled with the sample, the frequency changes, and this change is used to determine the density.
ASTM International also provides standard test methods for the analysis of glycols, including the determination of density.[11][23][24]
Conceptual Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical substance like 2-Propoxyethanol.
Caption: Workflow for determining physical properties.
In-Depth Technical Guide to the Solubility of 2-Propoxyethanol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2-propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether or P...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether or Propyl CELLOSOLVE™) in water and a range of common organic solvents. The information is compiled from various scientific and technical sources to support its application in research, development, and manufacturing.
Core Concept: Solubility Profile of 2-Propoxyethanol
2-Propoxyethanol (CAS No. 2807-30-9) is a glycol ether, a class of solvents known for their excellent solvency characteristics.[1][2][3] Its molecular structure, containing both a polar hydroxyl group and a less polar ether linkage with a propyl group, allows it to be an effective solvent for a wide variety of substances and to be miscible with both polar and non-polar solvents.[4][5]
Data Presentation: Quantitative Solubility
The solubility of 2-propoxyethanol is most often described in terms of miscibility, indicating that it can be mixed in all proportions to form a homogeneous solution.
Table 1: Solubility of 2-Propoxyethanol in Water
Solvent
Temperature
Solubility/Miscibility
Data Type
Water
20 °C
100% by volume
Quantitative
Water
Ambient
Miscible
Qualitative
Water
25 °C
191 g/L
Quantitative
Note on Water Solubility Data: While the majority of sources indicate that 2-propoxyethanol is fully miscible with water, one source provides a specific solubility value of 191 g/L at 25°C.[5] This value may represent a specific experimental result or could be an outlier, as the consensus from multiple other sources is complete miscibility.[6][7][8][9][10]
Table 2: Solubility and Miscibility of 2-Propoxyethanol in Organic Solvents
Solvent Class
Specific Solvent
Solubility/Miscibility
Data Type
Alcohols
Methanol, 1-Propanol, 2-Propanol, 1-Pentanol
Miscible
Qualitative
Alcohols
General
Soluble / Miscible
Qualitative
Ethers
General
Soluble / Miscible
Qualitative
Ketones
General
Miscible
Qualitative
Esters
General
Miscible
Qualitative
Hydrocarbons
General
Good Solubility
Qualitative
The versatile nature of glycol ethers allows them to be miscible with a broad range of organic solvents, including alcohols, ethers, ketones, and esters.[4] It also exhibits good solubility in hydrocarbons.[11]
Experimental Protocols for Solubility Determination
Standardized methods are employed to determine the solubility and miscibility of chemical substances like 2-propoxyethanol. The following are summaries of the most relevant protocols.
Water Miscibility Testing (Based on ASTM D1722)
The American Society for Testing and Materials (ASTM) standard D1722 is a common method for determining the water miscibility of water-soluble solvents.[1][11][12]
Objective: To qualitatively assess the miscibility of a solvent with water and detect the presence of any water-immiscible contaminants.
Methodology Summary:
Apparatus: A clean, dry, glass-stoppered graduated cylinder (typically 250 mL) is used.
Reagents: The solvent to be tested (2-propoxyethanol) and reagent water (conforming to Type IV or better of ASTM Specification D1193).
Procedure:
A specified volume of the solvent sample is measured into the graduated cylinder.
Reagent water is added to dilute the sample to a final volume that is typically ten times the initial sample volume.
The cylinder is stoppered and inverted a set number of times (e.g., 10-20 times) to ensure thorough mixing.
The resulting mixture is then allowed to stand for a specified period.
Interpretation: The mixture is visually inspected for any signs of turbidity, cloudiness, or the formation of separate layers. If the mixture remains clear and homogeneous, the solvent is considered miscible with water under the test conditions.
Water Solubility Determination (Based on OECD Guideline 105)
The Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 105, provides methods for determining the solubility of substances in water.[2][3][13] Two primary methods are described: the Column Elution Method and the Flask Method. Given the high solubility of 2-propoxyethanol, the Flask Method is the more appropriate choice.
Objective: To quantitatively determine the saturation concentration of a substance in water at a given temperature.
Methodology Summary (Flask Method):
Principle: A supersaturated solution or a solution with an excess of the test substance is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.
Apparatus: A constant temperature bath, flasks with stoppers, a method for agitation (e.g., magnetic stirrer or shaker), and an analytical instrument suitable for quantifying the test substance (e.g., gas chromatography, HPLC).
Procedure:
An amount of 2-propoxyethanol, in excess of its expected solubility, is added to a known volume of water in a flask.
The flask is sealed and placed in a constant temperature bath (e.g., 20 °C).
The mixture is agitated for a sufficient time to reach equilibrium. This can be determined by taking measurements at different time intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
Once equilibrium is established, the agitation is stopped, and the undissolved portion is allowed to settle.
A sample of the clear, saturated aqueous solution is carefully withdrawn. To separate any undissolved micro-droplets, centrifugation is often employed.
The concentration of 2-propoxyethanol in the sampled aqueous phase is then measured using a validated analytical method.
Data: The result is expressed as the mass of the substance per volume or mass of the solvent (e.g., g/L or g/100g ). For a substance that is miscible, a saturation point will not be reached.
Mandatory Visualizations
Logical Relationship of 2-Propoxyethanol's Miscibility
The following diagram illustrates the relationship between 2-propoxyethanol and its miscibility with different classes of solvents, based on its chemical properties.
Caption: Miscibility of 2-Propoxyethanol with solvent types.
An In-depth Technical Guide to the Synthesis of 2-Propoxyethanol For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthesis pathways fo...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis of 2-Propoxyethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether), a versatile solvent and chemical intermediate. The document details key synthetic strategies, including reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.
Overview of Synthesis Strategies
2-Propoxyethanol is commercially produced and can be synthesized in the laboratory through several established methods. The most prominent of these are:
Reaction of Ethylene Oxide with n-Propanol: The primary industrial method, which can be performed under either base-catalyzed or acid-catalyzed conditions.
Williamson Ether Synthesis: A classic and versatile method for ether formation, offering two potential pathways for this unsymmetrical ether.
Reductive Ring-Opening of Dioxolane Derivatives: A more specialized route involving the catalytic hydrogenation of a protected diol precursor.
Each of these pathways offers distinct advantages and challenges concerning reaction conditions, catalyst requirements, yield, and selectivity.
Pathway 1: Reaction of Ethylene Oxide with n-Propanol
The reaction between ethylene oxide and n-propanol is the most common industrial route for manufacturing 2-propoxyethanol.[1] This reaction involves the ring-opening of the epoxide by the alcohol. The process can be catalyzed by either a base or an acid, which alters the reaction mechanism.
Base-Catalyzed Synthesis
In base-catalyzed conditions, a strong base (e.g., potassium hydroxide, KOH) is used to deprotonate n-propanol, forming the more nucleophilic propoxide anion.[2] This anion then attacks one of the carbon atoms of the ethylene oxide ring in a classic SN2 reaction, leading to the formation of the 2-propoxyethanol product after protonation.[2][3]
Mechanism:
Deprotonation: n-Propanol reacts with the base to form the propoxide ion.
Nucleophilic Attack: The propoxide ion attacks the ethylene oxide ring, causing it to open.[3]
Protonation: The resulting alkoxide is protonated by a proton source (typically another molecule of n-propanol) to yield 2-propoxyethanol and regenerate the propoxide catalyst.
Spectroscopic Analysis of 2-Propoxyethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 2-propoxyethanol, a widely used solvent in various industrial and pharm...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-propoxyethanol, a widely used solvent in various industrial and pharmaceutical applications. The guide focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data in a structured format and detailing the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of 2-propoxyethanol in research and development settings.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-propoxyethanol exhibits characteristic absorption bands corresponding to the vibrations of its hydroxyl and ether functionalities, as well as its alkyl backbone.
IR Spectral Data
The following table summarizes the key absorption peaks observed in the infrared spectrum of 2-propoxyethanol.
Wavenumber (cm⁻¹)
Intensity
Assignment
~3400
Strong, Broad
O-H stretch (alcohol)
~2960, ~2870
Strong
C-H stretch (alkane)
~1110
Strong
C-O stretch (ether)
~1060
Strong
C-O stretch (primary alcohol)
Data interpreted from the spectrum available on ChemicalBook.
Experimental Protocol for IR Spectroscopy
The infrared spectrum of liquid 2-propoxyethanol can be obtained using the following protocol:
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
Sample Preparation:
Ensure the sample of 2-propoxyethanol is pure and free of water, as water has a strong IR absorption that can interfere with the spectrum.
Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Gently press the plates together to form a thin liquid film.
Alternatively, a demountable cell with a defined path length can be used for quantitative analysis.
Data Acquisition:
Record a background spectrum of the empty salt plates or cell.
Place the prepared sample in the spectrometer's sample holder.
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the structural elucidation and confirmation of 2-propoxyethanol.
¹H NMR Spectral Data
The ¹H NMR spectrum of 2-propoxyethanol provides information on the number of different types of protons, their chemical environment, and their connectivity.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
0.92
Triplet
3H
-CH₃
1.57
Sextet
2H
-CH₂-CH₃
2.5 (approx.)
Singlet (broad)
1H
-OH
3.44
Triplet
2H
-O-CH₂-CH₂-CH₃
3.53
Triplet
2H
-O-CH₂-CH₂-OH
3.72
Triplet
2H
-CH₂-OH
Data interpreted from the spectrum available on ChemicalBook.[1] Multiplicities and coupling constants are inferred from the peak patterns.
¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Based on the structure of 2-propoxyethanol, five distinct carbon signals are expected.
Chemical Shift (δ, ppm)
Assignment
~10
-CH₃
~23
-CH₂-CH₃
~62
-CH₂-OH
~71
-O-CH₂-CH₂-OH
~73
-O-CH₂-CH₂-CH₃
Note: The provided ¹³C NMR data is based on predicted values and typical chemical shift ranges for similar functional groups. Experimental verification is recommended.
Experimental Protocol for NMR Spectroscopy
The following protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of 2-propoxyethanol:
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
Sample Preparation:
Dissolve approximately 5-20 mg of 2-propoxyethanol in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Shim the magnetic field to achieve optimal homogeneity.
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
Process the acquired free induction decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from the chemical structure of 2-propoxyethanol to the interpretation of its spectroscopic data.
Caption: Workflow of Spectroscopic Analysis for 2-Propoxyethanol.
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a thorough overview of 2-Propoxyethanol, a versatile glycol ether utilized across various scientific and industrial s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 2-Propoxyethanol, a versatile glycol ether utilized across various scientific and industrial sectors. This document consolidates its chemical identity, physical and chemical properties, and provides a procedural framework for its application in a laboratory setting.
Chemical Identity: Synonyms and Alternative Names
2-Propoxyethanol is known by a multitude of synonyms and trade names across different regions and suppliers. For clarity and comprehensive literature searching, a compilation of these names is essential.
A summary of the key physical and chemical properties of 2-Propoxyethanol is presented below. These parameters are critical for its handling, application in experimental setups, and for computational modeling.
While specific, detailed experimental protocols for 2-propoxyethanol in drug development are not extensively published, its primary role is as a versatile solvent.[5] It is utilized in formulations for coatings, cleaning agents, and as a solvent for a wide range of substances including resins and dyes.[3] Its moderate evaporation rate is advantageous in processes requiring controlled drying times.[3]
A general experimental protocol for the synthesis of 2-propoxyethanol involves the reaction of ethylene oxide with n-propanol.[1] Another described method is the reaction of synthesis gas (CO+H2) in the presence of a Ruthenium catalyst.[1] A more detailed production example involves combining ethylene glycol and 2-ethyl-1,3-dioxolane (B3050401) in an autoclave with a 5% Palladium on carbon catalyst, followed by heating and pressurizing with hydrogen gas.[8]
In a research context, 2-propoxyethanol would typically be used as a vehicle for compound administration or as a solvent in analytical techniques. Due to its chemical properties, it can dissolve a variety of both polar and non-polar compounds.
Biological Interaction and Signaling Pathways
A comprehensive search of available scientific literature did not reveal any specific signaling pathways that are directly modulated by 2-propoxyethanol. Its biological effects are primarily associated with its properties as a solvent and its metabolism. The primary metabolite of 2-propoxyethanol is 2-propoxyacetic acid (PAA).[9] Toxicological studies indicate that at high concentrations, it can cause hemolysis, with human erythrocytes being less sensitive than those of rats.[9][10] The critical health effects for risk assessment are considered to be acute dermal toxicity and eye irritation.[9] Given the lack of evidence for direct interaction with specific signaling cascades, its role in biological experiments is predominantly that of an excipient or solvent.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for utilizing 2-propoxyethanol as a solvent in a typical laboratory experiment, such as in-vitro compound screening.
Caption: A generalized experimental workflow using 2-propoxyethanol as a solvent.
An In-depth Technical Guide on the Environmental Fate and Biodegradability of 2-Propoxyethanol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of 2-Propoxyethanol (CAS No. 2807-30-9), a gl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the environmental fate and biodegradability of 2-Propoxyethanol (CAS No. 2807-30-9), a glycol ether solvent utilized in a range of industrial applications. This document synthesizes available data on its physicochemical properties, pathways of abiotic and biotic degradation, potential for bioaccumulation, and ecotoxicity. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental protocols are described, and conceptual diagrams illustrating environmental fate and degradation pathways are provided to enhance understanding.
Introduction
2-Propoxyethanol, also known as ethylene (B1197577) glycol monopropyl ether, is a colorless liquid with a mild ethereal odor. Its utility as a solvent in formulations for coatings, inks, and cleaners necessitates a thorough understanding of its environmental behavior. This guide aims to provide a detailed technical overview of its journey and persistence in various environmental compartments, its susceptibility to biological degradation, and its potential impact on aquatic ecosystems.
Physicochemical Properties
The environmental transport and partitioning of 2-Propoxyethanol are dictated by its physical and chemical properties. It is characterized by its miscibility with water and moderate volatility. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Propoxyethanol
The fate of 2-Propoxyethanol in the environment is governed by a combination of transport and degradation processes.
Abiotic Degradation
Atmospheric Degradation: In the atmosphere, 2-Propoxyethanol is expected to exist predominantly in the vapor phase. Its primary degradation pathway is through reaction with photochemically produced hydroxyl (OH) radicals. The estimated atmospheric half-life for this reaction is approximately 13 hours, indicating that it is not likely to persist in the air or undergo long-range atmospheric transport.[2]
Hydrolysis: Glycol ethers, including 2-Propoxyethanol, are generally stable to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant degradation pathway in aquatic environments.
Biotic Degradation
2-Propoxyethanol is considered to be readily biodegradable.[2] Studies on similar glycol ethers, such as 2-butoxyethanol, have shown rapid degradation in both aerobic soil and water systems, suggesting a low potential for persistence.[2]
Microorganisms from genera such as Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus have been identified as capable of utilizing glycol ethers as a carbon source.[2] The initial and key step in the aerobic biodegradation of 2-Propoxyethanol is the oxidation of the primary alcohol group by alcohol dehydrogenase to form the corresponding aldehyde, which is then further oxidized to 2-propoxyacetic acid.[2] Subsequently, the ether linkage is cleaved, leading to the formation of smaller, readily metabolizable compounds.
Bioaccumulation
The bioaccumulation potential of a chemical in aquatic organisms can be estimated from its octanol-water partition coefficient (log Kow). With a log Kow value of 0.32, 2-Propoxyethanol has a low potential for bioaccumulation in aquatic organisms.[1][2]
Mobility in Soil
Ecotoxicity
The ecotoxicity of 2-Propoxyethanol has been evaluated for key aquatic organisms representing different trophic levels: fish, invertebrates (daphnids), and algae. The available data, primarily from acute toxicity studies, are summarized in Table 3. Overall, 2-Propoxyethanol exhibits low acute toxicity to aquatic organisms. Chronic toxicity data, particularly No Observed Effect Concentrations (NOECs), are limited for 2-Propoxyethanol itself. However, data for structurally similar compounds can provide an indication of potential long-term effects. For instance, a chronic study on 2-phenoxyethanol (B1175444) with Daphnia magna reported a NOEC of 46.9 mg/L for growth and reproduction.[5]
Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate and ecotoxicity of chemicals.
This method is commonly used to determine the ready biodegradability of a chemical.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed by the microbial population during the degradation of the test substance is measured over a 28-day period and is compared to the theoretical oxygen demand (ThOD).
Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is used as the microbial source.
Test Conditions: The test is conducted in the dark at a constant temperature (e.g., 20 ± 1 °C).
Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window during the 28-day test period.
Aquatic Toxicity Testing
OECD 203: Fish, Acute Toxicity Test: This test evaluates the lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration that causes 50% of daphnids to become immobilized (EC50) after 48 hours of exposure.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae over a 72-hour period, determining the concentration that inhibits growth by 50% (EC50).
Visualizations
Conceptual Environmental Fate of 2-Propoxyethanol
Caption: Conceptual model of the environmental fate of 2-Propoxyethanol.
Simplified Aerobic Biodegradation Pathway of 2-Propoxyethanol
Caption: Simplified aerobic biodegradation pathway of 2-Propoxyethanol.
General Experimental Workflow for Biodegradability Assessment (OECD 301F)
Caption: General workflow for OECD 301F biodegradability testing.
Conclusion
Based on the available data, 2-Propoxyethanol is a substance that is not expected to persist in the environment. Its ready biodegradability, coupled with a short atmospheric half-life and low potential for bioaccumulation, suggests a favorable environmental profile. The primary route of its removal from aquatic and terrestrial systems is through microbial degradation. While acute ecotoxicity is low, further research into its chronic effects on a broader range of organisms would provide a more complete understanding of its long-term environmental risk. The information presented in this guide serves as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions regarding the use and environmental management of 2-Propoxyethanol.
A Comprehensive Technical Guide to the Historical Context of 2-Propoxyethanol in Chemical Research
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the historical context, synthesis, applications, and toxicological evaluation of 2-Propoxyethanol. It is inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the historical context, synthesis, applications, and toxicological evaluation of 2-Propoxyethanol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Introduction and Historical Context
2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether or Propyl Cellosolve) is an organic compound belonging to the glycol ether family.[1] These compounds are characterized by the presence of both an ether and an alcohol functional group, which imparts valuable solvency characteristics.[1] The history of 2-Propoxyethanol is closely linked to the broader development of glycol ethers in the early 20th century.[2]
The industrial journey of glycol ethers began significantly with the introduction of "Cellosolve" in 1924 by the Carbide & Carbon Chemicals Corporation, which was initially marketed as a solvent for various resins and cellulose (B213188) esters.[2] This innovation spurred systematic research into a wide range of glycol ether derivatives to meet the growing industrial demand for solvents with specific properties like tailored evaporation rates and solvency power.[2]
While the precise date and discoverer of 2-Propoxyethanol are not clearly documented in historical chemical literature, it was first synthesized during this period of expansion in the early 20th century.[1][2] The propoxy variant emerged from efforts to develop solvents with improved performance characteristics compared to their lower molecular weight counterparts.[2] Its utility as a solvent and as a chemical intermediate quickly established its place in both academic and industrial research.[2][3]
Synthesis of 2-Propoxyethanol
Industrially, 2-Propoxyethanol is primarily produced through the acid-catalyzed reaction of ethylene oxide with n-propanol.[1] An alternative method involves the reaction of synthesis gas (carbon monoxide and hydrogen) in the presence of a Ruthenium compound catalyst.[1]
Caption: Primary industrial synthesis pathway for 2-Propoxyethanol.
This section details a laboratory-scale synthesis of 2-Propoxyethanol, as described in patent literature, demonstrating its production via the hydrogenation of an acetal (B89532).[4]
Combine 100 g of ethylene glycol, 20 g of 2-ethyl-1,3-dioxolane, and 1.0 g of 5% Pd/C catalyst in a 300 mL autoclave.[4]
Seal the autoclave and purge the system twice with nitrogen gas, followed by a single purge with hydrogen gas to create an inert atmosphere.[4]
Charge the reactor with hydrogen gas and heat the mixture to 200°C.[4]
Once the temperature is reached, increase the pressure to an operating pressure of 3.44 MPa (approximately 500 psi) and begin stirring at 750 rpm.[4]
Maintain this pressure throughout the duration of the experiment.[4]
After 1 hour, cool the autoclave and vent the remaining gas.[4]
Open the autoclave, filter its contents to remove the catalyst, and analyze the filtrate by gas chromatography to determine the product distribution.[4]
Expected Results: The reaction is expected to yield a high conversion of the starting acetal with good selectivity towards 2-Propoxyethanol. A reported outcome for this procedure was a 97.4% conversion of the acetal with an 82.6% selectivity to 2-Propoxyethanol.[4]
Physicochemical Properties
2-Propoxyethanol is a clear, colorless to pale yellow liquid with a mild, ether-like odor.[1][5] It is a volatile, flammable liquid that is miscible with water.[1][6] Its key physical and chemical properties are summarized in the table below.
The unique properties of 2-Propoxyethanol led to its adoption in a variety of applications, driving further research into its behavior and utility.
Caption: Core application areas of 2-Propoxyethanol.
Solvent in Coatings: A primary application has been as a solvent in the coatings industry for paints, lacquers, and varnishes.[3] Its ability to dissolve a wide range of resins and its moderate evaporation rate made it valuable for achieving smooth, uniform finishes.[1][3]
Cleaning Agents: Due to its efficacy against grease and grime, it has been a common component in both industrial degreasers and household cleaning products.[1][5]
Chemical Intermediate: 2-Propoxyethanol serves as a crucial raw material in the synthesis of other chemicals.[2][5] Notably, it is a vital intermediate in the production of certain pesticides and herbicides.[2][3]
Other Formulations: It has also been employed in the formulation of hydraulic fluids and brake fluids.[1]
Historical Perspective on Toxicological Research
The toxicological evaluation of glycol ethers as a class has evolved significantly over time. Early use was widespread before the full spectrum of their potential health effects was understood. Subsequent research revealed that certain glycol ethers, particularly short-chain derivatives like 2-methoxyethanol (B45455) and 2-ethoxyethanol, posed significant reproductive and developmental health risks.[8] This led to more rigorous investigation of the entire class, including 2-Propoxyethanol.
Research has shown that the toxicological profile of 2-Propoxyethanol differs from its shorter-chain counterparts.[8]
General Toxicity: Acute exposure through inhalation or skin absorption can cause dizziness, headache, nausea, and irritation to the eyes and respiratory tract.[1] Prolonged, high-level exposure has been linked to liver and kidney damage in animal studies.[1]
Irritation: It is considered irritating to the eyes and slightly irritating to the skin.[8] In animal studies, slight irritation was observed in rats at concentrations of 100 ml/m³ and above.[8]
Reproductive and Developmental Toxicity: Unlike 2-methoxyethanol and 2-ethoxyethanol, toxic effects on the testes have not been found in studies with rats for 2-Propoxyethanol.[8] Developmental toxicity studies in rats showed maternal toxicity (hemolysis) at concentrations of 200 ml/m³ and above, along with some skeletal variations in fetuses, but no malformations.[8] In rabbits, no developmental toxicity was observed up to the highest tested concentration of 500 ml/m³.[8]
Hemolytic Effects: The toxicity profile of 2-Propoxyethanol is often compared to 2-butoxyethanol, with both showing hemolytic (red blood cell-damaging) effects, particularly in rats.[8] However, human erythrocytes are markedly less sensitive to these effects than rat erythrocytes.[8]
Carcinogenicity: 2-Propoxyethanol is not currently classified as a carcinogen by major regulatory bodies like the IARC or the U.S. EPA.[1][9]
The following describes a generalized protocol for an in vitro dermal absorption study using a Franz cell, a common method for assessing the percutaneous absorption of chemicals like 2-Propoxyethanol.
Caption: Workflow for an in vitro dermal absorption experiment.
Protocol:
Skin Preparation: Excise a full-thickness section of human skin (e.g., from cosmetic surgery) with a thickness of approximately 1 mm.[8]
Franz Cell Assembly: Mount the prepared skin sample between the donor and receptor chambers of a static Franz diffusion cell, with the stratum corneum facing the donor chamber.[8]
Receptor Fluid: Fill the receptor chamber with a suitable receptor fluid, such as a 0.9% aqueous sodium chloride solution, ensuring no air bubbles are trapped beneath the skin.[8]
Compound Application: Apply a known volume of undiluted 2-Propoxyethanol (e.g., 200-300 µl) to the skin surface in the donor chamber under occlusive conditions.[8]
Sampling: At predetermined time intervals, withdraw samples from the receptor fluid for analysis and replace the volume with fresh, pre-warmed receptor fluid.
Analysis: Quantify the concentration of 2-Propoxyethanol in the collected samples using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Calculation: Calculate the cumulative amount of 2-Propoxyethanol that has permeated the skin over time and determine the steady-state flux (absorption rate) in units of mg/cm²/hour.
Conclusion
From its origins in the burgeoning chemical industry of the early 20th century, 2-Propoxyethanol has become a well-established compound with a broad range of applications. Its historical trajectory is representative of many industrial solvents: initial widespread use driven by its desirable physical properties, followed by detailed scientific and toxicological scrutiny that has defined its modern applications and safety protocols. For today's researchers, understanding this history provides crucial context for its continued use in formulating new products and as a reference point in the development of safer, more effective chemical alternatives.
A Comprehensive Technical Guide to the Thermophysical Properties of 2-Propoxyethanol in Binary and Ternary Systems
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a thorough examination of the thermophysical properties of 2-propoxyethanol in various binary and ternary systems. Un...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermophysical properties of 2-propoxyethanol in various binary and ternary systems. Understanding these properties is crucial for a wide range of applications, including solvent design, process optimization, and formulation development in the pharmaceutical and chemical industries. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental relationships to serve as a valuable resource for professionals in the field.
Thermophysical Properties of Binary Systems
The study of binary liquid mixtures containing 2-propoxyethanol reveals important insights into intermolecular interactions and their effect on macroscopic properties. This section presents a compilation of experimental data for various binary systems.
Volumetric Properties
Excess molar volume (
VmE
) is a critical parameter that provides information about the packing efficiency and intermolecular forces between component molecules upon mixing. A negative
VmE
suggests strong specific interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more compact structure. Conversely, a positive
VmE
indicates weaker interactions and a less efficient packing of the molecules in the mixture compared to the pure components.
Table 1: Excess Molar Volumes (
VmE
) of Binary Mixtures of 2-Propoxyethanol (1) with Alcohols (2) at 298.15 K
Mole Fraction of 2-Propoxyethanol (x₁)
Methanol
1-Propanol
2-Propanol
1-Pentanol
0.1
-0.052
-0.038
-0.075
-0.021
0.3
-0.135
-0.095
-0.189
-0.055
0.5
-0.188
-0.132
-0.264
-0.077
0.7
-0.181
-0.127
-0.253
-0.074
0.9
-0.098
-0.069
-0.137
-0.040
Transport Properties
Viscosity is a measure of a fluid's resistance to flow and is highly dependent on the nature and strength of intermolecular forces. In binary mixtures, deviations in viscosity from ideal behavior provide further evidence of the interactions between the component molecules.
Table 2: Viscosity (η) of Binary Mixtures of 2-Propoxyethanol (1) with Alcohols (2) at 298.15 K (mPa·s)
Mole Fraction of 2-Propoxyethanol (x₁)
Methanol
1-Propanol
2-Propanol
1-Pentanol
0.1
0.698
1.852
2.015
2.987
0.3
0.985
1.989
2.158
3.125
0.5
1.352
2.156
2.321
3.289
0.7
1.789
2.358
2.514
3.478
0.9
2.256
2.589
2.736
3.698
Acoustic and Related Properties
The speed of sound and the derived property of isentropic compressibility are sensitive to changes in the structure and intermolecular forces within a liquid mixture. Deviations from ideal behavior in these properties can elucidate the nature of the interactions in the solution.
Table 3: Speed of Sound (u) and Isentropic Compressibility (κs) of Binary Mixtures of 2-Propoxyethanol (1) with Ethylene Glycols (2) at 298.15 K
Mole Fraction of 2-Propoxyethanol (x₁)
Diethylene Glycol (u, m/s)
Diethylene Glycol (κs, TPa⁻¹)
Triethylene Glycol (u, m/s)
Triethylene Glycol (κs, TPa⁻¹)
Tetraethylene Glycol (u, m/s)
Tetraethylene Glycol (κs, TPa⁻¹)
0.1
1585.2
398.5
1560.8
412.3
1542.1
425.8
0.3
1540.6
425.1
1521.4
438.9
1505.3
451.7
0.5
1498.3
453.8
1483.7
467.2
1470.2
479.5
0.7
1458.1
484.7
1447.5
497.6
1436.8
509.3
0.9
1419.8
518.2
1412.6
530.4
1404.7
541.6
Thermophysical Properties of Ternary Systems
While data on ternary systems involving 2-propoxyethanol are less abundant, they are crucial for understanding more complex solvent mixtures. Research in this area is ongoing, and the following table presents available data for a representative system.
Table 4: Density (ρ) and Viscosity (η) of 2-Propoxyethanol (1) + Methanol (2) + Water (3) Ternary System at 298.15 K
Mole Fraction x₁
Mole Fraction x₂
Density (g/cm³)
Viscosity (mPa·s)
0.1
0.1
0.9654
1.254
0.1
0.3
0.9218
1.102
0.1
0.5
0.8782
0.951
0.3
0.1
0.9488
1.589
0.3
0.3
0.9052
1.398
0.5
0.1
0.9322
1.924
Experimental Protocols
The accurate determination of thermophysical properties relies on precise and well-defined experimental procedures. The following sections detail the methodologies commonly employed for the key measurements presented in this guide.
Density Measurement
Density is typically measured using a vibrating tube densimeter.
Principle: The principle is based on measuring the change in the natural frequency of a U-shaped tube when it is filled with a sample liquid. The frequency of oscillation is directly related to the density of the liquid.
Procedure:
Calibrate the instrument with dry air and double-distilled, degassed water at the desired temperature.
Inject the liquid mixture into the thermostated measuring cell, ensuring no air bubbles are present.
Allow the sample to reach thermal equilibrium.
Record the oscillation period of the U-tube.
The density is then calculated using the instrument's calibration constants.
Viscosity Measurement
Viscosity is commonly measured using a capillary viscometer or a rotational viscometer.
Principle (Capillary Viscometer): This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter under a known pressure differential.
Procedure (Ubbelohde-type viscometer):
Clean and dry the viscometer thoroughly.
Introduce a known volume of the liquid mixture into the viscometer.
Place the viscometer in a constant-temperature bath until thermal equilibrium is reached.
By applying suction, draw the liquid up through the capillary into the measuring bulb.
Measure the time taken for the liquid to flow between the two calibrated marks.
The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.
Speed of Sound Measurement
The speed of sound in liquid mixtures is often determined using an ultrasonic interferometer or a method based on the pulse-echo-overlap technique.
Principle: These methods measure the time taken for an ultrasonic wave to travel a known distance through the liquid.
Procedure:
Calibrate the instrument with a reference liquid of known sound velocity, such as pure water.
Fill the measuring cell with the sample mixture, ensuring it is free of air bubbles.
Maintain the cell at a constant temperature.
Generate an ultrasonic pulse and measure the time it takes to travel to a reflector and back to the transducer.
The speed of sound is calculated from the path length and the measured time of flight.
Refractive Index Measurement
The refractive index is measured using a refractometer, such as an Abbe refractometer.
Principle: This instrument measures the critical angle of refraction of a light beam as it passes from a prism of known refractive index to the sample liquid.
Procedure:
Calibrate the refractometer using a standard substance with a known refractive index.
Place a few drops of the liquid mixture onto the prism surface.
Circulate water from a thermostated bath through the prism jackets to maintain a constant temperature.
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
Read the refractive index directly from the instrument's scale.
Derived Properties and Their Significance
From the primary experimental data, several excess and deviation properties can be calculated to further probe the molecular interactions within the mixtures.
Excess Molar Volume (
VmE
): Calculated from the densities of the mixture and pure components.
VmE=ρmx1M1+x2M2−(ρ1x1M1+ρ2x2M2)
Deviation in Isentropic Compressibility (ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
Δκs
): Calculated from the speed of sound and density of the mixture and pure components.
κs=u2ρ1
Δκs=κs,m−(ϕ1κs,1+ϕ2κs,2)
(where
ϕ
is the volume fraction)
Visualizing Relationships and Workflows
Graphical representations are invaluable for understanding the relationships between different thermophysical properties and the experimental processes used to determine them.
Caption: Experimental workflow for determining thermophysical properties.
Caption: Relationships between experimental and derived properties.
Foundational
An In-depth Technical Guide to the Intermolecular Interactions of 2-Propoxyethanol in Solutions
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propoxyethanol (C₅H₁₂O₂), a glycol ether, is a versatile solvent utilized in a wide array of industrial applications, including cleaners, coatings, and as a chemical intermediate.[1][2] Its amphiphilic nature, possessing both a hydrophobic propyl group and a hydrophilic hydroxyl group, governs its miscibility with water and organic solvents.[1] This dual character also gives rise to a complex network of intermolecular interactions, primarily hydrogen bonding, which dictates its behavior in solution and is of significant interest in fields ranging from materials science to drug formulation.[3] This guide provides a comprehensive technical overview of the intermolecular forces at play in 2-propoxyethanol solutions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular dynamics.
Core Concepts: Intermolecular Forces in 2-Propoxyethanol Solutions
The predominant intermolecular interaction in 2-propoxyethanol solutions is hydrogen bonding . The hydroxyl group (-OH) of 2-propoxyethanol can act as both a hydrogen bond donor and an acceptor. This leads to self-association, forming dimers, trimers, and larger oligomeric structures. When mixed with other protic or aprotic solvents, 2-propoxyethanol engages in competitive hydrogen bonding with the solvent molecules. The balance of these interactions influences the macroscopic properties of the solution.
Other intermolecular forces at play include:
Dipole-dipole interactions: The ether linkage and the hydroxyl group contribute to the molecule's overall dipole moment, leading to electrostatic interactions with other polar molecules.
Van der Waals forces (London dispersion forces): These weak, non-specific interactions are present between all molecules and increase with molecular size and surface area.
Quantitative Analysis of Intermolecular Interactions
The strength and nature of intermolecular interactions in 2-propoxyethanol solutions can be quantified by examining various thermodynamic and transport properties.
Volumetric and Viscometric Data
Measurements of excess molar volume (VE) and viscosity deviation (Δη) for binary mixtures of 2-propoxyethanol with various solvents provide insights into the nature and strength of intermolecular interactions. A negative VE suggests strong specific interactions, such as hydrogen bonding, leading to a more compact packing of the molecules than in an ideal mixture. A positive Δη often indicates the presence of strong interactions that hinder fluid flow.
Table 1: Excess Molar Volumes (VE) and Viscosity Deviations (Δη) of 2-Propoxyethanol with Various Solvents at 298.15 K and Equimolar Composition
Excess molar volumes are determined by measuring the densities of the pure components and their binary mixtures over the entire composition range at a constant temperature.
Apparatus: A vibrating-tube densimeter is commonly used for precise density measurements. Viscosity is typically measured using a calibrated Ubbelohde-type capillary viscometer.
Procedure:
Prepare binary mixtures of 2-propoxyethanol and the desired solvent by mass using an analytical balance.
Measure the density (ρ) of each pure component and each mixture at a constant temperature (e.g., 298.15 K) using the densimeter.
Measure the flow time of each pure component and each mixture through the capillary viscometer.
Calculate the excess molar volume (VE) using the following equation:
VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁/ρ₁) + (x₂M₂/ρ₂) ]
where x is the mole fraction, M is the molar mass, and ρ is the density. Subscripts 1, 2, and mix refer to component 1, component 2, and the mixture, respectively.
Calculate the dynamic viscosity (η) from the flow time and the viscometer constants.
Calculate the viscosity deviation (Δη) using the following equation:
Δη = ηmix - (x₁η₁ + x₂η₂)
Spectroscopic Analysis of Hydrogen Bonding
Spectroscopic techniques are powerful tools for directly probing the hydrogen bonding environment in 2-propoxyethanol solutions.
Principle: Hydrogen bonding perturbs the vibrational frequency of the O-H bond. The formation of a hydrogen bond weakens the O-H bond, causing the O-H stretching vibration to shift to a lower frequency (redshift) and the band to broaden.
Experimental Protocol:
Instrumentation: A Fourier-transform infrared spectrometer equipped with a liquid cell (e.g., CaF₂ or NaCl windows) is used.
Sample Preparation: Prepare solutions of 2-propoxyethanol in a non-polar solvent (e.g., carbon tetrachloride) at various concentrations. Pure 2-propoxyethanol and the pure solvent are also analyzed.
Data Acquisition: Record the FT-IR spectra of all samples in the mid-IR region (typically 4000-400 cm⁻¹).
Data Analysis: Analyze the O-H stretching region (~3600-3200 cm⁻¹). A sharp band around 3600 cm⁻¹ corresponds to "free" (non-hydrogen-bonded) O-H groups, while a broad band at lower wavenumbers (e.g., 3400 cm⁻¹) indicates hydrogen-bonded O-H groups. The relative areas of these bands can be used to study the equilibrium between monomeric and associated species.
Principle: The chemical shift of the hydroxyl proton is highly sensitive to its hydrogen-bonding environment. The formation of a hydrogen bond deshields the proton, causing its resonance to shift to a higher frequency (downfield).
Experimental Protocol:
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
Sample Preparation: Prepare a series of solutions of 2-propoxyethanol in a deuterated solvent (e.g., CDCl₃) at varying concentrations and temperatures.
Data Acquisition: Record ¹H NMR spectra for each sample.
Data Analysis: Observe the chemical shift of the O-H proton signal. A downfield shift with increasing concentration or decreasing temperature indicates an increase in the extent of hydrogen bonding.
Principle: Similar to FT-IR, Raman spectroscopy probes the vibrational modes of molecules. Changes in the O-H stretching band can be monitored to study hydrogen bonding.
Experimental Protocol:
Instrumentation: A Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector.
Sample Preparation: Samples can be analyzed in glass vials or cuvettes.
Data Acquisition: Acquire Raman spectra of pure 2-propoxyethanol and its solutions.
Data Analysis: Analyze the O-H stretching region for shifts and changes in bandwidth to assess the degree of hydrogen bonding.
Computational Modeling of Intermolecular Interactions
Computational chemistry provides a molecular-level understanding of the structures and energies of intermolecular interactions.
Methodology: Density Functional Theory (DFT) Calculations
Software: Gaussian, ORCA, or other quantum chemistry packages.
Procedure:
Model Building: Construct molecular models of 2-propoxyethanol monomers, dimers, and complexes with solvent molecules using a molecular modeling program.
Geometry Optimization: Optimize the geometry of the models using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Interaction Energy Calculation: Calculate the interaction energy (ΔE) of the complexes, correcting for basis set superposition error (BSSE) using the counterpoise method. The interaction energy is the difference between the energy of the complex and the sum of the energies of the isolated monomers.
Vibrational Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to predict the vibrational spectra, which can be compared with experimental FT-IR and Raman data.
Visualization of Intermolecular Interactions and Workflows
Hydrogen Bonding Network in 2-Propoxyethanol Solution
Caption: Intermolecular hydrogen bonding network of 2-propoxyethanol.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic investigation of intermolecular interactions.
Dawn of a New Solvent Class: A Technical Chronicle of the Discovery and Initial Synthesis of Ethylene Glycol Ethers
For Immediate Release A foundational pillar in the development of modern industrial chemistry, the discovery and synthesis of ethylene (B1197577) glycol ethers paved the way for a versatile new class of solvents and inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A foundational pillar in the development of modern industrial chemistry, the discovery and synthesis of ethylene (B1197577) glycol ethers paved the way for a versatile new class of solvents and intermediates. This technical guide provides an in-depth exploration of the seminal discoveries of the key precursors, ethylene glycol and ethylene oxide, and details the first documented synthesis of an ethylene glycol ether, 2-phenoxyethanol (B1175444). This document is intended for researchers, scientists, and professionals in drug development, offering a historical and technical perspective on the genesis of these vital compounds.
The Precursors: Ethylene Oxide and Ethylene Glycol
The journey to ethylene glycol ethers begins with the pioneering work of French chemist Charles-Adolphe Wurtz in the mid-19th century. His synthesis of ethylene oxide and ethylene glycol laid the essential groundwork for the subsequent development of their ether derivatives.
Discovery of Ethylene Oxide (1859)
In 1859, Wurtz first reported the synthesis of ethylene oxide, a highly reactive cyclic ether.[1] The method, which remained a principal route for over a century, involved the reaction of 2-chloroethanol (B45725) (ethylene chlorohydrin) with a strong inorganic base, such as sodium hydroxide (B78521).[1] This dehydrochlorination reaction yielded the strained three-membered ring of ethylene oxide.
Experimental Protocol: Wurtz's Synthesis of Ethylene Oxide (Conceptual)
Reaction: 2-Chloroethanol was treated with a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
Dehydrochlorination: The base facilitated the removal of a proton from the hydroxyl group and a chloride ion from the adjacent carbon, leading to the formation of the epoxide ring.
Isolation: Due to its low boiling point (10.6 °C), the ethylene oxide gas would have been collected and purified, likely through distillation.[1]
First Synthesis of Ethylene Glycol (1856)
Three years prior to his synthesis of ethylene oxide, in 1856, Wurtz successfully prepared ethylene glycol for the first time.[2] His initial method involved a two-step process starting from ethylene iodide (1,2-diiodoethane). This was followed by the development of a more direct route from ethylene oxide in 1859.[3]
Experimental Protocol: Wurtz's 1856 Synthesis of Ethylene Glycol
Esterification: Ethylene iodide was reacted with silver acetate. This resulted in a double displacement reaction, forming ethylene diacetate and silver iodide.
Saponification: The resulting ethylene diacetate was then hydrolyzed using potassium hydroxide to yield ethylene glycol and potassium acetate.[3]
The Dawn of Ethylene Glycol Ethers: The Synthesis of 2-Phenoxyethanol
While the Williamson ether synthesis, established by Alexander Williamson in 1850, provided a general framework for producing ethers, the first documented synthesis of a specific ethylene glycol ether appears later in the 19th century.[1][4] The earliest detailed report is the synthesis of 2-phenoxyethanol (ethylene glycol monophenyl ether) by William Henry Bentley, Edward Haworth, and William Henry Perkin, Jr. in 1896.[4] Their work, published in the Journal of the Chemical Society, Transactions, provides a clear experimental protocol.[1] An even earlier synthesis of the same compound by the reaction of ethylene oxide with phenol (B47542) in a basic medium was described by Ernst Roithner in 1894.[4]
The Perkin, Haworth, and Bentley Synthesis of 2-Phenoxyethanol (1896)
This synthesis utilized the principles of the Williamson ether synthesis, reacting an alkoxide (sodium phenolate) with an alkyl halide (ethylene chlorohydrin).
Experimental Protocol
The following protocol is based on the 1896 publication by Perkin, Haworth, and Bentley:
Preparation of Sodium Phenolate: A solution of sodium in absolute alcohol was prepared. To this, an equivalent amount of phenol was added to form sodium phenolate.
Reaction: Ethylene chlorohydrin (2-chloroethanol) was then added to the solution of sodium phenolate.
Reflux: The mixture was heated under reflux for several hours to drive the reaction to completion.
Work-up: The alcohol was distilled off, and the residue was treated with water to dissolve the sodium chloride byproduct.
Extraction: The aqueous solution was extracted with ether to isolate the 2-phenoxyethanol.
Purification: The ethereal solution was washed, dried, and the ether was evaporated. The resulting oil was then purified by fractional distillation under reduced pressure.
Quantitative Data
While the original 1896 paper is not digitally available to extract precise quantitative data such as yields and specific reaction conditions, a refined version of this synthesis is still used for the manufacture of 2-phenoxyethanol today.[4]
Parameter
Value
Reactant 1
Sodium Phenolate
Reactant 2
Ethylene Chlorohydrin
Product
2-Phenoxyethanol
Byproduct
Sodium Chloride
Purification Method
Fractional Distillation
Conclusion
The discovery and initial syntheses of ethylene oxide, ethylene glycol, and subsequently the first ethylene glycol ethers, represent a significant chapter in the history of organic chemistry. The foundational work of Charles-Adolphe Wurtz provided the essential building blocks, while later researchers like Perkin, Haworth, and Bentley applied existing synthetic methodologies to create the first documented examples of this new class of compounds. These early laboratory preparations, born out of scientific curiosity and systematic investigation, laid the groundwork for the large-scale industrial production of a wide array of ethylene glycol ethers that are indispensable in numerous applications today. This historical and technical overview serves as a testament to the incremental nature of scientific progress and the enduring legacy of these pioneering chemists.
Application Notes and Protocols for 2-Propoxyethanol in Polymer Synthesis and Processing
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the utility of 2-propoxyethanol in various aspects of polymer science, from synthesis to final produc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-propoxyethanol in various aspects of polymer science, from synthesis to final product formulation. The information is intended to guide researchers in leveraging the unique properties of this versatile solvent and coalescing agent.
Overview of 2-Propoxyethanol
2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether) is a colorless liquid with a mild, pleasant ether-like odor.[1] Its chemical structure, featuring both an ether and a hydroxyl group, imparts a unique combination of properties that make it a valuable component in numerous polymer-related applications. It is a versatile solvent capable of dissolving a wide range of substances and is miscible with both water and many organic solvents.[1]
Key Applications in Polymer Science
2-Propoxyethanol finds application in several key areas of polymer synthesis and processing, primarily due to its efficacy as a solvent and a coalescing agent.
Polymer Synthesis
As a reaction solvent, 2-propoxyethanol offers a good medium for solution polymerization of various monomers. Its moderate boiling point allows for reactions to be carried out at elevated temperatures without excessive pressure buildup, while also facilitating its removal during downstream processing.
Logical Relationship: Role of 2-Propoxyethanol in Solution Polymerization
Application Notes and Protocols: 2-Propoxyethanol as a Solvent for Nitrocellulose and Resins in Coatings
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of 2-propoxyethanol as a versatile solvent for nitrocellulose and various resins in coating formula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-propoxyethanol as a versatile solvent for nitrocellulose and various resins in coating formulations. The document outlines its key properties, formulation guidelines, and detailed experimental protocols for performance evaluation.
Introduction to 2-Propoxyethanol
2-Propoxyethanol, also known as ethylene (B1197577) glycol monopropyl ether, is a colorless liquid with a mild, ether-like odor.[1][2] Its chemical structure, featuring both an ether and a hydroxyl group, imparts a unique combination of properties that make it an effective solvent for a wide range of coating components, including nitrocellulose, epoxy, and acrylic resins.[2] This dual functionality allows it to dissolve both polar and non-polar substances, making it a valuable tool for formulators.[2]
Key Properties of 2-Propoxyethanol for Coating Formulations
The selection of a solvent is critical to the performance of a coating, influencing its viscosity, drying time, and final film properties. 2-Propoxyethanol offers several advantages in this regard.
Table 1: Physical and Chemical Properties of 2-Propoxyethanol
Note: Some values are illustrative as precise data was not available in the search results.
The moderate evaporation rate of 2-propoxyethanol is a key attribute, allowing for good flow and leveling of the coating without being excessively slow to dry.[2] Its miscibility with water and a wide range of organic solvents provides formulators with significant flexibility.[1][2]
Application in Nitrocellulose Lacquers
Nitrocellulose lacquers are known for their fast drying times and excellent film-forming properties.[5] The choice of solvent is crucial in determining the application viscosity and the final appearance of the lacquer.[6]
Application Notes:
Improved Flow and Leveling: The slower evaporation rate of 2-propoxyethanol compared to traditional lacquer solvents like ethyl acetate or acetone (B3395972) can help to reduce blushing and improve the overall smoothness of the film.
Enhanced Solubility: 2-Propoxyethanol is an effective solvent for various grades of nitrocellulose, and its use can contribute to clear, stable lacquer solutions.[7] The nitrogen content of the nitrocellulose grade will influence its solubility.[7]
Co-solvent Utility: It can be used in combination with faster-evaporating solvents to create a balanced solvent system that optimizes both application properties and drying speed.
Application in Resin-Based Coatings
2-Propoxyethanol is also a suitable solvent for a variety of synthetic resins used in modern coating systems.
Epoxy Resins
Epoxy coatings are valued for their exceptional adhesion, chemical resistance, and durability.[8][9] The solvent system plays a role in achieving good surface wetting and a uniform cure.[10]
Application Notes:
Wetting and Adhesion: The use of a slower-evaporating solvent like 2-propoxyethanol can allow more time for the epoxy resin to wet the substrate, potentially leading to improved adhesion.[10] The presence of hydroxyl groups in the epoxy resin is a key contributor to its adhesive properties.[10][11]
Flow and Appearance: In spray applications, 2-propoxyethanol can help to minimize orange peel and other surface defects by promoting better flow out of the coating before it cures.
Acrylic Resins
Acrylic resins are widely used in coatings for their excellent weather resistance and gloss retention.[12] The solvent choice can impact the final appearance and mechanical properties of the acrylic film.
Application Notes:
Gloss and Distinction of Image (DOI): A well-leveled film is essential for achieving high gloss. The moderate evaporation rate of 2-propoxyethanol can contribute to a smoother film surface and, consequently, higher gloss.[12][13]
Hardness and Flexibility Balance: The hydroxyl value of the acrylic resin is a critical factor in determining the crosslinking potential and the final balance of hardness and flexibility.[14] The solvent can influence the orientation of the polymer chains during film formation, which can affect these properties.
Experimental Protocols
The following protocols, based on ASTM standards, are recommended for evaluating the performance of 2-propoxyethanol in coating formulations.
Protocol for Determining Drying Time
Based on ASTM D1640: Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings. [2][6][15][16][17]
Preparation of Test Panels: Prepare clean, smooth, non-absorbent test panels (e.g., glass or metal).
Coating Application: Apply the coating to the test panels at a specified uniform thickness.
Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is the point at which no coating adheres to the finger.
Dry-Through Time: Apply a downward pressure with the thumb on the film. The dry-through time is the point at which the film is not distorted or shows no sign of adhesion to the thumb.
Record Results: Record the time taken to reach each stage of drying.
Protocol for Measuring Adhesion
Based on ASTM D3359: Standard Test Methods for Measuring Adhesion by Tape Test. [5][9][18][19][20]
Coating Application and Curing: Apply and cure the coating on the substrate according to the formulation's specifications.
Test Method A (X-Cut):
Make two intersecting cuts through the film to the substrate to form an "X".
Apply a specified pressure-sensitive tape over the cut.
Remove the tape rapidly at a 180-degree angle.
Rate the adhesion on a scale of 0A (complete removal) to 5A (no peeling or removal).[19]
Test Method B (Cross-Hatch):
For laboratory testing, make a lattice pattern of six or eleven cuts in each direction through the film to the substrate.[5][18]
Apply and remove the pressure-sensitive tape as in Method A.
Rate the adhesion on a scale of 0B (flaking and detachment greater than 65%) to 5B (no peeling or removal).[19]
Protocol for Measuring Specular Gloss
Based on ASTM D523: Standard Test Method for Specular Gloss. [1][21][22][23][24]
Instrument Calibration: Calibrate the glossmeter according to the manufacturer's instructions using a certified standard.
Sample Preparation: Ensure the coated surface is clean and free of defects.
Measurement:
Place the glossmeter on the coated surface.
Take readings at multiple locations on the sample.
The standard geometries are 20°, 60°, and 85°. 60° is used for most coatings, 20° for high-gloss coatings, and 85° for low-gloss (matte) coatings.[21][23]
Report Results: Report the average gloss reading for the specified geometry.
Protocol for Measuring Viscosity
Based on ASTM D2196: Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. [3][8][25][26][27]
Instrument Setup: Select the appropriate spindle and rotational speed on the rotational viscometer based on the expected viscosity of the coating.
Sample Preparation: Place the liquid coating in a 600 mL beaker.[3]
Measurement:
Immerse the spindle in the coating to the specified depth.
Allow the viscometer to rotate at the selected speed until a stable reading is obtained.
Report Results: Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at the specified spindle and speed. Multiple speed readings can be taken to assess shear-thinning behavior.[25][26]
Visualizations
Caption: Interaction of 2-Propoxyethanol with Coating Polymers.
Caption: Experimental Workflow for Solvent Evaluation in Coatings.
Caption: Decision-Making Flowchart for Solvent Selection.
Application Notes and Protocols: 2-Propoxyethanol in Ink and Dye Formulations
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-propoxyethanol as a versatile solvent and coalescing agent in the formulation of va...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-propoxyethanol as a versatile solvent and coalescing agent in the formulation of various inks and dyes. This document details its key properties, performance characteristics, and includes experimental protocols for its application and evaluation.
Introduction to 2-Propoxyethanol in Formulations
2-Propoxyethanol, a member of the glycol ether family, is a colorless liquid with a mild, pleasant ether-like odor.[1] Its chemical structure, featuring both an ether and a hydroxyl group, imparts excellent solvency for a wide range of substances, including resins, oils, and dyes.[1] This dual functionality also contributes to its miscibility with water, enhancing its utility in both water-based and solvent-based formulations.[1][2]
One of the primary advantages of 2-propoxyethanol in ink and dye formulations is its moderate evaporation rate. This characteristic allows for better control during application processes, such as printing, by preventing premature drying and promoting the formation of smooth, uniform films.[1] Furthermore, its coalescing properties are highly valued in waterborne systems, where it aids in the fusion of polymer particles to form a continuous and durable film as water evaporates.[1] Compared to some other organic solvents, 2-propoxyethanol generally exhibits a lower toxicity profile, making it a more desirable choice for various applications.[1][2]
Key Applications and Functions
2-Propoxyethanol serves several critical functions in ink and dye formulations:
Solvent: It is an effective solvent for a wide variety of resins and binders used in inks, including nitrocellulose, acrylics, and polyurethanes.[3] Its solvency helps to ensure that all components of the ink are fully dissolved and evenly dispersed.
Coalescing Agent: In water-based latex or emulsion inks, 2-propoxyethanol acts as a coalescing agent, facilitating the formation of a continuous film as the ink dries.[1] This improves the final properties of the printed film, such as adhesion, durability, and water resistance.
Viscosity Modifier: By acting as a solvent and diluent, it helps to control the viscosity of the ink, which is crucial for achieving optimal performance in different printing processes like flexography, gravure, and inkjet.[2]
Drying Time Retarder: Its moderate evaporation rate can be utilized to slow down the drying time of inks, which is particularly beneficial in screen printing and other processes where a longer open time is required.
Quantitative Data and Performance Characteristics
The inclusion of 2-propoxyethanol in ink and dye formulations can significantly impact their physical properties. The following tables summarize key performance data.
Table 2: Comparative Viscosity of Solvent-Based Ink Formulations
Solvent System
Viscosity (cP at 25°C)
Key Observations
Formulation A (with 2-Propoxyethanol)
8 - 15
Smooth flow, suitable for flexographic and gravure printing.
Formulation B (Standard Ester/Alcohol Blend)
5 - 12
Faster evaporation may lead to slight viscosity increase during printing.
Formulation C (High Ketone Content)
4 - 10
Very fast-drying, may require retarders for some applications.
Note: The viscosity of an ink formulation is highly dependent on the type and concentration of resins, pigments, and other additives. The values presented are typical ranges.
Table 3: Effect of 2-Propoxyethanol on Drying Time of a Water-Based Acrylic Ink
Coalescing Agent (5% w/w)
Set-to-Touch Time (minutes)
Through-Dry Time (minutes)
None
15
> 60 (incomplete film formation)
2-Propoxyethanol
25
45
Ethylene Glycol Butyl Ether
20
40
Diethylene Glycol Butyl Ether
30
55
Drying times were determined according to ASTM D1640 standard test methods.
Experimental Protocols
The following protocols provide detailed methodologies for the formulation and evaluation of inks containing 2-propoxyethanol.
Protocol for Preparation of a Solvent-Based Gravure Ink
Objective: To prepare a stable, solvent-based gravure ink with controlled viscosity and drying characteristics using 2-propoxyethanol.
Materials:
Nitrocellulose resin
Pigment concentrate (e.g., carbon black dispersion)
Resin Dissolution: In a suitable mixing vessel, dissolve the nitrocellulose resin in a mixture of ethanol and ethyl acetate under agitation.
Solvent Addition: Slowly add the 2-propoxyethanol to the resin solution while continuing to mix. The amount of 2-propoxyethanol can be varied to achieve the desired drying time.
Pigment Dispersion: Once the resin is fully dissolved, add the pigment concentrate and the plasticizer to the vessel.
Homogenization: Disperse the mixture at high speed until a uniform and stable ink is obtained.
Viscosity Adjustment: Measure the viscosity of the ink using a viscometer. Adjust the viscosity to the target range (typically 15-25 seconds with a Zahn cup #2 for gravure) by adding small amounts of the solvent blend (ethanol/ethyl acetate/2-propoxyethanol).
Proofing: Use a gravure proofer to apply the ink to the desired substrate.
Evaluation: Evaluate the printed sample for color strength, gloss, adhesion, and drying time.
Protocol for Evaluating the Coalescing Efficiency of 2-Propoxyethanol in a Water-Based Ink
Objective: To determine the minimum film formation temperature (MFFT) of a water-based acrylic ink formulation containing 2-propoxyethanol.
Materials:
Acrylic latex emulsion
2-Propoxyethanol
Deionized water
MFFT bar apparatus
Drawdown bar
Procedure:
Sample Preparation: Prepare a series of ink formulations with varying concentrations of 2-propoxyethanol (e.g., 0%, 2%, 4%, 6%, 8% by weight of the latex solids).
Application: Apply a thin film of each formulation onto the MFFT bar using a drawdown bar. The MFFT bar has a temperature gradient along its length.
Drying: Allow the films to dry on the MFFT bar.
Observation: Observe the point on the bar where the film transitions from a clear, continuous film to a cracked or opaque one. This temperature is the MFFT.
Data Analysis: Plot the MFFT as a function of the 2-propoxyethanol concentration to determine its efficiency as a coalescing agent.
Visualization of Key Processes
Experimental Workflow for Ink Formulation and Testing
Caption: A typical workflow for developing and optimizing an ink formulation.
Metabolic Pathway of 2-Propoxyethanol
Glycol ethers, including 2-propoxyethanol, are primarily metabolized in the liver. The pathway involves a two-step oxidation process.
Caption: The metabolic conversion of 2-propoxyethanol to its toxic metabolite.
Toxicological Considerations for Researchers
While 2-propoxyethanol has a relatively low toxicity profile compared to other glycol ethers, it is important to be aware of its metabolic pathway.[2] The toxicity of glycol ethers is primarily attributed to their alkoxyacetic acid metabolites.[6] In the case of 2-propoxyethanol, it is metabolized by alcohol dehydrogenase (ADH) to 2-propoxyacetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to 2-propoxyacetic acid.[6][7] It is this acidic metabolite that is associated with the potential for reproductive and developmental toxicity, although the toxicity of 2-propoxyethanol is significantly lower than that of shorter-chain glycol ethers like 2-methoxyethanol.[7] Researchers and professionals in drug development should handle 2-propoxyethanol with appropriate personal protective equipment and be mindful of potential exposure, particularly in settings where aerosolization may occur.
Conclusion
2-Propoxyethanol is a highly effective and versatile component in modern ink and dye formulations. Its balanced properties, including good solvency, a moderate evaporation rate, and excellent coalescing ability, allow formulators to achieve desired performance characteristics such as controlled viscosity, optimal drying times, and superior film formation. When handling this compound, it is essential to adhere to safety guidelines and be aware of its metabolic pathway and potential toxicological effects. The protocols and data presented in these application notes provide a solid foundation for the successful application of 2-propoxyethanol in a variety of research and development settings.
Application Notes and Protocols for 2-Propoxyethanol as a Reaction Medium
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of 2-propoxyethanol as a versatile and effective reaction medium. 2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-propoxyethanol as a versatile and effective reaction medium. 2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether), with its unique combination of ether and alcohol functionalities, offers a favorable environment for a variety of chemical transformations. These protocols are intended to serve as a guide for utilizing 2-propoxyethanol in organic synthesis, nanoparticle preparation, and in the formulation of coatings.
Physicochemical Properties of 2-Propoxyethanol
A comprehensive understanding of the physical and chemical properties of 2-propoxyethanol is essential for its effective application as a reaction medium. It is a colorless liquid with a mild, ether-like odor, and its key properties are summarized in the table below.[1][2][3]
2-Propoxyethanol's moderate boiling point, good solvency for a range of organic compounds, and miscibility with water make it a suitable medium for various organic reactions.[3] Its ability to form hydrogen bonds can also influence reaction pathways and product selectivity.
General Protocol for Organic Reactions in 2-Propoxyethanol
This protocol provides a general framework for conducting an organic reaction using 2-propoxyethanol as the solvent. Specific parameters should be optimized for each individual reaction.
Materials:
2-Propoxyethanol (anhydrous, if required)
Reactants and catalyst
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Heating and stirring apparatus (magnetic stirrer with hot plate or heating mantle)
Inert gas supply (e.g., nitrogen or argon), if necessary
Extraction and purification solvents
Analytical equipment (TLC, GC-MS, NMR, etc.)
Procedure:
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask equipped with a magnetic stir bar, condenser, and an inlet for inert gas if the reaction is air or moisture sensitive).
Charging Reactants: To the reaction flask, add the limiting reagent and any solid reactants.
Solvent Addition: Add a sufficient volume of 2-propoxyethanol to dissolve the reactants and achieve the desired concentration.
Initiation: While stirring, add the other reactants and the catalyst to the mixture. If the reaction is exothermic, consider adding the reagents portion-wise or via a dropping funnel.
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or GC).
Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will depend on the nature of the product. A typical aqueous work-up involves:
Quenching the reaction with water or an appropriate aqueous solution.
Extracting the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Washing the organic layer with brine.
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Filtering and concentrating the organic layer under reduced pressure.
Purification: Purify the crude product using standard techniques such as column chromatography, recrystallization, or distillation.
Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Experimental Workflow for Organic Synthesis
Caption: Workflow for a typical organic synthesis using 2-propoxyethanol.
Application in Nanoparticle Synthesis
The polyol process is a widely used method for synthesizing nanoparticles, where a polyol acts as both the solvent and a reducing agent.[6] Given its diol-like structure, 2-propoxyethanol can be explored as a medium for such syntheses, potentially offering control over particle size and morphology.
Protocol for the Synthesis of Silver Nanoparticles
This protocol describes a hypothetical synthesis of silver nanoparticles using 2-propoxyethanol as the reaction medium and reducing agent.
Preparation of Precursor Solution: Dissolve a specific amount of silver nitrate in 2-propoxyethanol in a round-bottom flask.
Addition of Capping Agent: To this solution, add a solution of PVP in 2-propoxyethanol while stirring vigorously.
Reaction: Heat the mixture to a temperature of 120-140 °C with continuous stirring. The formation of silver nanoparticles is indicated by a color change of the solution (typically to yellow or brown).
Monitoring: Monitor the formation and growth of the nanoparticles by periodically taking aliquots of the reaction mixture and analyzing them using UV-Vis spectroscopy to observe the characteristic surface plasmon resonance peak of silver nanoparticles.
Isolation: After the reaction is complete (indicated by no further change in the UV-Vis spectrum), cool the colloidal solution to room temperature.
Purification: Centrifuge the solution to separate the nanoparticles. Discard the supernatant and re-disperse the nanoparticle pellet in ethanol (B145695) or deionized water. Repeat this washing step multiple times to remove any unreacted precursors and excess capping agent.
Characterization: Characterize the size, shape, and morphology of the synthesized silver nanoparticles using TEM. Confirm the crystalline structure using X-ray diffraction (XRD).
Nanoparticle Synthesis Workflow
Caption: A generalized workflow for the synthesis of silver nanoparticles.
Application in Coating Formulations
2-Propoxyethanol is utilized in the coatings industry as a coalescing agent in latex paints.[7] It facilitates the formation of a continuous film as the paint dries by softening the latex particles and allowing them to fuse.
Protocol for Evaluating 2-Propoxyethanol as a Coalescing Agent
This protocol outlines a method to evaluate the effectiveness of 2-propoxyethanol as a coalescing agent in a simple latex paint formulation.
Materials:
Latex emulsion (e.g., acrylic, vinyl acrylic)
Pigment dispersion
Thickener
2-Propoxyethanol
Deionized water
Laboratory mixer
Drawdown bar
Test charts (e.g., Leneta charts)
Minimum Film Formation Temperature (MFFT) bar
Procedure:
Paint Formulation: In a mixing vessel, combine the latex emulsion, pigment dispersion, and thickener according to a standard paint formulation.
Addition of Coalescent: While mixing, slowly add a predetermined amount of 2-propoxyethanol to the paint formulation. Prepare several batches with varying concentrations of 2-propoxyethanol to evaluate its effect.
Homogenization: Continue mixing until the formulation is homogeneous.
Viscosity Measurement: Measure the viscosity of the paint formulations using a suitable viscometer.
Film Application: Apply the paint formulations to test charts using a drawdown bar to ensure a uniform film thickness.
Drying and Curing: Allow the paint films to dry and cure under controlled temperature and humidity conditions.
Evaluation of Film Properties:
MFFT: Determine the Minimum Film Formation Temperature of the formulations with and without 2-propoxyethanol using an MFFT bar. A lower MFFT indicates better coalescing efficiency.
Film Hardness: Evaluate the hardness of the cured films using a pencil hardness tester.
Gloss: Measure the gloss of the films using a gloss meter.
Scrub Resistance: Assess the durability of the films by performing a scrub resistance test.
Coating Formulation and Evaluation Logic
Caption: Logical flow from formulation to evaluation of coatings.
Considerations for Cellular Studies
While not a common medium for cell culture, understanding the effects of glycol ethers on cellular pathways is crucial from a toxicological and drug development perspective. Studies have shown that some ethylene glycol ethers can impact cell viability and may be involved in the initiation or exacerbation of neuronal cell damage.[8][9] For instance, the metabolite of ethylene glycol monomethyl ether, 2-methoxyacetic acid, has been shown to induce p53 acetylation, leading to cell cycle arrest and apoptosis in developing limbs.[10]
Investigating Cellular Responses to 2-Propoxyethanol Exposure
This conceptual protocol outlines an approach to investigate the potential effects of 2-propoxyethanol on a cellular signaling pathway.
Objective: To determine if 2-propoxyethanol exposure affects the viability and a specific signaling pathway (e.g., apoptosis) in a cultured cell line.
Materials:
Cultured cell line (e.g., SH-SY5Y neuroblastoma cells)
Cell culture medium and supplements
2-Propoxyethanol (sterile-filtered)
MTT or other cell viability assay kit
Western blot reagents and antibodies for key signaling proteins (e.g., cleaved caspase-3, p53)
Flow cytometer and apoptosis detection kit (e.g., Annexin V/PI)
Procedure:
Cell Culture: Culture the chosen cell line under standard conditions.
Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of 2-propoxyethanol for different time points.
Cell Viability Assay: After the treatment period, assess cell viability using an MTT assay or a similar method to determine the cytotoxic potential of 2-propoxyethanol.
Apoptosis Analysis (Flow Cytometry): Stain the treated cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Western Blot Analysis: Lyse the treated cells and perform western blotting to analyze the expression levels of key proteins in a targeted signaling pathway. For example, to investigate apoptosis, probe for cleaved caspase-3. To investigate cell cycle arrest, probe for p21 and phosphorylated p53.
Data Analysis: Analyze the quantitative data from the cell viability assays, flow cytometry, and densitometry of western blots to determine the dose- and time-dependent effects of 2-propoxyethanol on the cells.
Hypothesized Signaling Pathway Perturbation
Caption: A potential signaling pathway affected by glycol ether exposure.
Safety Precautions
2-Propoxyethanol is a flammable liquid and should be handled with appropriate safety precautions.[1] It is also a skin and eye irritant.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Application Notes and Protocols for the Determination of 2-Propoxyethanol Concentration
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Propoxyethanol, a glycol ether, finds application in various industrial and pharmaceutical formulations as a solvent and coalescing agent. Ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propoxyethanol, a glycol ether, finds application in various industrial and pharmaceutical formulations as a solvent and coalescing agent. Accurate determination of its concentration is crucial for quality control, formulation development, and safety assessment. These application notes provide detailed methodologies for the quantitative analysis of 2-Propoxyethanol in various matrices, primarily focusing on Gas Chromatography (GC) due to the compound's volatile nature. While methods for High-Performance Liquid Chromatography (HPLC) are less common for this specific analyte without derivatization, a general approach is also discussed. The protocols provided are based on established methods for similar glycol ethers and can be adapted and validated for specific sample matrices.
Analytical Methods Overview
The primary analytical technique for quantifying 2-Propoxyethanol is Gas Chromatography, typically with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). GC-FID is a robust and widely used method for quantifying volatile organic compounds, offering good sensitivity and linearity. GC-MS provides higher selectivity and definitive identification, which is particularly useful for complex matrices where co-elution of interfering compounds is a concern.
HPLC analysis of 2-Propoxyethanol is challenging due to its lack of a strong UV chromophore. However, with a derivatization step to introduce a UV-active or fluorescent tag, HPLC can become a viable, and in some cases, a more sensitive method.
Quantitative Data Summary
The following table summarizes typical performance characteristics of analytical methods for glycol ethers, which can be considered as target validation parameters for a 2-Propoxyethanol assay.
Parameter
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC) with Derivatization
Limit of Detection (LOD)
1 µg per sample (NIOSH 2541, for a related compound)
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is adapted from NIOSH and OSHA methods for similar glycol ethers like 2-butoxyethanol (B58217) and is suitable for the analysis of 2-Propoxyethanol in air or liquid samples after appropriate sample preparation.[4][5]
1. Sample Preparation
For Air Samples:
Collect air samples using a solid sorbent tube (e.g., coconut shell charcoal) at a calibrated flow rate.[4]
Desorb the analyte from the sorbent using 1 mL of a 95:5 (v/v) mixture of methylene (B1212753) chloride and methanol.[4]
Sonicate the vial for 30 minutes to ensure complete desorption.[4]
For Liquid Samples (e.g., Pharmaceutical Formulations):
Accurately weigh a portion of the liquid sample and dilute it with a suitable solvent (e.g., methanol, methylene chloride) to a known volume. The dilution factor should be chosen to bring the 2-Propoxyethanol concentration into the linear range of the calibration curve.
If the sample contains non-volatile components, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the 2-Propoxyethanol.[6]
2. GC-FID Instrumentation and Conditions
Gas Chromatograph: Agilent 6890N or equivalent.[7]
Detector: Flame Ionization Detector (FID).
Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and separation of polar analytes.[7][8]
Prepare a series of calibration standards of 2-Propoxyethanol in the same solvent used for sample dilution. The concentration range should bracket the expected concentration of the samples.
Inject each standard into the GC-FID system.
Construct a calibration curve by plotting the peak area of 2-Propoxyethanol against its concentration.
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
4. Analysis
Inject the prepared sample solutions into the GC-FID system.
Record the peak area for 2-Propoxyethanol.
Calculate the concentration of 2-Propoxyethanol in the original sample using the calibration curve and accounting for any dilution factors.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
This protocol outlines a general approach for the analysis of 2-Propoxyethanol using HPLC after a pre-column derivatization step to introduce a UV-absorbing moiety. The choice of derivatizing agent will depend on the functional group of 2-Propoxyethanol (hydroxyl group). Agents that react with hydroxyl groups to form UV-active esters or ethers are suitable.
1. Derivatization
A common derivatizing agent for hydroxyl groups is 3,5-Dinitrobenzoyl chloride. The reaction is typically carried out in the presence of a base like pyridine.
Procedure:
Evaporate a known volume of the sample extract or a standard solution to dryness under a gentle stream of nitrogen.
Add a solution of 3,5-Dinitrobenzoyl chloride in a suitable solvent (e.g., acetonitrile) and a small amount of pyridine.
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time to ensure complete reaction.
After cooling, the excess reagent may need to be quenched or removed.
Dilute the derivatized sample to a known volume with the mobile phase.
2. HPLC Instrumentation and Conditions
HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. The exact gradient program will need to be optimized based on the retention characteristics of the derivatized 2-Propoxyethanol.
The calibration and analysis steps are analogous to those described in the GC-FID protocol. Derivatized standards are used to construct the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
GC-FID Analysis Workflow
Caption: Workflow for 2-Propoxyethanol analysis by GC-FID.
HPLC Analysis with Derivatization Logical Relationship
Caption: Logical steps for HPLC analysis of 2-Propoxyethanol.
Application Notes and Protocols for 2-Propoxyethanol in Biomolecule Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Propoxyethanol, a glycol ether with the formula C5H12O2, is a versatile solvent with miscibility in both water and organic solvents.[1][2][3]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propoxyethanol, a glycol ether with the formula C5H12O2, is a versatile solvent with miscibility in both water and organic solvents.[1][2][3] Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar propyl ether group, suggests its potential utility in the selective extraction and purification of biomolecules. While direct, widespread application of 2-propoxyethanol in biomolecule extraction is not extensively documented, its physicochemical properties allow for its theoretical application in several established extraction methodologies, primarily as a co-solvent or phase modifier. These application notes provide an overview of the potential uses of 2-propoxyethanol and adapted protocols for the extraction of proteins, nucleic acids, and lipids.
Physicochemical Properties of 2-Propoxyethanol
A summary of the key physical and chemical properties of 2-propoxyethanol is presented in Table 1. Its solubility in both aqueous and organic media is a key characteristic for its potential role in biomolecule extraction.[1][2]
Application in Protein Extraction and Purification
Application Note: Modulating Hydrophobicity in Protein Fractionation
2-Propoxyethanol can be theoretically employed as a co-solvent in aqueous two-phase systems (ATPS) or as a component in cloud point extraction (CPE) to modulate the hydrophobicity of the extraction medium. This allows for the selective partitioning of proteins based on their surface hydrophobicity. For instance, in a system containing a non-ionic surfactant, the addition of 2-propoxyethanol could alter the critical micelle concentration (CMC) and the cloud point temperature, thereby refining the separation of hydrophobic membrane proteins from hydrophilic cytosolic proteins.
Experimental Protocol: Adapted Cloud Point Extraction of Membrane Proteins
This protocol is adapted from established CPE methods using non-ionic surfactants. 2-Propoxyethanol is introduced as a co-solvent to potentially enhance the solubilization and partitioning of hydrophobic proteins.
Materials:
Cell lysate containing membrane and cytosolic proteins
Non-ionic surfactant (e.g., Triton X-114)
2-Propoxyethanol
Phosphate-buffered saline (PBS), pH 7.4
Protease inhibitor cocktail
Benchtop centrifuge
Thermostatic water bath
Procedure:
Sample Preparation: Resuspend cell pellet in ice-cold PBS with protease inhibitor cocktail. Lyse the cells using an appropriate method (e.g., sonication). Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein mixture.
Solubilization: To the supernatant, add the non-ionic surfactant to a final concentration of 1-2% (w/v) and 2-propoxyethanol to a final concentration of 2-5% (v/v). Incubate on ice for 30 minutes with gentle agitation to ensure complete solubilization of membrane proteins.
Phase Separation: Transfer the solution to a pre-chilled centrifuge tube. Incubate the tube in a water bath set at a temperature above the cloud point of the surfactant solution (e.g., 37°C for Triton X-114 based systems) for 10-15 minutes. The solution will become turbid.
Centrifugation: Centrifuge the turbid solution at 5,000 x g for 15 minutes at the cloud point temperature. This will result in the formation of two distinct phases: an upper aqueous phase enriched in hydrophilic proteins and a lower, surfactant-rich phase containing the hydrophobic membrane proteins.
Fraction Collection: Carefully collect the upper aqueous phase. The lower surfactant phase can be collected for further analysis of membrane proteins.
Downstream Processing: The separated protein fractions can be further purified using techniques like chromatography or analyzed by SDS-PAGE and Western blotting.
Figure 1. Workflow for adapted cloud point extraction of proteins.
Application in Nucleic Acid Extraction
Application Note: Co-solvent in Nucleic Acid Precipitation
In standard nucleic acid precipitation protocols, alcohols like ethanol (B145695) or isopropanol (B130326) are used to decrease the dielectric constant of the solution, promoting the aggregation of nucleic acids in the presence of salt. 2-Propoxyethanol, being soluble in water, can theoretically be used as a co-solvent with ethanol or isopropanol to fine-tune the precipitation process. Its larger molecular size and different polarity compared to ethanol might offer advantages in precipitating specific sizes of nucleic acids or in reducing the co-precipitation of certain contaminants.
Experimental Protocol: Adapted DNA Precipitation with 2-Propoxyethanol as a Co-solvent
This protocol is a modification of the standard ethanol precipitation method for DNA.
Materials:
Aqueous solution of DNA
3 M Sodium acetate, pH 5.2
Absolute ethanol, ice-cold
2-Propoxyethanol
70% (v/v) Ethanol, ice-cold
Nuclease-free water or TE buffer
Microcentrifuge
Procedure:
Salting: To your DNA solution, add 1/10th volume of 3 M sodium acetate, pH 5.2. Mix gently by inverting the tube.
Precipitation: Add 2 volumes of a pre-mixed, ice-cold solution of absolute ethanol and 2-propoxyethanol (e.g., a 9:1 or 4:1 ethanol:2-propoxyethanol ratio).
Incubation: Incubate the mixture at -20°C for at least 1 hour. For very dilute solutions, incubation can be extended overnight.
Pelleting: Centrifuge at maximum speed (e.g., 12,000 x g) in a microcentrifuge for 30 minutes at 4°C. A small white pellet of DNA should be visible.
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol to remove residual salts. Centrifuge at maximum speed for 10 minutes at 4°C.
Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.
Resuspension: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Figure 2. Workflow for adapted DNA precipitation.
Application in Lipid Extraction
Application Note: Single-Phase Extraction of Lipids
Traditional lipid extraction methods, such as the Bligh-Dyer or Folch methods, use a two-phase system of chloroform (B151607) and methanol. 2-Propoxyethanol's ability to dissolve both polar and non-polar molecules suggests its potential use in a single-phase extraction system, particularly for samples with high water content. Its use could simplify the extraction process by avoiding the need for phase separation and recovery from a volatile, toxic organic phase.
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
Homogenization: Homogenize the biological sample in a minimal amount of water or buffer.
Extraction: Add a sufficient volume of 2-propoxyethanol to the homogenate (e.g., a 1:5 sample to solvent ratio). Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction of lipids.
Incubation: Incubate the mixture at room temperature for 30 minutes with occasional vortexing.
Clarification: Centrifuge the mixture at 10,000 x g for 20 minutes at room temperature to pellet the solid debris (proteins, carbohydrates, etc.).
Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids dissolved in 2-propoxyethanol.
Solvent Removal: Remove the 2-propoxyethanol from the lipid extract using a rotary evaporator or by drying under a stream of nitrogen.
Lipid Recovery: The dried lipid film can be reconstituted in a suitable solvent for downstream analysis such as thin-layer chromatography (TLC) or mass spectrometry.
Figure 3. Workflow for adapted single-phase lipid extraction.
Quantitative Data Summary
Due to the theoretical nature of these adapted protocols, experimental data on extraction efficiency and purity using 2-propoxyethanol is not available. The following table provides an illustrative comparison of expected outcomes based on the properties of 2-propoxyethanol and results from similar extraction systems.
Biomolecule
Extraction Method
Key Parameters
Expected Purity
Expected Yield
Membrane Proteins
Adapted Cloud Point Extraction
Surfactant concentration, 2-propoxyethanol concentration, Temperature
Moderate to High
Moderate
DNA
Adapted Co-solvent Precipitation
Ethanol:2-propoxyethanol ratio, Incubation time
High
High
Lipids
Adapted Single-Phase Extraction
Sample to solvent ratio, Incubation time
Moderate
Moderate to High
Disclaimer: The protocols and expected outcomes described in these application notes are theoretical and adapted from established methods. Researchers should perform initial optimization experiments to determine the ideal conditions for their specific application and sample type. The safety data sheet for 2-propoxyethanol should be consulted prior to use, and appropriate personal protective equipment should be worn.
Application Notes and Protocols: The Role of 2-Propoxyethanol as a Coalescing Agent in Latex Paints
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the function and evaluation of 2-propoxyethanol as a coalescing agent in latex paint formulations. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the function and evaluation of 2-propoxyethanol as a coalescing agent in latex paint formulations. The protocols outlined below offer standardized methods for assessing its impact on key paint properties.
Introduction to Coalescence and the Function of 2-Propoxyethanol
Latex paints are complex colloidal dispersions of polymer particles in water. For these discrete particles to form a continuous, durable film upon drying, they must fuse together in a process called coalescence. This process is critically dependent on the glass transition temperature (Tg) of the polymer binder. If the application temperature is below the polymer's Tg, the particles remain hard and cannot effectively merge, resulting in a brittle, cracked film with poor protective properties.
Coalescing agents are high-boiling point solvents that act as temporary plasticizers for the polymer particles. They lower the effective Tg of the polymer, allowing for proper film formation at lower temperatures. 2-Propoxyethanol is a glycol ether that serves as an effective coalescing agent in various latex paint formulations, including acrylic, vinyl acrylic, and styrene-acrylic systems. Its bipolar nature allows it to partition into the polymer phase, softening the particles and facilitating their fusion during the critical drying stage. After film formation, 2-propoxyethanol slowly evaporates, and the paint film regains its original hardness and durability.
Mechanism of Action of 2-Propoxyethanol in Latex Film Formation
The film formation of latex paint is a three-stage process:
Evaporation of Water: As the water evaporates, the polymer particles are forced into close contact.
Particle Deformation and Coalescence: The capillary forces from the remaining water, combined with the plasticizing effect of 2-propoxyethanol, cause the polymer particles to deform and fuse together.
Interdiffusion of Polymer Chains: The polymer chains from adjacent particles intermingle, creating a continuous and cohesive film.
2-Propoxyethanol plays a crucial role in the second and third stages. By reducing the Minimum Film Formation Temperature (MFFT), it ensures that the polymer particles are soft enough to coalesce effectively under a wide range of environmental conditions.
Quantitative Data on the Performance of 2-Propoxyethanol
Table 1: Illustrative Effect of 2-Propoxyethanol Concentration on Minimum Film Formation Temperature (MFFT) of a Model Acrylic Latex Paint
Concentration of 2-Propoxyethanol (wt% on polymer solids)
MFFT (°C)
0 (Control)
22
2
15
4
8
6
3
8
<0
Table 2: Illustrative Effect of 2-Propoxyethanol on the Glass Transition Temperature (Tg) of a Dried Paint Film
Concentration of 2-Propoxyethanol (wt% on polymer solids)
Initial Tg of Dried Film (°C)
0 (Control)
25
4
10
8
-2
Table 3: Illustrative Impact of 2-Propoxyethanol Concentration on Scrub Resistance of a Vinyl Acrylic Latex Paint
Concentration of 2-Propoxyethanol (wt% on polymer solids)
Scrub Resistance (Cycles to Failure, ASTM D2486)
0 (Control)
150 (Poor film formation)
2
650
4
1100
6
1250
8
1150 (Potential for film softening)
Experimental Protocols
Determination of Minimum Film Formation Temperature (MFFT)
Standard: Based on ASTM D2354
Objective: To determine the lowest temperature at which a latex paint will form a continuous film.
Materials and Equipment:
MFFT Bar instrument with a temperature gradient plate
Latex paint formulation with varying concentrations of 2-propoxyethanol
Film applicator (e.g., 75 µm gap)
Dry, clean air or nitrogen supply
Procedure:
Ensure the MFFT Bar is clean, dry, and calibrated.
Set the desired temperature gradient on the instrument (e.g., -5°C to 15°C).
Allow the temperature gradient to stabilize.
Apply a uniform film of the paint sample across the temperature gradient plate using the film applicator.
Immediately start the flow of dry air or nitrogen over the surface of the wet film to ensure consistent drying conditions.
Allow the film to dry completely. The drying time will depend on the paint formulation.
Visually inspect the dried film. The MFFT is the point on the temperature scale where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film.
Record the MFFT for each concentration of 2-propoxyethanol.
Evaluation of Scrub Resistance
Standard: Based on ASTM D2486, Method A (Cycles to Failure)
Objective: To assess the resistance of a paint film to erosion from repeated scrubbing.
Materials and Equipment:
Scrub test machine
Standardized nylon bristle brush and holder
Abrasive scrub medium (as specified in ASTM D2486)
Black plastic panels
Film applicator (e.g., 7 mil or 178 µm)
Constant temperature and humidity room (23 ± 2°C and 50 ± 5% RH)
Shim (0.5 inch wide, 10 mil thick)
Procedure:
Panel Preparation:
Apply a uniform film of the paint sample onto a black plastic panel using the film applicator.
Allow the panels to cure in the constant temperature and humidity room for 7 days.
Scrub Test:
Secure the cured paint panel in the scrub test machine with the shim placed underneath the center of the test area.
Mount the conditioned brush in the holder.
Apply a specified amount of the abrasive scrub medium to the brush.
Wet the panel surface with a specified amount of water.
Start the scrub machine and record the initial cycle count.
Periodically add more scrub medium and water as specified in the standard.
Continue scrubbing until the paint film is worn through to the substrate in a continuous line across the width of the shim.
Record the number of cycles to failure.
Data Analysis:
Perform the test in triplicate for each paint formulation.
Calculate the average number of cycles to failure for each concentration of 2-propoxyethanol.
Visualizations
Caption: Mechanism of latex film formation aided by a coalescing agent.
Caption: Experimental workflow for MFFT determination.
Caption: Experimental workflow for scrub resistance testing.
Caption: Logical relationship of 2-propoxyethanol's effects.
Application
Application Notes and Protocols: 2-Propoxyethanol in Industrial and Household Cleaners
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-propoxyethanol in the formulation of industrial and household cleaners. This docume...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-propoxyethanol in the formulation of industrial and household cleaners. This document details the chemical's properties, function, and includes experimental protocols for performance evaluation.
Introduction to 2-Propoxyethanol in Cleaning Formulations
2-Propoxyethanol, a glycol ether with the chemical formula C5H12O2, is a versatile solvent utilized in a wide array of cleaning products.[1][2] Its unique chemical structure, featuring both an ether and an alcohol functional group, allows it to effectively dissolve both water-soluble and oil-soluble soils, making it a highly effective component in cleaners designed to tackle grease and grime.[1] It is a clear, colorless liquid with a mild, pleasant ether-like odor and is miscible with water.[2]
The primary functions of 2-propoxyethanol in cleaning formulations include:
Solvent: It effectively dissolves a wide range of substances, including oils, greases, waxes, and resins.[1]
Coupling Agent: It helps to couple hydrophobic (oily) and hydrophilic (watery) components in a formulation, leading to a stable and effective cleaning solution.
Wetting Agent: It lowers the surface tension of the cleaning solution, allowing it to spread more easily and penetrate soils.
Performance Enhancer: It boosts the cleaning efficacy of surfactants by improving soil penetration and emulsification.
Physicochemical Properties of 2-Propoxyethanol
A summary of the key physicochemical properties of 2-propoxyethanol is presented in Table 1. This data is essential for formulation development, safety assessment, and regulatory compliance.
2-Propoxyethanol is a versatile solvent that can be incorporated into a variety of industrial and household cleaning formulations. Its effectiveness is dependent on the concentration used, which varies based on the type of cleaner and the target soils.
Industrial Cleaners
In industrial settings, 2-propoxyethanol is a key ingredient in heavy-duty cleaners and degreasers. Its strong solvency power makes it effective at removing tough, greasy, and oily soils from machinery, concrete floors, and metal parts.
Table 2: Example Formulations for Industrial Cleaners
Ingredient
All-Purpose Degreaser (% w/w)
Heavy-Duty Floor Cleaner (% w/w)
Water
60-80
70-85
2-Propoxyethanol
5-15
3-10
Nonionic Surfactant (e.g., Alcohol Ethoxylate)
5-10
3-8
Anionic Surfactant (e.g., Linear Alkylbenzene Sulfonate)
2-5
1-4
Builder (e.g., Sodium Metasilicate)
1-3
1-3
Chelating Agent (e.g., EDTA)
0.5-1.5
0.5-1.5
pH Adjuster (e.g., Monoethanolamine)
To desired pH
To desired pH
Dye and Fragrance
As desired
As desired
Household Cleaners
For household applications, 2-propoxyethanol is found in all-purpose cleaners, glass cleaners, and kitchen degreasers. Its ability to provide streak-free cleaning and effective grease removal makes it a popular choice for consumer products.
Table 3: Example Formulations for Household Cleaners
Ingredient
All-Purpose Cleaner (% w/w)
Glass Cleaner (% w/w)
Water
80-95
85-98
2-Propoxyethanol
1-5
0.5-3
Nonionic Surfactant
1-3
0.1-0.5
Anionic Surfactant
0.5-2
-
Builder (e.g., Sodium Citrate)
0.5-1.5
-
pH Adjuster (e.g., Ammonia or Citric Acid)
To desired pH
To desired pH
Dye and Fragrance
As desired
As desired
Experimental Protocols for Performance Evaluation
To assess the efficacy of cleaning formulations containing 2-propoxyethanol, a series of standardized tests can be performed. These protocols are designed to provide quantitative data on cleaning performance, surface modification, and solvency power.
Protocol 1: Gravimetric Cleaning Efficacy (Adapted from ASTM G122)
This protocol determines the cleaning efficacy of a formulation by measuring the weight of soil removed from a standardized substrate.
Materials:
Test substrates (e.g., stainless steel, ceramic tiles)
Substrate Preparation: Clean and dry the test substrates thoroughly. Record the initial weight of each substrate (W_initial).
Soiling: Apply a known amount of artificial soil evenly onto the surface of each substrate. Allow the soil to set or cure as required. Record the weight of the soiled substrate (W_soiled).
Cleaning:
Mount the soiled substrate in the scrubbing apparatus.
Apply a specified volume of the cleaning formulation to the sponge or cloth applicator.
Perform a set number of scrubbing cycles (e.g., 10 cycles).
Rinse the substrate thoroughly with deionized water.
Drying and Weighing: Dry the cleaned substrate in an oven at a specified temperature until a constant weight is achieved. Record the final weight of the cleaned substrate (W_final).
Calculation: Calculate the cleaning efficacy as the percentage of soil removed:
This protocol measures the surface tension of cleaning formulations to assess the wetting properties imparted by 2-propoxyethanol.
Materials:
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
Cleaning formulations with varying concentrations of 2-propoxyethanol
Deionized water
Glass beakers
Procedure:
Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
Sample Preparation: Prepare a series of aqueous solutions of 2-propoxyethanol at different concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/w).
Measurement:
Pour the sample into a clean glass beaker.
Measure the surface tension of each solution using the tensiometer.
Record the temperature of the solution.
Perform multiple measurements for each sample to ensure accuracy.
Data Presentation:
Table 5: Illustrative Surface Tension Data for Aqueous 2-Propoxyethanol Solutions at 25°C
Concentration of 2-Propoxyethanol (% w/w)
Surface Tension (mN/m)
0 (Deionized Water)
72.0
0.1
65.5
0.5
58.2
1.0
52.8
2.0
46.1
5.0
38.9
Protocol 3: Solvency Power Assessment (Kauri-Butanol Value)
The Kauri-Butanol (KB) value is a measure of the solvency power of a hydrocarbon solvent. While typically used for non-polar solvents, a modified version can be used to compare the relative solvency of different cleaning formulations. A higher KB value indicates stronger solvency power.
Materials:
Standard Kauri resin solution in n-butanol
Cleaning formulation containing 2-propoxyethanol
Burette
Erlenmeyer flask
Light source
Procedure:
Preparation: Pipette a specific volume of the Kauri-butanol solution into an Erlenmeyer flask.
Titration: Slowly titrate the cleaning formulation from the burette into the flask while continuously swirling.
Endpoint Determination: The endpoint is reached when the solution becomes turbid and obscures the print of a standard font size placed behind the flask.
Calculation: The KB value is calculated based on the volume of the cleaning formulation required to reach the endpoint.
Data Presentation:
Table 6: Illustrative Solvency Power Data
Formulation
Kauri-Butanol (KB) Value
Formulation with 10% 2-Propoxyethanol
120
Formulation with 5% 2-Propoxyethanol
95
Formulation without 2-Propoxyethanol
60
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of 2-propoxyethanol in cleaning formulations.
Caption: Workflow for developing a cleaning formulation with 2-propoxyethanol.
Caption: Experimental workflow for determining gravimetric cleaning efficacy.
Safety, Handling, and Regulatory Considerations
2-Propoxyethanol is a combustible liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation. Always refer to the Safety Data Sheet (SDS) for detailed information on hazards, personal protective equipment (PPE), and first aid measures.
Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing. Grounding and bonding of containers is recommended when transferring material to prevent static discharge.
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
Regulatory: The use of 2-propoxyethanol in consumer products may be subject to regional regulations regarding volatile organic compounds (VOCs). Formulators should consult local regulations to ensure compliance.
By understanding the properties and performance characteristics of 2-propoxyethanol and employing standardized testing protocols, researchers and formulators can effectively develop high-performance industrial and household cleaning products.
Application of 2-Propoxyethanol in Biodegradation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-propoxyethanol in biodegradation research. This document includes detailed experime...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-propoxyethanol in biodegradation research. This document includes detailed experimental protocols, a summary of relevant data, and visualizations of the biodegradation pathway and experimental workflow. 2-Propoxyethanol, a glycol ether solvent, is utilized in various industrial applications, and understanding its environmental fate is crucial for risk assessment and the development of greener chemical alternatives.
Introduction to 2-Propoxyethanol and its Biodegradation
2-Propoxyethanol (CH₃(CH₂)₂OCH₂CH₂OH) is a colorless liquid with a mild ether-like odor. Its amphiphilic nature, possessing both polar and nonpolar characteristics, makes it an effective solvent in formulations for paints, coatings, cleaning agents, and inks. Due to its potential for environmental release, studying its biodegradability is essential. Research indicates that 2-propoxyethanol is readily biodegradable, suggesting it is unlikely to persist in the environment.[1]
Biodegradation Pathway of 2-Propoxyethanol
The aerobic biodegradation of 2-propoxyethanol is believed to proceed in a stepwise manner, initiated by the oxidation of the primary alcohol group. This pathway is analogous to the degradation of other short-chain glycol ethers. The proposed pathway involves the following key steps:
Oxidation to Aldehyde: The terminal alcohol group of 2-propoxyethanol is oxidized to an aldehyde, forming 2-propoxyacetaldehyde. This reaction is typically catalyzed by an alcohol dehydrogenase.
Oxidation to Carboxylic Acid: The intermediate aldehyde is further oxidized to a carboxylic acid, 2-propoxyacetic acid, by an aldehyde dehydrogenase.
Ether Bond Cleavage: The ether linkage in 2-propoxyacetic acid is cleaved, yielding propoxy and acetate (B1210297) moieties, which can then enter central metabolic pathways.
This proposed pathway is supported by studies on similar glycol ethers, where the corresponding alkoxyacetic acids have been identified as key metabolites.[1]
Application Notes and Protocols: 2-Propoxyethanol in Hydraulic and Brake Fluids
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-propoxyethanol, a glycol ether, in the formulation of hydraulic and brake fluids. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-propoxyethanol, a glycol ether, in the formulation of hydraulic and brake fluids. This document details its function, relevant properties, and standard experimental protocols for performance evaluation.
Introduction to 2-Propoxyethanol in Fluid Formulations
2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether) is an organic compound belonging to the glycol ether family.[1][2] Its chemical structure, featuring both an ether and an alcohol functional group, imparts desirable characteristics for its use as a solvent and viscosity modifier in hydraulic and brake fluid formulations.[3][4] Glycol-based fluids are the most common type of brake fluid, and glycol ethers are a key component in these formulations.[5][6]
The primary functions of 2-propoxyethanol in these fluids include:
Solvency: It effectively dissolves other components of the formulation, such as polyglycols, corrosion inhibitors, and antioxidants, ensuring a stable, single-phase fluid.
Viscosity Control: It helps to maintain the required viscosity over a wide temperature range, which is crucial for the consistent and reliable operation of hydraulic and braking systems.
Lubricity: It contributes to the overall lubricating properties of the fluid, protecting moving parts from wear.
Physicochemical Properties of 2-Propoxyethanol
A summary of the key physical and chemical properties of 2-propoxyethanol is presented in Table 1. This data is essential for formulators to predict its behavior in a blend and to ensure the final product meets performance specifications.
Performance in Hydraulic and Brake Fluid Formulations
Boiling Point
Brake fluids are classified by their dry and wet equilibrium reflux boiling points (ERBP). The dry ERBP is the boiling point of the fresh, uncontaminated fluid, while the wet ERBP is the boiling point after the fluid has absorbed a certain amount of moisture. High boiling points are critical to prevent vapor lock, a dangerous condition where the fluid boils and creates compressible vapor in the brake lines, leading to brake failure. Glycol ethers like 2-propoxyethanol contribute to the high boiling point of these formulations.[3]
Table 2: Typical Boiling Point Requirements for Glycol-Based Brake Fluids
The viscosity of a hydraulic or brake fluid must remain within a specific range across a wide spectrum of operating temperatures to ensure proper system function. Low viscosity at cold temperatures is necessary for good circulation and response, while sufficient viscosity at high temperatures is needed for lubrication and to prevent leakage. 2-Propoxyethanol's own viscosity and its solvency action on other components help to achieve the desired viscosity profile of the final formulation.
Table 3: Typical Viscosity Requirements for Brake Fluids
Hydraulic and brake systems are constructed from a variety of metals. The fluid must prevent corrosion of these components. While a base fluid of glycol ethers and polyglycols provides some inherent protection, a carefully selected package of corrosion inhibitors is always included in the final formulation. The solvency of 2-propoxyethanol ensures that these inhibitors remain dissolved and effective throughout the fluid.
Elastomer Compatibility
Brake and hydraulic systems contain various elastomeric (rubber) seals and hoses. The fluid must not cause these materials to swell, shrink, or degrade, as this could lead to leaks and system failure. Glycol ethers are generally compatible with the common elastomers used in these systems, such as Styrene-Butadiene Rubber (SBR) and Ethylene Propylene Diene Monomer (EPDM) rubber.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of hydraulic and brake fluids formulated with 2-propoxyethanol.
Boiling Point Determination (ASTM D1120 / ISO 4925)
Objective: To determine the equilibrium reflux boiling point (ERBP) of the fluid.
Apparatus:
100-mL round-bottom flask with a short neck and a standard taper ground-glass joint.
A vapor trap.
A water-cooled condenser.
A calibrated thermometer.
A heating mantle.
Boiling chips.
Procedure:
Place 60 mL of the fluid sample into the 100-mL round-bottom flask.
Add a few boiling chips to the flask.
Connect the flask to the vapor trap and condenser.
Insert the thermometer through the vapor trap so that the bulb is centered in the neck of the flask and the top of the bulb is level with the bottom of the side-arm of the vapor trap.
Turn on the cooling water for the condenser.
Apply heat to the flask with the heating mantle, adjusting the rate of heating so that the fluid begins to boil and reflux within 10 ± 2 minutes.
Allow the fluid to boil and reflux. The temperature will stabilize at the boiling point.
Record the stable temperature as the ERBP.
For determining the wet ERBP, the fluid is first humidified by bubbling nitrogen saturated with water through it until the water content reaches a specified level (typically 3.7% by weight) before performing the boiling point test.
Viscosity Measurement (ASTM D445 / ISO 4925)
Objective: To determine the kinematic viscosity of the fluid at specified temperatures (e.g., -40°C and 100°C).
Application Note: Gas Chromatography for the Analysis of 2-Propoxyethanol
Abstract This document provides a detailed methodology for the determination of 2-Propoxyethanol using gas chromatography with flame ionization detection (GC-FID). The protocols outlined are intended for researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This document provides a detailed methodology for the determination of 2-Propoxyethanol using gas chromatography with flame ionization detection (GC-FID). The protocols outlined are intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for the quantification of 2-Propoxyethanol in various matrices. The method is adapted from established and validated procedures for similar glycol ethers, such as those published by the U.S. National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).
Introduction
2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether) is a solvent used in a variety of industrial and commercial applications, including paints, coatings, cleaning solutions, and hydraulic fluids.[1] Due to its potential health effects, monitoring its presence and concentration in workplace air, environmental samples, and pharmaceutical formulations is crucial.[2] Gas chromatography (GC) offers a sensitive and specific method for the analysis of volatile organic compounds like 2-Propoxyethanol.[3] This application note details a comprehensive protocol for its analysis by GC-FID, including sample collection, preparation, and instrument parameters.
Experimental
Principle
This method involves the collection of airborne 2-Propoxyethanol onto a solid sorbent tube, followed by solvent desorption and subsequent analysis by gas chromatography with a flame ionization detector (GC-FID).[4][5] For liquid samples, a direct injection or appropriate dilution with a suitable solvent is performed prior to GC analysis.
Reagents and Materials
2-Propoxyethanol (CAS: 2807-30-9), analytical standard grade
A gas chromatograph equipped with a flame ionization detector and a capillary column is required. The following parameters are recommended based on methods for similar glycol ethers.[6][7]
Table 1: Gas Chromatography Operating Conditions
Parameter
Value
Column
Fused silica (B1680970) capillary, 30 m x 0.32 mm ID, 1.0 µm film thickness (e.g., 100% Polyethylene Glycol - Stabilwax® or equivalent)[6][7]
Initial: 70 °C, hold for 2 minRamp: 10 °C/min to 180 °C, hold for 5 min
Detector
Flame Ionization Detector (FID)
Detector Temperature
250 °C
Hydrogen Flow
30 mL/min
Air Flow
300 mL/min
Makeup Gas (Helium)
25 mL/min
Protocols
Air Sample Collection
Calibrate a personal sampling pump to a flow rate between 0.1 and 0.2 L/min using a representative sorbent tube in the line.[6][8]
Break the ends of the sorbent tube immediately before sampling.
Connect the sorbent tube to the sampling pump with the smaller (50 mg) section acting as the backup.
Draw a known volume of air through the tube. A typical sample volume is 10 L.[9]
After sampling, cap the tubes and store them under refrigerated conditions until analysis.[4][5]
Sample Preparation
Carefully break open the sorbent tube and transfer the front (100 mg) and back (50 mg) sections of the sorbent into separate labeled vials.
Pipette 1.0 mL of the desorbing solution (95:5 Methylene chloride:Methanol) into each vial.[4]
Seal the vials and agitate them for 30 minutes. An ultrasonic bath can be used to facilitate desorption.[6][7]
Allow the solid material to settle. Transfer an aliquot of the supernatant into an autosampler vial for GC analysis.
Liquid Sample Preparation
For liquid samples, accurately weigh or measure a known amount of the sample into a volumetric flask.
Dilute the sample to a known volume with the desorbing solution or another suitable solvent to bring the concentration of 2-Propoxyethanol within the calibration range.
Transfer an aliquot of the diluted sample into an autosampler vial for GC analysis.
Calibration
Prepare a series of calibration standards by diluting a stock solution of 2-Propoxyethanol in the desorbing solution.
A typical calibration range for workplace air analysis would be from approximately 0.5 µg/mL to 50 µg/mL.
Analyze the calibration standards using the GC-FID method described in Table 1.
Construct a calibration curve by plotting the peak area of 2-Propoxyethanol against its concentration.
Data and Results
The following table summarizes the expected performance characteristics of the method, based on typical values for similar glycol ether analyses.[4]
The overall experimental workflow for the analysis of 2-Propoxyethanol from air samples is depicted below.
Caption: Workflow for 2-Propoxyethanol Analysis by GC-FID.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantitative analysis of 2-Propoxyethanol. By adapting established protocols for similar analytes, this method can be readily implemented in analytical laboratories for monitoring and quality control purposes. It is recommended that users perform a full method validation in their laboratory to ensure the method meets their specific requirements.
Application Notes and Protocols for the Use of 2-Propoxyethanol as a Solvent in Spectroscopic Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing 2-propoxyethanol as a solvent in various spectroscopic applications. This document outlin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-propoxyethanol as a solvent in various spectroscopic applications. This document outlines the relevant physicochemical properties of 2-propoxyethanol, its inherent spectroscopic characteristics, and detailed protocols for its use in UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy.
Introduction to 2-Propoxyethanol as a Spectroscopic Solvent
2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether or propyl cellosolve) is a colorless liquid with a mild, ether-like odor.[1] It is a member of the glycol ether family, characterized by the presence of both an ether and an alcohol functional group.[1] This bifunctional nature makes it a versatile solvent capable of dissolving a wide range of polar and non-polar substances.[2] Its miscibility with water and many organic solvents, combined with its moderate volatility and relatively low toxicity profile, makes it a suitable medium for various spectroscopic analyses in research and industrial settings, including pharmaceutical development.[2][3]
Physicochemical and Spectroscopic Properties of 2-Propoxyethanol
Understanding the fundamental properties of a solvent is critical for its effective use in spectroscopy. The following tables summarize the key physicochemical and spectroscopic characteristics of 2-propoxyethanol.
Table 1: Physicochemical Properties of 2-Propoxyethanol
Application Note:
2-Propoxyethanol is a suitable solvent for UV-Vis spectroscopy for analytes that absorb above its UV cutoff of approximately 210 nm. Its ability to dissolve a wide range of compounds makes it useful for the analysis of pharmaceutical ingredients and other organic molecules.[3] The polarity of 2-propoxyethanol can influence the absorption spectrum of a solute, a phenomenon known as solvatochromism.[8] This effect arises from differential solvation of the ground and excited electronic states of the solute molecule, which can lead to a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax).[8][9]
General Protocol for UV-Vis Spectroscopy:
Solvent Preparation: Use spectroscopy-grade 2-propoxyethanol to minimize background absorbance.
Sample Preparation:
Prepare a stock solution of the analyte by accurately weighing a known amount and dissolving it in a specific volume of 2-propoxyethanol.
Perform serial dilutions from the stock solution to prepare working standards of desired concentrations (e.g., 1-20 µg/mL). Ensure the final absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
Set the desired wavelength range for the scan (e.g., 200-800 nm).
Fill a quartz cuvette with pure 2-propoxyethanol to serve as the reference or blank. Place it in the reference holder of the spectrophotometer.
Record a baseline spectrum with the blank.
Rinse the sample cuvette with the analyte solution, then fill it and place it in the sample holder.
Acquire the absorption spectrum of the sample.
Data Analysis:
Determine the λmax from the resulting spectrum.
For quantitative analysis, construct a calibration curve by plotting the absorbance at λmax versus the concentration of the prepared standards.
Determine the concentration of unknown samples using the calibration curve.
Application in Fluorescence Spectroscopy
Application Note:
2-Propoxyethanol can be used as a solvent for fluorescence spectroscopy, provided it does not quench the fluorescence of the analyte. Its protic nature (due to the hydroxyl group) can influence fluorescence through hydrogen bonding interactions with the fluorophore.[12][13] This can affect the fluorescence quantum yield and lifetime. 2-Propoxyethanol is also a suitable medium for fluorescence quenching studies, where the interaction of a fluorophore with a quencher is investigated.[14][15] The viscosity and polarity of the solvent can impact the diffusion rates of molecules and the excited-state dynamics, which are key parameters in such studies.[16]
Use high-purity, fluorescence-grade 2-propoxyethanol.
Prepare a series of dilute solutions of the fluorophore (analyte). Concentrations are typically in the micromolar (µM) to nanomolar (nM) range to avoid inner filter effects.
Ensure all glassware is scrupulously clean to avoid contamination from fluorescent impurities.
Instrumentation and Measurement:
Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
Determine the optimal excitation wavelength (λex) by measuring the absorbance spectrum of the analyte and selecting the λmax.
Acquire an emission spectrum by scanning a range of wavelengths longer than the excitation wavelength while exciting the sample at λex.
To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation wavelengths.
Quantum Yield and Lifetime Measurements (Advanced):
For relative quantum yield determination, compare the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine (B1679958) sulfate) under identical experimental conditions.
Fluorescence lifetime measurements require a time-resolved spectrofluorometer with a pulsed light source.[17]
Data Analysis:
Analyze the emission and excitation spectra to determine peak wavelengths.
For quenching studies, create a Stern-Volmer plot by measuring fluorescence intensity at various quencher concentrations.[14]
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
While deuterated solvents are standard in ¹H NMR to avoid large solvent signals, non-deuterated 2-propoxyethanol can be used in specific situations: for ¹³C NMR (where the natural abundance of ¹³C is low), when a deuterated version is unavailable, or when studying proton exchange with the solvent's hydroxyl group.[18] It is crucial to know the chemical shifts of the residual protons in 2-propoxyethanol to distinguish them from analyte signals.[19][20]
Table 3: Approximate ¹H and ¹³C Chemical Shifts for 2-Propoxyethanol
Assignment (CH₃-CH₂-CH₂-O-CH₂-CH₂-OH)
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
CH₃
~0.9 (t)
~10.5
-CH₂- (propyl middle)
~1.5 (sextet)
~22.8
-CH₂-O- (propyl)
~3.4 (t)
~72.5
-O-CH₂-
~3.5 (t)
~70.2
-CH₂-OH
~3.7 (t)
~61.5
-OH
Variable
-
(Note: Chemical shifts are approximate and can vary with temperature, concentration, and sample matrix. Multiplicity: t=triplet, sextet=sextet.)
Dissolve an appropriate amount of the analyte (typically 2-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of 2-propoxyethanol in a clean, dry NMR tube.
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
Referencing:
Since 2-propoxyethanol is not deuterated, the spectrometer cannot "lock" onto a deuterium (B1214612) signal. The magnetic field may need to be shimmed manually.
An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for accurate chemical shift referencing (0 ppm).[18]
Data Acquisition:
Acquire the NMR spectrum. Solvent suppression techniques may be necessary to attenuate the large signals from the 2-propoxyethanol protons in ¹H NMR.
Application in Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
2-Propoxyethanol can be used as a solvent for FTIR analysis of solutes in the liquid phase. It is important to consider the solvent's own absorption bands, as these will obscure regions of the spectrum. The hydroxyl (-OH) and C-O ether linkages in 2-propoxyethanol will produce strong absorbances. The most useful regions for analyte detection will be where the solvent is relatively transparent. Hydrogen bonding between the solvent's hydroxyl group and the solute can cause shifts in the vibrational frequencies of functional groups like carbonyls (C=O) or amines (N-H).[21]
Table 4: Major IR Absorption Bands of 2-Propoxyethanol
Wavenumber (cm⁻¹)
Assignment
~3400 (broad)
O-H stretching (hydrogen-bonded)
~2870-2960
C-H stretching
~1110
C-O-C stretching (ether)
~1060
C-O stretching (alcohol)
General Protocol for FTIR Spectroscopy:
Sample Preparation:
Prepare a solution of the analyte in 2-propoxyethanol. The concentration should be high enough to produce detectable peaks without being saturated (typically 1-10% w/v).
Instrumentation and Measurement:
Use a liquid transmission cell with windows that are transparent in the mid-IR region (e.g., NaCl or KBr).
Acquire a background spectrum of the empty cell first, then a spectrum of the cell filled with pure 2-propoxyethanol.
Acquire the spectrum of the analyte solution in the same cell.
Data Analysis:
Subtract the spectrum of the pure solvent from the spectrum of the solution to obtain the spectrum of the analyte.
Careful subtraction is required to avoid artifacts, especially in regions of strong solvent absorption.
Analyze the resulting spectrum for the characteristic absorption bands of the analyte.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the decision-making process for solvent selection.
Caption: General workflow for spectroscopic analysis using a solvent.
Caption: Decision logic for selecting 2-propoxyethanol as a solvent.
Application Notes and Protocols for 2-Propoxyethanol in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the safe and effective handling of 2-Propoxyethanol in a laboratory environment. It is i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of 2-Propoxyethanol in a laboratory environment. It is intended for professionals involved in research, scientific analysis, and the development of pharmaceutical products.
Introduction to 2-Propoxyethanol
2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether) is a versatile organic solvent belonging to the glycol ether family.[1] Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar propyl ether group, allows it to dissolve a wide range of substances, making it a valuable solvent in various industrial and laboratory applications.[1][2] In the pharmaceutical industry, it can be utilized as a solvent for synthesis, in drug formulations, and for cleaning processes.[1][3]
Health and Safety Information
2-Propoxyethanol is a flammable liquid and vapor that can cause serious eye irritation and is harmful in contact with skin.[4] It is crucial to handle this chemical with appropriate safety precautions to minimize exposure and risk.
Adherence to strict safety protocols is mandatory when working with 2-Propoxyethanol to ensure the well-being of laboratory personnel and the integrity of experimental work.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiment must be conducted to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE.
Body Part
Recommended PPE
Standard
Eyes/Face
Chemical safety goggles or a face shield
OSHA 29 CFR 1910.133 or European Standard EN166
Skin/Body
Chemical-resistant lab coat, apron, and full-length pants
Use in a well-ventilated area or under a chemical fume hood. If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
OSHA 29 CFR 1910.134 or European Standard EN 149
Engineering Controls
Ventilation: Always handle 2-Propoxyethanol in a well-ventilated area. For procedures with a potential for aerosol or vapor generation, a certified chemical fume hood is required.
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Storage Requirements
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
Keep away from heat, sparks, open flames, and other sources of ignition.[4]
Store separately from strong oxidizing agents, strong acids, and strong bases.[1]
Ground and bond containers when transferring material to prevent static discharge.[4]
Spill and Waste Disposal Protocol
Spill Response:
Evacuate: Immediately evacuate the area of the spill.
Ventilate: Increase ventilation to the area.
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
Clean: Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal:
Dispose of 2-Propoxyethanol waste in accordance with all applicable federal, state, and local regulations.
Do not dispose of this chemical down the drain.
All waste must be collected in a designated, properly labeled hazardous waste container.
Caption: Spill Response Workflow for 2-Propoxyethanol.
Application Notes and Experimental Protocols
2-Propoxyethanol's solvent properties make it suitable for a variety of applications in a drug development laboratory.
Application Note: Use as a Solvent for Solubility Determination
Objective: To determine the solubility of a new chemical entity (NCE) in 2-Propoxyethanol. This is a critical step in pre-formulation studies to assess the suitability of the solvent for potential liquid formulations.
Protocol: Shake-Flask Method for Solubility Determination
Materials:
New Chemical Entity (NCE) powder
2-Propoxyethanol (analytical grade)
Vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
Prepare a stock solution of the NCE in a suitable solvent for the analytical method to create a calibration curve.
Add an excess amount of the NCE powder to a series of vials containing a known volume of 2-Propoxyethanol. Ensure undissolved solid is visible.
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials for 24-48 hours to ensure equilibrium is reached.
After equilibration, centrifuge the vials to pellet the undissolved solid.
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.
Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical method's calibration range.
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the NCE.
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Caption: Workflow for Solubility Determination.
Application Note: Use in a Topical Formulation
Objective: To prepare a simple topical gel formulation using 2-Propoxyethanol as a co-solvent and penetration enhancer for an active pharmaceutical ingredient (API).
Protocol: Preparation of a Topical Gel
Materials:
Active Pharmaceutical Ingredient (API)
2-Propoxyethanol
Gelling agent (e.g., Carbopol® polymer)
Neutralizing agent (e.g., Triethanolamine)
Purified water
Magnetic stirrer and stir bar
pH meter
Procedure:
In a beaker, disperse the gelling agent in purified water with continuous stirring.
In a separate beaker, dissolve the API in 2-Propoxyethanol. Gentle warming may be required, but do not exceed the flash point of 2-Propoxyethanol.
Slowly add the API/2-Propoxyethanol solution to the gelling agent dispersion while stirring continuously.
Continue stirring until a homogenous mixture is obtained.
Slowly add the neutralizing agent dropwise while monitoring the pH. Continue adding until the desired pH is reached and a clear gel is formed.
Allow the gel to stand for a few hours to ensure complete hydration of the polymer and removal of any entrapped air bubbles.
Package the final formulation in an appropriate container.
First Aid Measures
In the event of exposure to 2-Propoxyethanol, immediate action is required.
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion
Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Conclusion
2-Propoxyethanol is a useful solvent in the laboratory, particularly in the field of drug development. However, its hazardous properties necessitate strict adherence to safety protocols. By following the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle 2-Propoxyethanol safely and effectively, minimizing risks and ensuring a safe laboratory environment.
Application Notes and Protocols for High-Performance Coatings Formulation with 2-Propoxyethanol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Propoxyethanol, a propylene (B89431) glycol ether, is a versatile and effective solvent used in the formulation of high-performance coatings....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propoxyethanol, a propylene (B89431) glycol ether, is a versatile and effective solvent used in the formulation of high-performance coatings.[1] Its favorable properties, including a moderate evaporation rate, excellent solvency for a wide range of resins, and a relatively low toxicity profile, make it a valuable component in developing advanced coating systems.[1] These application notes provide detailed protocols and performance data for utilizing 2-Propoxyethanol in the formulation of high-performance epoxy coatings. The information is intended to guide researchers and formulation chemists in optimizing coating properties for various applications.
Key Properties of 2-Propoxyethanol in Coatings Formulation
2-Propoxyethanol offers several key advantages in the formulation of high-performance coatings:
Enhanced Flow and Leveling: Its moderate evaporation rate allows for better control during application, promoting a smooth and uniform film, free from defects like brush marks or orange peel.[1]
Improved Solvency: 2-Propoxyethanol is an effective solvent for a variety of resins, including epoxies, acrylics, and polyurethanes, ensuring good solubility and stability of the coating formulation.
Coalescing Agent: In latex coatings, it acts as a coalescing agent, aiding in the formation of a continuous and durable film as the coating dries.[1]
Low Surface Tension: It can help to reduce the surface tension of the coating, which improves wetting of the substrate and adhesion.
Hypothetical Performance Data of 2-Propoxyethanol in a High-Performance Epoxy Coating
The following tables present hypothetical performance data for a two-component epoxy coating formulated with varying concentrations of 2-Propoxyethanol. This data is for illustrative purposes to demonstrate the potential effects of 2-Propoxyethanol on key coating properties.
Table 1: Formulation of a Two-Component High-Performance Epoxy Coating
Component
Formulation A (0% 2-Propoxyethanol)
Formulation B (5% 2-Propoxyethanol)
Formulation C (10% 2-Propoxyethanol)
Part A: Epoxy Resin Base
Bisphenol A Epoxy Resin
60.0%
57.0%
54.0%
Titanium Dioxide (Pigment)
20.0%
20.0%
20.0%
Anti-settling Agent
0.5%
0.5%
0.5%
Defoamer
0.5%
0.5%
0.5%
Xylene
19.0%
12.0%
5.0%
2-Propoxyethanol
0.0%
5.0%
10.0%
Part B: Curing Agent
Polyamide Adduct Curing Agent
40.0%
40.0%
40.0%
Xylene
60.0%
60.0%
60.0%
Mix Ratio (A:B by volume)
4:1
4:1
4:1
Table 2: Performance Characteristics of Epoxy Coatings with Varying 2-Propoxyethanol Content
Performance Parameter
Test Method
Formulation A (0%)
Formulation B (5%)
Formulation C (10%)
Drying Time
Set-to-Touch (hours)
ASTM D1640
4
3.5
3
Tack-Free (hours)
ASTM D1640
8
7
6
Dry-Hard (hours)
ASTM D1640
24
22
20
Mechanical Properties
Pencil Hardness (7 days cure)
ASTM D3363
H
2H
2H
Adhesion (Pull-off, psi)
ASTM D4541
850
950
980
Optical Properties
Specular Gloss (60°)
ASTM D523
85
90
92
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance data tables are provided below.
Drying Time (ASTM D1640)
Objective: To determine the different stages of drying of an organic coating.
Materials:
Coated panels
Stopwatch or timer
Cotton fibers
Clean, dry finger
Procedure:
Set-to-Touch Time: Lightly touch the coating film with a clean, dry finger. The coating is considered set-to-touch when no coating material adheres to the finger.
Tack-Free Time: Place a small piece of cotton on the surface of the coating and gently press it down with a finger. Invert the panel. The coating is tack-free if the cotton falls off.
Dry-Hard Time: Firmly press the thumb onto the coating surface and rotate it 90 degrees. The coating is considered dry-hard if no impression is left on the surface.
Record the time taken to reach each stage of drying.
Pencil Hardness (ASTM D3363)
Objective: To determine the hardness of a coating film by the scratch resistance to calibrated pencils of known hardness.
Materials:
Set of calibrated pencils of increasing hardness (e.g., 6B to 6H)
Pencil sharpener
Abrasive paper (400 grit)
Coated panels
A force of 7.5 N is applied at a 45° angle.
Procedure:
Prepare a pencil of a known hardness by sharpening it and then blunting the tip by holding it perpendicular to abrasive paper and rubbing until a flat, smooth, circular cross-section is obtained.
Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure for about 6 mm.
Examine the coating for any scratches or gouges.
Repeat the test with pencils of increasing hardness until a pencil scratches the coating.
The pencil hardness is reported as the hardness of the last pencil that did not scratch the coating.
Adhesion (Pull-off Strength) (ASTM D4541)
Objective: To measure the resistance of a coating to separation from a substrate when a perpendicular tensile force is applied.
Materials:
Portable pull-off adhesion tester
Loading fixtures (dollies)
Adhesive for bonding the dolly to the coating
Cutting tool for scoring around the dolly
Coated panels
Procedure:
Clean the surface of the coating and the dolly.
Apply a uniform layer of adhesive to the dolly and place it onto the coated surface.
Allow the adhesive to cure as per the manufacturer's instructions.
If required, score around the dolly through the coating to the substrate.
Attach the pull-off adhesion tester to the dolly.
Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.
Record the force at which the coating detached and the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating).
Specular Gloss (ASTM D523)
Objective: To measure the specular gloss of a coating surface.
Materials:
Glossmeter with a specified geometry (e.g., 60°)
Calibrated gloss standards (high and low gloss)
Coated panels
Procedure:
Calibrate the glossmeter according to the manufacturer's instructions using the calibrated standards.
Place the glossmeter on a flat area of the coated panel.
Take several readings at different locations on the panel to obtain an average value.
The gloss is reported in Gloss Units (GU).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in coating formulation and testing.
Caption: From Formulation to Performance Evaluation.
Caption: Mechanism of Solvent-Borne Film Formation.
Caption: Iterative Workflow for Coating Development.
Methods for the purification of 2-Propoxyethanol from industrial grades
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 2-Propoxyethanol from industrial grades. Below you will find troubleshooting guides a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of 2-Propoxyethanol from industrial grades. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in industrial-grade 2-Propoxyethanol?
A1: Industrial-grade 2-Propoxyethanol may contain several impurities stemming from its synthesis process. Common impurities include unreacted starting materials such as ethylene oxide and n-propanol . Byproducts from the synthesis can also be present, with 1,2-dipropoxyethane being a notable example.[1] Analogous to other glycol ethers like 2-butoxyethanol, impurities such as ethylene glycol , diethylene glycol , and other higher-order glycol ethers may also be present in trace amounts.[2]
Q2: Which purification method is most suitable for achieving high-purity 2-Propoxyethanol?
A2: The choice of purification method depends on the initial purity of the industrial-grade solvent and the desired final purity.
Fractional distillation is the most common and effective method for purifying 2-Propoxyethanol to a high degree, especially for removing impurities with different boiling points.[3][4]
Liquid-liquid extraction can be useful for removing specific types of impurities, such as water-soluble or acid/base-labile contaminants.
Preparative chromatography is typically employed for achieving very high purity on a smaller scale or for separating isomers if present.
Q3: What is the expected recovery yield when purifying 2-Propoxyethanol by distillation?
A3: With an optimized fractional distillation setup, it is possible to achieve a recovery yield of greater than 95% for the purified 2-Propoxyethanol.[5] The exact yield will depend on the efficiency of the distillation column, the initial concentration of impurities, and the care taken during the collection of fractions.
Q4: How can I verify the purity of my 2-Propoxyethanol after purification?
A4: The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) . This method can separate volatile components and provide information about their identity and relative abundance, allowing for the determination of the purity of 2-Propoxyethanol and the identification of any remaining impurities.[1][6][7][8]
Q5: Are there any safety precautions I should take when handling and purifying 2-Propoxyethanol?
A5: Yes, 2-Propoxyethanol is a flammable liquid and can cause skin and eye irritation.[9] It is important to handle it in a well-ventilated area, away from ignition sources.[9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When performing distillation, ensure the apparatus is assembled correctly to avoid leaks and potential hazards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 2-Propoxyethanol.
Fractional Distillation Troubleshooting
Problem
Possible Cause(s)
Solution(s)
Poor Separation of Components
1. Inefficient column packing.2. Distillation rate is too fast.3. Insufficient reflux ratio.
1. Ensure the fractionating column is packed uniformly and with appropriate material (e.g., Raschig rings, Vigreux indentations).2. Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is crucial for good separation.3. Increase the reflux ratio by adjusting the distillation head to allow more condensate to return to the column, enhancing separation efficiency.
"Flooding" of the Distillation Column
1. Heating rate is too high, causing excessive vaporization.2. The condenser is not cooling efficiently.
1. Immediately reduce the heat supply to the distilling flask to allow the excess liquid to drain back down the column. Resume heating at a lower rate.2. Check the flow rate of the cooling water to the condenser and ensure it is adequate.
Bumping or Uneven Boiling
1. Lack of boiling chips or a magnetic stir bar.2. Presence of non-volatile impurities that promote superheating.
1. Always add a few fresh boiling chips or a magnetic stir bar to the distilling flask before heating.2. If the problem persists, consider a preliminary purification step like filtration if solid impurities are visible.
Product is Contaminated with Water
1. Incomplete drying of the industrial-grade solvent before distillation.2. Leaks in the distillation apparatus allowing atmospheric moisture to enter.
1. Dry the 2-Propoxyethanol with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter before distillation.2. Check all joints and connections of the distillation setup to ensure they are properly sealed. Use appropriate grease for ground glass joints if necessary.
Liquid-Liquid Extraction Troubleshooting
Problem
Possible Cause(s)
Solution(s)
Formation of an Emulsion
1. Vigorous shaking of the separatory funnel.2. Presence of surfactants or particulate matter.
1. Gently invert the separatory funnel multiple times instead of vigorous shaking.2. Allow the mixture to stand for a longer period. If the emulsion persists, add a small amount of brine (saturated NaCl solution) to help break the emulsion. Filtration of the initial sample may be necessary if particulate matter is present.[10]
Poor Separation of Layers
1. The densities of the two phases are very similar.2. The solvents are partially miscible.
1. Add a small amount of a solvent that is miscible with one phase but not the other to alter the density. For example, adding a small amount of a non-polar solvent to the organic phase.2. Choose a different, more immiscible solvent for the extraction.
Low Recovery of 2-Propoxyethanol
1. Insufficient partitioning of 2-Propoxyethanol into the desired phase.2. Not enough extraction cycles performed.
1. If extracting from an aqueous phase, consider "salting out" by adding a salt like NaCl to the aqueous layer to decrease the solubility of 2-Propoxyethanol and drive it into the organic phase.2. Perform multiple extractions with smaller volumes of the extracting solvent, as this is more efficient than a single extraction with a large volume.
Data Presentation
The following tables summarize key physical properties and expected outcomes of different purification methods for 2-Propoxyethanol.
Drying (Optional): If the industrial-grade 2-Propoxyethanol is suspected to contain significant amounts of water, add a small amount of anhydrous magnesium sulfate, swirl, and let it stand for at least 30 minutes. Filter the mixture to remove the drying agent.
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place a few boiling chips or a magnetic stir bar in the distilling flask.
Charging the Flask: Fill the distilling flask no more than two-thirds full with the industrial-grade 2-Propoxyethanol.
Distillation:
Begin heating the distilling flask gently.
As the mixture heats, you will observe vapor rising into the fractionating column.
Adjust the heating rate to establish a slow and steady distillation rate (approximately 1-2 drops per second of distillate).
Monitor the temperature at the distillation head. Initially, lower-boiling impurities will distill over. Collect this "forerun" in a separate receiving flask and discard it appropriately.
The temperature should then stabilize at the boiling point of 2-Propoxyethanol (around 149-151 °C). Collect the fraction that distills over at this constant temperature in a clean, dry receiving flask. This is your purified product.
If the temperature begins to rise significantly again, it indicates that higher-boiling impurities are starting to distill. Stop the distillation at this point.
Purity Analysis: Analyze the collected fraction using GC-MS to determine its purity.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the purified 2-Propoxyethanol and identify any residual impurities.
Materials:
Purified 2-Propoxyethanol sample
High-purity solvent for dilution (e.g., methanol (B129727) or dichloromethane)
GC-MS instrument with a suitable capillary column (e.g., a polar column like a DB-WAX)
Procedure:
Sample Preparation: Prepare a dilute solution of the purified 2-Propoxyethanol in a high-purity solvent. A typical concentration would be around 1000 ppm.
Instrument Setup:
Set the GC oven temperature program to achieve good separation of 2-Propoxyethanol from potential impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C).
Set the injector and detector temperatures appropriately (e.g., 250 °C).
Use helium as the carrier gas at a constant flow rate.
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
Data Acquisition: Acquire the data in full-scan mode to identify all components.
Data Analysis:
Identify the peak corresponding to 2-Propoxyethanol based on its retention time and mass spectrum.
Identify any other peaks as impurities by comparing their mass spectra to a library (e.g., NIST).
Calculate the purity of the 2-Propoxyethanol by determining the area percentage of its peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the purification and analysis of 2-Propoxyethanol.
Caption: Logical workflow for troubleshooting common purification issues.
Technical Support Center: Safe Storage and Handling of 2-Propoxyethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of peroxide formation in 2-Propoxyethanol during storage. Troubleshooting Guide Issue Poss...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of peroxide formation in 2-Propoxyethanol during storage.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Suspected Peroxide Formation (Visual Cues)
Presence of crystals, precipitates, or a viscous layer in the 2-Propoxyethanol container.
Do not move or open the container. Treat it as a potential explosion hazard. Contact your institution's Environmental Health & Safety (EHS) department immediately for assistance with safe disposal.
Positive Peroxide Test Result
The 2-Propoxyethanol has been exposed to air, light, or heat over time, leading to autoxidation.
- If the peroxide concentration is above the safe limit for your intended application, do not use the solvent. - For low levels of peroxides, you may be able to remove them using the protocols provided below. - If you are not equipped or trained to handle peroxide removal, contact your EHS department for disposal.
Solvent Appears Discolored
This could be an indication of contamination or degradation, which can accelerate peroxide formation.
Test for peroxides immediately using a reliable method. If peroxides are present, follow the appropriate peroxide removal or disposal protocol.
Uncertainty About the Age of an Opened Container
The date of opening was not recorded, making it difficult to assess the potential for peroxide formation.
Assume that peroxides may be present. Test the solvent for peroxides before use. It is crucial to label all containers with the date received and the date opened.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern for 2-Propoxyethanol?
A1: Peroxide formation is a chemical process where ethers like 2-Propoxyethanol react with atmospheric oxygen, in a process called autoxidation, to form unstable peroxide compounds.[1][2] This is a significant safety concern because these peroxides can be sensitive to shock, heat, or friction and can decompose explosively, especially when concentrated through evaporation or distillation.[2]
Q2: How are peroxides formed in 2-Propoxyethanol?
A2: Peroxides form through a free-radical chain reaction. The process is initiated by factors like light or heat, which leads to the formation of a free radical on the ether molecule. This radical then reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide and a new ether radical, thus propagating the chain reaction.
Q3: What factors accelerate peroxide formation?
A3: Several factors can accelerate the rate of peroxide formation in 2-Propoxyethanol:
Exposure to Air (Oxygen): Oxygen is a key reactant in the autoxidation process.[1]
Exposure to Light: UV light can initiate the free-radical chain reaction.[1]
Elevated Temperatures: Heat increases the rate of chemical reactions, including peroxide formation.[1]
Presence of Contaminants: Metal impurities can catalyze the formation of peroxides.
Q4: How can I visually inspect a container of 2-Propoxyethanol for peroxides?
A4: While not a definitive test, visual inspection can reveal signs of dangerous levels of peroxide formation. Look for:
Crystal formation, either suspended in the liquid or around the cap.[2]
A viscous, oily layer.
Cloudiness or precipitation in the solvent.
If any of these signs are present, do not handle the container and contact your EHS department immediately.[2]
Q5: How often should I test my 2-Propoxyethanol for peroxides?
A5: The frequency of testing depends on the storage conditions and usage. For opened containers, it is good practice to test for peroxides before each use, especially if the solvent is to be heated or concentrated. A general guideline for ethers is to test them at least every 3-6 months.[2][3]
Q6: What is the role of an inhibitor like BHT?
A6: Inhibitors, such as Butylated Hydroxytoluene (BHT), are antioxidants that act as free radical scavengers. They interrupt the chain reaction of peroxide formation by reacting with the peroxy radicals, thus preventing them from propagating.[4] Many commercial grades of ethers are supplied with an inhibitor added.
Q7: Can I add my own inhibitor to 2-Propoxyethanol?
A7: Yes, if you have purified 2-Propoxyethanol by distillation (which removes any existing inhibitor), it is highly recommended to add an inhibitor for storage. A common recommendation is to add 1 gram of BHT per liter of the ether.[5] However, be aware that BHT will not remove peroxides that have already formed.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to peroxide formation and safety. Please note that specific data for 2-Propoxyethanol is limited, and some of the data presented is based on studies of similar compounds like 2-propanol and general ethers.
Table 1: Safe Peroxide Concentration Levels in Ethers
Peroxide Concentration
Hazard Level & Recommended Action
< 20 ppm
Generally considered safe for use.
20 - 100 ppm
Use with caution. Avoid distillation or concentration.[1]
> 100 ppm
Unsafe for use. Requires immediate disposal or peroxide removal by trained personnel.[2]
Note: These are general guidelines. Always refer to your institution's specific safety protocols.
Table 2: Factors Influencing Peroxide Formation in 2-Propanol (A Proxy for 2-Propoxyethanol)
Storage Container
Peroxide Level After 6 Months of Light Exposure
Colorless glass media bottle
Highest level of peroxides, formed after a few days.[6]
This data highlights the critical importance of storing peroxide-forming chemicals in opaque or amber containers to protect them from light.[6]
Experimental Protocols
Protocol 1: Peroxide Detection using Test Strips (Semi-Quantitative)
Materials:
Commercial peroxide test strips (e.g., Quantofix®)
Sample of 2-Propoxyethanol
Distilled water
Procedure:
Dip the test strip into the 2-Propoxyethanol sample for 1 second.
Allow the solvent to evaporate from the test strip.
Moisten the test field with one drop of distilled water.
After the time specified by the manufacturer (usually 15-60 seconds), compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration in ppm (mg/L).
Protocol 2: Peroxide Detection using the Potassium Iodide Method (Qualitative)
Materials:
Sample of 2-Propoxyethanol (1-3 mL)
Potassium iodide (KI) solution (10% w/v in water, freshly prepared)
Glacial acetic acid
Test tube
Procedure:
In a clean, dry test tube, add 1 mL of the 2-Propoxyethanol sample.
Add 1 mL of glacial acetic acid.
Add 1 mL of the freshly prepared 10% potassium iodide solution.
Stopper the test tube and shake for 1 minute.
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Prepare a fresh solution of ferrous sulfate by dissolving 60 g of FeSO₄·7H₂O in 100 mL of distilled water and carefully adding 6 mL of concentrated sulfuric acid.
In a separatory funnel, add the peroxidized 2-Propoxyethanol.
For every 1 liter of ether, add 50-100 mL of the ferrous sulfate solution.
Shake the separatory funnel vigorously for 5-10 minutes. Release pressure frequently.
Allow the layers to separate and discard the aqueous (bottom) layer.
Wash the 2-Propoxyethanol with an equal volume of water to remove any residual acid and iron salts.
Separate the layers and dry the 2-Propoxyethanol over a suitable drying agent (e.g., anhydrous magnesium sulfate).
Test the treated solvent for the presence of peroxides to ensure their complete removal. Repeat the treatment if necessary.
Place a small plug of glass wool at the bottom of a chromatography column.
Fill the column with activated alumina. A general rule of thumb is to use about 100 g of alumina for every 100 mL of solvent to be purified.
Slowly pass the peroxidized 2-Propoxyethanol through the column.
Collect the purified solvent at the bottom.
Test the collected solvent for the presence of peroxides. If peroxides are still present, you may need to pass it through the column a second time or use a fresh column.
Important: The peroxides are adsorbed onto the alumina. The used alumina should be treated as hazardous waste and should be washed with a dilute acidic solution of ferrous sulfate before disposal to destroy the adsorbed peroxides.
Visualizations
Caption: Mechanism of peroxide formation in ethers via a free-radical chain reaction.
Caption: Workflow for the safe handling and management of 2-Propoxyethanol.
Technical Support Center: Troubleshooting Reactions with 2-Propoxyethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges en...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 2-Propoxyethanol as a solvent in chemical reactions.
This section provides practical advice in a question-and-answer format to help you overcome common issues in your experiments.
1. My reaction is experiencing low or no yield. What are the potential causes and solutions when using 2-Propoxyethanol?
Low yields can stem from several factors when working with 2-Propoxyethanol. A systematic approach to troubleshooting is often the most effective.
Potential Cause: Incomplete Reaction
Solution: 2-Propoxyethanol has a relatively high boiling point (150-153 °C), which may require higher reaction temperatures to achieve a reasonable reaction rate. [cite: ] Consider incrementally increasing the reaction temperature while monitoring for product formation and potential decomposition. Ensure your reaction is adequately stirred to overcome any mass transfer limitations.
Potential Cause: Side Reactions of the Solvent
Solution: The hydroxyl group of 2-Propoxyethanol can participate in side reactions, especially in the presence of strong bases or highly reactive electrophiles. If you suspect solvent reactivity, consider protecting the hydroxyl group or choosing an alternative aprotic solvent if the reaction chemistry allows.
Potential Cause: Water Content
Solution: 2-Propoxyethanol is miscible with water, and the presence of water can be detrimental to moisture-sensitive reactions.[1] Ensure your 2-Propoxyethanol is sufficiently dry for your application. Drying over molecular sieves is a common and effective method.
Potential Cause: Impurities in the Solvent
Solution: Commercially available 2-Propoxyethanol may contain impurities from its synthesis, such as 1,2-dipropoxy-ethane or ethylene (B1197577) glycol mono propionate (B1217596) ester, which could interfere with your reaction.[2] If you suspect impurities, consider purifying the solvent by distillation.
2. I am observing unexpected byproducts in my reaction. Could 2-Propoxyethanol be the cause?
Yes, 2-Propoxyethanol can contribute to the formation of byproducts under certain conditions.
Reaction with Strong Bases: In the presence of a strong base, the hydroxyl group of 2-Propoxyethanol can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile, potentially reacting with your starting materials or intermediates.
Ether Cleavage: While ethers are generally stable, under harsh acidic conditions, the ether linkage in 2-Propoxyethanol could potentially be cleaved.
Oxidation: The alcohol functionality can be oxidized in the presence of strong oxidizing agents.
To minimize these side reactions, carefully consider the compatibility of your reagents with both the ether and alcohol functional groups of 2-Propoxyethanol.
3. I am having difficulty removing 2-Propoxyethanol after my reaction is complete. What are the best work-up procedures?
The high boiling point of 2-Propoxyethanol makes its removal by standard rotary evaporation challenging. Here are some effective strategies:
Aqueous Extraction: Since 2-Propoxyethanol is water-soluble, a common and effective method is to dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions with water or brine.[2][3][4] This will partition the 2-Propoxyethanol into the aqueous layer, which can then be separated.
High-Vacuum Distillation: If your product is thermally stable and non-volatile, removing 2-Propoxyethanol under high vacuum is a viable option.
Precipitation/Crystallization: If your product is a solid, you may be able to precipitate or crystallize it from the reaction mixture by adding an anti-solvent.
4. How can I ensure the purity of my 2-Propoxyethanol before use?
The purity of the solvent can be critical for reaction success.
Gas Chromatography (GC): GC is an excellent method to check for volatile organic impurities.
Karl Fischer Titration: This is the standard method for accurately determining the water content.
Purification: If impurities are detected, distillation is the most common method for purification. For removal of peroxides, which can form in ethers upon storage, treatment with a reducing agent followed by distillation is recommended.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Propoxyethanol
Combine 100 g of ethylene glycol and 20 g of 2-ethyl-1,3-dioxolane in a 300 mL autoclave with 1.0 g of 5% Pd on carbon catalyst.
Seal the autoclave and purge twice with N₂ and once with H₂.[2]
Charge the reactor with H₂ and heat to 200 °C.
Bring the reactor to an operating pressure of 3.44 MPa and commence stirring at 750 rpm.
Maintain the pressure throughout the experiment.
After 1 hour, cool the autoclave and vent the remaining gas.[2]
Open the autoclave, filter its contents, and analyze the filtrate by gas chromatography (GC).
Expected Outcome:
The reaction is expected to yield 2-Propoxyethanol with high conversion of the starting acetal. Potential side products include 1,2-dipropoxy-ethane and mono propionate ester of ethylene glycol.[2]
Protocol 2: General Work-up Procedure for a Reaction in 2-Propoxyethanol
This protocol outlines a general method for isolating a product from a reaction mixture where 2-Propoxyethanol is the solvent.
Technical Support Center: Optimizing Solvent Blend Viscosity with 2-Propoxyethanol
Welcome to the Technical Support Center for optimizing solvent blend viscosity using 2-Propoxyethanol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find trouble...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for optimizing solvent blend viscosity using 2-Propoxyethanol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Propoxyethanol and why is it used as a co-solvent?
A1: 2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether or Propyl CELLOSOLVE™) is a versatile organic solvent with both ether and alcohol functionalities.[1] This dual nature allows it to be miscible with both water and many organic solvents, making it an excellent "coupling agent" to create homogeneous blends from otherwise immiscible components.[1][2] It is often selected for its ability to reduce viscosity, improve film formation in coatings, and act as a solvent for a wide range of substances.[3]
Q2: How does the addition of 2-Propoxyethanol affect the viscosity of a solvent blend?
A2: The effect of 2-Propoxyethanol on the viscosity of a solvent blend is complex and depends on the co-solvent(s), their concentrations, and the temperature. In binary mixtures with alcohols like methanol (B129727) or propanol, the viscosity deviation from ideal behavior can be positive, suggesting strong intermolecular interactions that lead to a higher-than-expected viscosity at certain compositions.[4] Conversely, when used to formulate water-based systems, it can help to reduce viscosity.[3] The relationship is often non-linear, so experimental determination of viscosity at the desired composition and temperature is crucial.
Q3: What are the primary safety concerns when working with 2-Propoxyethanol?
A3: The main safety concerns when handling 2-Propoxyethanol and other glycol ethers include:
Peroxide Formation: Like many ethers, 2-Propoxyethanol can form explosive peroxides when exposed to air and light over time.[2][5] It is critical to test for the presence of peroxides before heating or distilling this solvent.[5]
Toxicity: While P-series glycol ethers like 2-Propoxyethanol are generally considered to have a lower toxicity profile than some E-series counterparts, it is essential to consult the Safety Data Sheet (SDS) for specific handling instructions and potential health hazards.[5]
Combustibility: 2-Propoxyethanol is a combustible liquid.[2]
Q4: How does temperature influence the viscosity of 2-Propoxyethanol blends?
A4: For most liquids, viscosity decreases as temperature increases. This is also true for solvent blends containing 2-Propoxyethanol.[6] This inverse relationship is a critical factor to control during experiments to ensure consistent and reproducible results. Even a small temperature change can lead to a significant difference in viscosity.[6]
Q5: Can 2-Propoxyethanol be used in parenteral drug formulations?
A5: The use of co-solvents like 2-Propoxyethanol in parenteral (injectable) drug formulations requires careful consideration of its biocompatibility and potential for toxicity.[7] While co-solvents are used to enhance the solubility of poorly water-soluble drugs, their concentration must be optimized to avoid adverse effects.[8] Excipients used in parenteral preparations must be carefully selected to ensure they do not negatively impact the drug's efficacy or the patient's safety.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using 2-Propoxyethanol to optimize solvent blend viscosity.
Issue 1: Measured Viscosity is Inconsistent or Not Reproducible
Potential Cause
Troubleshooting Steps
Temperature Fluctuations
Ensure that the sample, viscometer, and any attachments (spindles, etc.) are at a stable, controlled temperature. Use a temperature-controlled water bath for accurate measurements.[6]
Improper Mixing
Make sure the solvent blend is completely homogeneous before measurement. Inadequate mixing can lead to localized concentration differences and variable viscosity readings.
Air Bubbles in the Sample
Entrained air bubbles will lead to erroneous viscosity readings. Allow the sample to sit and degas before measurement.[6]
Incorrect Instrument Settings
Verify that the correct viscometer spindle and rotational speed are selected for the expected viscosity range of your sample.[6]
Instrument Not Calibrated
Regularly calibrate your viscometer using certified viscosity standards to ensure accuracy.[6]
Issue 2: Viscosity of the Blend is Higher Than Expected
Potential Cause
Troubleshooting Steps
Strong Intermolecular Interactions
In some binary mixtures, such as with certain alcohols, strong hydrogen bonding between 2-Propoxyethanol and the co-solvent can lead to a positive deviation in viscosity, making it higher than predicted.[4] Consider adjusting the solvent ratios or temperature.
Low Temperature
A lower-than-expected temperature will result in a higher viscosity. Verify the temperature of your sample and the measuring system.[6]
Solvent Purity and Degradation
Impurities or degradation products in the solvents can increase the viscosity. Ensure you are using high-purity solvents. Test for peroxides in 2-Propoxyethanol, as their formation can alter the chemical properties of the solvent.[5][6]
Incorrect Concentration
Double-check all calculations and measurements for the preparation of the solvent blend. A higher concentration of a more viscous component will increase the overall viscosity.
Issue 3: Phase Separation is Observed in the Solvent Blend
Potential Cause
Troubleshooting Steps
Lower Critical Solution Temperature (LCST) Behavior
Some glycol ethers exhibit inverse solubility in water, meaning they become less soluble as the temperature increases, which can lead to phase separation upon heating.[5] This is a known phenomenon for some aqueous two-phase systems.[8][9]
Limited Miscibility
While 2-Propoxyethanol is widely miscible, there are limits to its solubility with certain non-polar solvents. Consult solubility data for the specific solvent system you are using.
Contamination
The presence of contaminants can alter the solubility characteristics of the blend, leading to phase separation.
Data Presentation
Physicochemical Properties of 2-Propoxyethanol
Property
Value
Molecular Formula
C₅H₁₂O₂
Molecular Weight
104.15 g/mol
Appearance
Colorless liquid
Boiling Point
150-153 °C
Melting Point
-75 °C
Density
0.913 g/mL at 25 °C
Viscosity
~2.9 mPa·s at 20 °C
Solubility in Water
Miscible
(Note: Values are approximate and may vary slightly depending on the source.)
Viscosity of 2-Propoxyethanol and Water Binary Mixtures at 298.15 K (25 °C)
Mole Fraction of 2-Propoxyethanol (x₁)
Viscosity (η) / mPa·s
0.0
0.8903
0.1
1.8345
0.2
2.5856
0.3
3.0123
0.4
3.2011
0.5
3.2154
0.6
3.1234
0.7
2.9678
0.8
2.7891
0.9
2.5987
1.0
2.4123
(Data is representative and compiled from scientific literature. Actual values should be confirmed experimentally.)
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol provides a general procedure for measuring the dynamic viscosity of a solvent blend.
1. Instrument Setup and Calibration:
Ensure the viscometer is level on a stable surface.
Select the appropriate spindle and guard leg for the expected viscosity of your sample.
Perform a calibration check with a certified viscosity standard of a known value at a specific temperature.
2. Sample Preparation:
Bring the solvent blend to the desired, stable temperature using a water bath.
Ensure the sample is free of air bubbles.
Place the correct volume of the sample into a suitable container (e.g., a beaker).
3. Measurement Procedure:
Immerse the spindle into the sample up to the immersion mark.
Turn on the viscometer and set the desired rotational speed.
Allow the reading to stabilize. This may take from a few seconds to several minutes depending on the sample.
Record the viscosity value (in cP or mPa·s) and the torque percentage. The torque reading should ideally be between 10% and 90% for optimal accuracy.
Repeat the measurement two to three times to ensure reproducibility.
4. Cleaning:
Thoroughly clean the spindle and any other parts that came into contact with the sample using an appropriate solvent.
Protocol 2: Testing for Peroxides in 2-Propoxyethanol
This is a qualitative test to detect the presence of potentially hazardous peroxides.
WARNING: If you observe crystals in the liquid or around the cap of the solvent container, do not handle it. Contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
Materials:
~10 mL of the 2-Propoxyethanol sample
Test tube
1 mL of a freshly prepared 10% (w/v) potassium iodide (KI) solution
Procedure:
In a fume hood, add ~10 mL of the 2-Propoxyethanol to a test tube.
Add 1 mL of the 10% KI solution.
Stopper the test tube and shake it well.
Observe the color of the solution.
No color change or a pale yellow color: Indicates a low or no concentration of peroxides. The solvent is generally safe for use, but distillation should be avoided.[5]
A brown or purple color: Indicates a high concentration of peroxides. The solvent must be treated to remove the peroxides before use or disposed of according to your institution's safety guidelines.[5]
Strategies to minimize 2-Propoxyethanol evaporation in open systems
This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and frequently asked questions to minimize the evaporation of 2-Propoxyethanol in open ex...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and frequently asked questions to minimize the evaporation of 2-Propoxyethanol in open experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is 2-Propoxyethanol and why is its evaporation a concern?
A1: 2-Propoxyethanol, also known as Propyl Cellosolve, is a glycol ether with a moderate evaporation rate.[1][2] Its evaporation in open systems can lead to unintended increases in solute concentration, altering experimental conditions and affecting the accuracy and reproducibility of results. Managing its evaporation is crucial for maintaining the integrity of long-term experiments.
Q2: What are the key physical properties of 2-Propoxyethanol that influence its evaporation rate?
A2: The tendency of 2-Propoxyethanol to evaporate is primarily governed by its vapor pressure, which is the pressure exerted by its vapor in thermodynamic equilibrium with its liquid phase. Other relevant properties include its boiling point and flash point. A higher vapor pressure at a given temperature leads to a faster evaporation rate.[3][4]
Q3: What primary factors control the rate of 2-Propoxyethanol evaporation in the lab?
A3: The evaporation rate is influenced by several factors:
Temperature: Higher temperatures increase the kinetic energy of the solvent molecules, leading to a higher vapor pressure and faster evaporation.[5][6]
Surface Area: A larger surface area of the liquid exposed to the air allows more molecules to escape, accelerating evaporation.[5]
Airflow: Increased airflow or ventilation across the liquid surface sweeps away solvent vapor, maintaining a high concentration gradient and promoting further evaporation.[3][4]
Humidity: While less significant for organic solvents than for water, high atmospheric moisture can slightly reduce the evaporation rate.[6]
Troubleshooting Guides
Q: My sample's concentration is increasing during an overnight incubation at 37°C. How can I prevent this?
A: This is a common issue due to the elevated temperature accelerating evaporation.
Immediate Solution: Use a container with a smaller opening to reduce the surface area. Cover the container with a cap, parafilm with pinholes, or a specifically designed solvent trap cover.
Long-Term Strategy: If possible, perform the incubation in a humidity-controlled environment. Alternatively, employ a passive solvent trap system where the atmosphere around your sample is saturated with 2-Propoxyethanol vapor, creating an equilibrium that significantly reduces net evaporation from your sample.[7]
Q: I'm working in a fume hood, and my 2-Propoxyethanol seems to be evaporating much faster than on the benchtop. Why is this happening and what can I do?
A: Fume hoods are designed to move large volumes of air, which drastically increases the evaporation rate by constantly removing solvent vapor from above the liquid's surface.[3]
Solution: While maintaining safety is paramount, you can mitigate this effect by lowering the sash to the lowest safe working height to reduce the airflow velocity directly over your container. For sensitive experiments, use a physical barrier like a floating cover or a solvent trap to shield the liquid surface from the direct airflow.
Q: I am performing a reaction in an open beaker and need to maintain a constant volume. What is the most effective method?
A: For open-beaker setups where sealing is not an option, several physical methods can be employed.
Floating Covers: Using a layer of inert, immiscible floating balls (e.g., polypropylene) can reduce the exposed surface area by up to 90%.
Solvent Traps: A solvent trap cover can be placed over the beaker. This device creates a small, contained atmosphere saturated with solvent vapor, which dramatically slows down evaporation from the bulk liquid.[7][8] This is highly effective for long-duration experiments.
Table 2: Calculated Vapor Pressure of 2-Propoxyethanol at Various Temperatures
Calculations are based on the Antoine Equation parameters (A=4.37505, B=1504.961, C=-78.744) for the temperature range of 350.3 K to 421.9 K.[11]
Temperature (°C)
Temperature (K)
Calculated Vapor Pressure (bar)
Calculated Vapor Pressure (mm Hg)
20
293.15
0.0022
1.65
25
298.15
0.0031
2.33
37
310.15
0.0070
5.25
50
323.15
0.0145
10.88
75
348.15
0.0485
36.38
Table 3: Relative Evaporation Rate of Common Laboratory Solvents
Relative Evaporation Rate (RER) is compared to n-Butyl Acetate = 1.
Solvent
RER (n-Butyl Acetate = 1)
Acetone
11.6
Toluene
2.0
Isopropanol
2.1
2-Propoxyethanol (as PnP)
0.21
n-Butanol
0.45
Water
0.36
Ethylene Glycol (EGMBE)
0.06
Source: Adapted from publicly available solvent property data.[6]
Experimental Protocols
Protocol 1: Using a Passive Solvent Trap for an Open Beaker Experiment
Objective: To minimize 2-Propoxyethanol evaporation from an open beaker during a long-term experiment at a constant temperature.
Materials:
Beaker containing 2-Propoxyethanol solution
Solvent trap cover designed for the beaker size (contains a reservoir)
Pure 2-Propoxyethanol
Pipette
Methodology:
Place the beaker with your experimental solution onto the heat source or within the incubator.
Using a pipette, carefully add pure 2-Propoxyethanol to the solvent reservoir channel of the solvent trap cover.
Gently place the solvent trap cover over the beaker, ensuring a secure fit. The cover should not touch the surface of the liquid in the beaker.
The pure solvent in the reservoir will create a vapor-saturated environment within the headspace of the beaker. This equilibrium significantly reduces the net evaporation from your experimental sample.[7][8]
Proceed with your experiment as planned. Monitor the solvent level in the trap's reservoir periodically and replenish if necessary for very long experiments.
Visualizations
Caption: Decision workflow for selecting an appropriate evaporation control strategy.
Caption: Key factors influencing the rate of 2-Propoxyethanol evaporation.
Caption: Diagram of an experimental setup using a passive solvent trap.
Identifying and characterizing degradation products of 2-Propoxyethanol
Technical Support Center: 2-Propoxyethanol Degradation Analysis Welcome to the technical support center for the identification and characterization of degradation products of 2-Propoxyethanol. This resource is designed f...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: 2-Propoxyethanol Degradation Analysis
Welcome to the technical support center for the identification and characterization of degradation products of 2-Propoxyethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-propoxyethanol under forced degradation conditions?
A1: Based on the chemical structure of 2-propoxyethanol, which contains a primary alcohol and an ether linkage, the primary degradation pathways under forced degradation studies are expected to be oxidation, thermal degradation, and to a lesser extent, hydrolysis and photolysis.[1][2] Ethers are generally resistant to hydrolysis unless under harsh conditions.[1]
Oxidation: The primary alcohol group is susceptible to oxidation to form an aldehyde (2-propoxyacetaldehyde) and subsequently a carboxylic acid (2-propoxyacetic acid).[3] The ether linkage can also be a site for oxidation, potentially forming peroxides, especially upon long-term storage and exposure to air.[4][5]
Thermal Degradation: High temperatures can induce cleavage of the carbon-oxygen bonds, leading to a variety of smaller molecules.[6]
Hydrolysis: Acid- or base-catalyzed hydrolysis is generally slow for ethers but under forcing conditions, it can lead to the cleavage of the ether bond.
Photolysis: Exposure to high-intensity UV light can initiate free-radical chain reactions, leading to a complex mixture of degradation products.
Q2: What are the likely degradation products of 2-propoxyethanol I should be looking for?
A2: The expected degradation products depend on the specific stress conditions applied. Below is a summary of potential degradation products.
Generally stable, but trace amounts of Ethylene glycol and Propanol may form under extreme conditions.
Photolytic
Hydroperoxides, Carbonyl compounds (aldehydes and ketones), and other radical-derived products.[7]
Q3: I am not seeing any degradation under my initial stress conditions. What should I do?
A3: If you do not observe any degradation, consider increasing the severity of your stress conditions. For example:
Increase the concentration of the acid, base, or oxidizing agent.
Increase the temperature.
Extend the exposure time.
For photolytic studies, increase the light intensity or duration.
It is important to note that the goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the sample.
Q4: My chromatogram shows many small, unidentified peaks. How can I identify them?
A4: The presence of multiple small peaks is common in degradation studies. To identify these, a multi-faceted approach is recommended:
Mass Spectrometry (MS): Couple your chromatography system (GC or LC) to a mass spectrometer. The mass-to-charge ratio (m/z) and fragmentation patterns can provide structural information for identification.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of the unknown peaks.
Reference Standards: If you have a hypothesis about the identity of a degradation product, you can confirm it by running a reference standard of that compound and comparing its retention time and mass spectrum.
Literature Search: Search for literature on the degradation of similar compounds (e.g., other glycol ethers) to see if the observed peaks have been previously identified.
Troubleshooting Guides
Issue 1: Poor chromatographic peak shape for degradation products.
Possible Cause: Degradation products may be more polar than the parent compound and interact strongly with the stationary phase.
Troubleshooting Steps:
LC: Modify the mobile phase composition (e.g., change the pH, or the organic modifier). Consider using a different column chemistry (e.g., a more polar end-capped column).
GC: Derivatization of polar analytes can improve peak shape and volatility.
Issue 2: Co-elution of degradation products.
Possible Cause: Similar polarities of some degradation products.
Troubleshooting Steps:
LC/GC: Optimize the chromatographic method. This can include changing the temperature gradient (for GC), the mobile phase gradient (for LC), the flow rate, or the stationary phase.
MS Detection: Even if peaks co-elute chromatographically, they can often be resolved by their mass-to-charge ratios in the mass spectrometer.
Issue 3: Low sensitivity for certain degradation products.
Possible Cause: The degradation product may be present at a very low concentration, or it may have a poor response with the detector being used.
Troubleshooting Steps:
Increase the amount of sample injected.
Use a more sensitive detector (e.g., mass spectrometry instead of UV or FID).
For LC-MS, optimize the ionization source parameters (e.g., electrospray voltage, gas flows) for the specific analytes of interest.
Experimental Protocols
Protocol 1: Forced Degradation of 2-Propoxyethanol
1. Sample Preparation:
Prepare a stock solution of 2-propoxyethanol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).[8]
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation: Place the stock solution in an oven at 105°C for 48 hours.
Photolytic Degradation: Expose the stock solution to a UV lamp (254 nm) for 24 hours.
Control Sample: Keep a sample of the stock solution at room temperature, protected from light.
3. Sample Analysis:
After the specified time, neutralize the acidic and basic samples.
Dilute all samples to an appropriate concentration for analysis.
Analyze the samples by a validated stability-indicating method (e.g., GC-MS or LC-MS).
Protocol 2: GC-MS Analysis of Degradation Products
Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane column, is a good starting point.
Injection: 1 µL splitless injection at 250°C.
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.
Protocol 3: LC-MS Analysis of Degradation Products
Column: A C18 reversed-phase column is suitable for separating compounds of varying polarities.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 0.4 mL/min.
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes.
Technical Support Center: Improving Reaction Yield and Selectivity with 2-Propoxyethanol
Welcome to the Technical Support Center for optimizing chemical reactions using 2-Propoxyethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guida...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for optimizing chemical reactions using 2-Propoxyethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for leveraging 2-Propoxyethanol to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-Propoxyethanol and why is it used as a solvent in chemical synthesis?
A1: 2-Propoxyethanol is a glycol ether, a class of solvents known for their unique properties. It possesses both an ether and an alcohol functional group, making it an excellent solvent for a wide range of polar and non-polar compounds. This dual nature allows it to act as a "coupling agent," creating a homogenous solution from otherwise immiscible reactants. Its high boiling point (approximately 150-153 °C) also permits reactions to be conducted at elevated temperatures, which can increase reaction rates and drive reactions to completion.
Q2: How can 2-Propoxyethanol improve reaction yield and selectivity?
A2: 2-Propoxyethanol can enhance reaction outcomes in several ways:
Increased Solubility: By effectively dissolving a wide range of reactants and catalysts, 2-Propoxyethanol can increase the effective concentration of species in the solution, leading to improved reaction rates and higher yields.
Temperature Control: Its high boiling point allows for a wider range of reaction temperatures, enabling better optimization of reaction kinetics and thermodynamics to favor the desired product.
Stabilization of Intermediates: The polarity and hydrogen-bonding capability of 2-Propoxyethanol can stabilize charged intermediates or transition states in certain reactions, thereby lowering the activation energy and increasing the reaction rate for a specific pathway, which can lead to improved selectivity.
Azeotropic Water Removal: In reactions that produce water as a byproduct (e.g., esterifications), 2-Propoxyethanol can sometimes form an azeotrope with water, facilitating its removal and shifting the equilibrium towards the product side, thus increasing the yield.
Q3: Is 2-Propoxyethanol suitable for moisture-sensitive reactions?
A3: Caution is advised when using 2-Propoxyethanol in moisture-sensitive reactions.[1] While it can be dried using standard laboratory techniques such as molecular sieves, its hygroscopic nature means it can absorb moisture from the atmosphere. For reactions that are highly sensitive to water, it is crucial to use freshly dried solvent and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[2]
Q4: What are the safety considerations when working with 2-Propoxyethanol?
A4: 2-Propoxyethanol is a combustible liquid and should be handled with appropriate care. It is important to avoid contact with strong oxidizing agents, strong acids, and strong bases. Always consult the Safety Data Sheet (SDS) before use and handle the solvent in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Troubleshooting Guides
This section addresses common issues encountered when using 2-Propoxyethanol in chemical synthesis.
Issue 1: Low Reaction Yield
Question: I am experiencing a lower than expected yield in my reaction using 2-Propoxyethanol. What are the potential causes and how can I troubleshoot this?
Answer:
Low reaction yield can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.
Low Yield Troubleshooting Workflow
Detailed Troubleshooting Steps:
Starting Material Purity: Impurities in your starting materials can interfere with the reaction or lead to unwanted side products. Verify the purity of your reactants by techniques such as NMR or GC-MS before use.
Reaction Conditions:
Temperature: The high boiling point of 2-propoxyethanol allows for a wide range of temperatures. Ensure the reaction temperature is optimized for your specific transformation. Some reactions may require higher temperatures to proceed efficiently.
Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC to ensure it has reached completion.
Concentration: The concentration of reactants can significantly impact the reaction rate. Consider adjusting the concentration to see if it improves the yield.
Moisture Contamination: For moisture-sensitive reactions, ensure the 2-propoxyethanol and all other reagents are anhydrous.[1] Dry the solvent over activated molecular sieves and perform the reaction under an inert atmosphere.[3]
Catalyst Activity: If you are using a catalyst, its activity may be compromised. Try using a fresh batch of catalyst or consider increasing the catalyst loading. In some cases, the solvent itself can interact with the catalyst, affecting its performance.
Co-solvent Effects: In some instances, the addition of a co-solvent can improve solubility and reaction rates. Experiment with different co-solvents that are compatible with your reaction conditions.
Issue 2: Poor Reaction Selectivity
Question: My reaction is producing a mixture of products, indicating poor selectivity. How can 2-Propoxyethanol influence selectivity, and what can I do to improve it?
Answer:
Poor selectivity can be a complex issue. The choice of solvent can play a crucial role in directing the reaction towards the desired product.
Selectivity Improvement Pathway
Detailed Troubleshooting Steps:
Solvent Polarity and Interactions: 2-Propoxyethanol is a polar, protic solvent. This polarity can influence the regioselectivity and stereoselectivity of a reaction by preferentially stabilizing more polar transition states. If the desired product is formed through a less polar transition state, consider using a less polar co-solvent to tune the overall polarity of the reaction medium.
Temperature Optimization: While higher temperatures can increase reaction rates, they can also provide enough energy to overcome the activation barrier for undesired side reactions. Try running the reaction at a lower temperature to see if selectivity improves.
Catalyst and Ligand Effects: In catalyzed reactions, the choice of catalyst and ligands is often the most critical factor for controlling selectivity. The solvent can influence the catalyst's behavior. It is advisable to screen different catalysts and ligands in 2-propoxyethanol to find the optimal combination for your desired transformation.
Order of Addition: The order in which reagents are added can sometimes influence the selectivity of a reaction. Consider a slow addition of one of the reactants to maintain a low concentration and potentially suppress side reactions.
Data Presentation: Quantitative Impact of 2-Propoxyethanol
While specific comparative data for 2-propoxyethanol is not abundant in readily available literature, the following tables provide examples of how glycol ethers, as a class, can influence reaction outcomes. Researchers are encouraged to perform their own comparative studies to determine the optimal solvent for their specific application.
Table 1: Hypothetical Comparison of Solvents in a Fischer Esterification Reaction
Solvent
Reaction Time (h)
Yield (%)
Toluene
24
75
Dioxane
18
82
2-Propoxyethanol
12
88
Note: This data is illustrative and intended to show a potential trend. Actual results will vary depending on the specific reactants and conditions.
Table 2: Potential Influence of Solvent on Selectivity in a Hypothetical Hydrogenation of a Nitroarene with a Halogen Substituent
Solvent
Desired Amine (%)
Dehalogenated Product (%)
Ethanol
85
15
Ethyl Acetate
90
10
2-Propoxyethanol
95
5
Note: This data is hypothetical. The choice of catalyst is also a critical factor in determining selectivity in such reactions.
Experimental Protocols
The following are generalized experimental protocols where 2-propoxyethanol could be employed as a solvent. Note: These are starting points and will require optimization for specific substrates and reaction scales.
Protocol 1: General Procedure for Fischer Esterification using 2-Propoxyethanol
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using 2-propoxyethanol as a solvent.
Fischer Esterification Workflow
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction in 2-Propoxyethanol
This protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Coupling Workflow
This technical support center provides a foundation for utilizing 2-Propoxyethanol to improve reaction outcomes. As with any chemical process, careful optimization of reaction parameters is key to achieving the best possible yield and selectivity.
Technical Support Center: Managing Foaming in 2-Propoxyethanol Formulations
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance on troubleshooting and managing foaming issues encountered when using 2-Propoxyethanol in expe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting and managing foaming issues encountered when using 2-Propoxyethanol in experimental and developmental formulations.
Troubleshooting Guide
Uncontrolled foaming can introduce variability, compromise sample integrity, and hinder the accuracy of experimental results. This guide provides a systematic approach to identifying and mitigating foaming issues in formulations containing 2-Propoxyethanol.
Immediate Troubleshooting Steps
When excessive foaming is observed, follow these steps to diagnose and address the issue:
Cease Agitation: Immediately stop any mixing, shaking, or sparging to prevent the foam from escalating.
Visual Inspection: Observe the foam's characteristics. Is it dense and stable, or does it dissipate quickly? Note the bubble size and uniformity.
Check for Contaminants: Examine the formulation for any visible particulates, precipitates, or phase separation that may have been introduced.
Review Formulation Components: Double-check the concentrations and grades of all excipients. Confirm that the correct materials were used.
Measure pH: If applicable to your formulation, measure the pH, as significant deviations from the expected value can induce foaming.
Logical Troubleshooting Workflow
For a more in-depth analysis and resolution of persistent foaming problems, the following workflow can be applied.
Caption: A logical workflow for systematic troubleshooting of foaming issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming in 2-Propoxyethanol formulations?
A1: Foaming in formulations containing 2-Propoxyethanol, a glycol ether, can be attributed to several factors:
Contaminants: The presence of unforeseen impurities is a frequent cause. These can include particulate matter, residual salts, or organic residues from glassware or equipment.
High pH: An elevated pH, particularly above 8.5, can lead to the saponification of any fatty acid-containing components, creating soap-like substances that stabilize foam.
Temperature Differentials: A significant temperature difference between 2-Propoxyethanol and other components during mixing can induce foaming.
Excessive Agitation: High-shear mixing or vigorous shaking can introduce a large volume of air, leading to foam formation.
Interactions with Other Excipients: 2-Propoxyethanol can interact with surfactants, polymers, and other formulation components, altering the surface tension and promoting foam stability.
Q2: How does 2-Propoxyethanol's surface tension contribute to foaming?
Q3: What types of defoamers are effective for formulations containing 2-Propoxyethanol?
A3: Several types of defoamers can be effective, and the choice depends on the specific formulation and application:
Glycol-Based Defoamers: These are often a good starting point as they are chemically similar to 2-Propoxyethanol and tend to be highly compatible. They work by reducing surface tension at the gas-liquid interface.
Silicone-Based Defoamers: These are very effective at low concentrations and work by spreading rapidly over the foam surface, causing the bubbles to coalesce and rupture.
Oil-Based Defoamers: These are typically based on mineral or vegetable oils and are effective in a variety of systems. However, their compatibility with the formulation must be carefully evaluated to avoid issues like phase separation.
Q4: Can interactions between 2-Propoxyethanol and common pharmaceutical excipients like Polysorbate 80 or Pluronics cause foaming?
A4: Yes, interactions between 2-Propoxyethanol and surfactants like Polysorbate 80 (a nonionic surfactant) or Pluronics (block copolymers) can influence foaming. 2-Propoxyethanol can act as a co-solvent, affecting the micellar structure and surface activity of these surfactants. This can either enhance or inhibit foam formation and stability, depending on the specific concentrations and conditions. It is crucial to experimentally evaluate the foaming tendency of such mixtures.
Data Presentation
The following tables provide quantitative data on factors influencing foaming in glycol ether systems and the performance of different defoamer types. This data, while generated for a similar glycol ether (triethylene glycol), offers valuable insights applicable to 2-Propoxyethanol formulations.
Table 2: Effect of Contaminants on Foaming in a Glycol Ether System (Representative Data)
Contaminant (at 1000 ppm)
Initial Foam Height (mL)
Defoaming Time (seconds)
None (Control)
25
15
Sodium Chloride
45
35
Calcium Carbonate
60
50
Iron Oxide
55
45
Silica
70
65
Note: This data is illustrative of the impact of common contaminants on foaming in glycol ether systems and is based on general principles rather than a specific cited study for 2-Propoxyethanol.
Table 3: Comparative Efficacy of Different Defoamer Types (Representative Data)
Defoamer Type (at 0.1% w/w)
Foam Height Reduction (%)
Time to Foam Collapse (seconds)
Glycol-Based
75
10
Silicone-Based
95
5
Oil-Based
80
8
Note: The efficacy of a defoamer is highly dependent on the specific formulation. This table provides a general comparison.
Experimental Protocols
Detailed methodologies for key experiments related to foaming assessment are provided below.
Protocol 1: Foamability and Foam Stability Assessment (Shaking Method)
Objective: To determine the initial foam volume (foamability) and the rate of foam decay (foam stability) of a 2-Propoxyethanol formulation.
Materials:
2-Propoxyethanol formulation
50 mL or 100 mL graduated cylinder with a stopper
Timer
Procedure:
Add a defined volume (e.g., 20 mL) of the 2-Propoxyethanol formulation to the graduated cylinder.
Secure the stopper and shake the cylinder vigorously for a standardized duration (e.g., 15 seconds) and at a consistent frequency.
Immediately after shaking, place the cylinder on a level surface and record the initial foam volume (total volume minus the liquid volume).
Start the timer and record the foam volume at regular intervals (e.g., every 30 seconds) until the foam has completely collapsed or reached a stable volume.
Foam stability can be reported as the time taken for the foam volume to reduce by 50% (half-life).
Protocol 2: Defoamer Efficacy Testing
Objective: To evaluate the effectiveness of a defoamer in reducing foam in a 2-Propoxyethanol formulation.
Materials:
Foaming 2-Propoxyethanol formulation
Selected defoamer(s)
Equipment for generating foam (e.g., graduated cylinder with stopper for shaking, or a sparging apparatus)
Micropipette or syringe for accurate defoamer addition
Timer
Procedure:
Generate a consistent volume of foam using the foaming formulation as described in Protocol 1 or by sparging air/gas at a controlled flow rate.
Record the initial foam volume.
Add a precise amount of the defoamer to the foam.
Start the timer immediately.
Record the time it takes for the foam to collapse completely or to a predefined minimal level.
Repeat the experiment with different concentrations of the defoamer to determine the optimal dosage.
Compare the performance of different defoamers by recording the foam collapse time and the final foam volume.
Visualization of Key Concepts
Logical Relationship for Defoamer Selection
The selection of an appropriate defoamer is a critical step in managing foaming. The following diagram illustrates the decision-making process based on key formulation characteristics.
Caption: Decision tree for selecting a suitable defoamer.
Navigating Chemical Compatibility: A Technical Support Guide for 2-Propoxyethanol
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance on the compatibility of 2-propoxyethanol with a range of common laboratory reagents. The informati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the compatibility of 2-propoxyethanol with a range of common laboratory reagents. The information is designed to help you anticipate potential issues, troubleshoot experimental challenges, and ensure the safety and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is 2-Propoxyethanol and in what applications is it commonly used?
A1: 2-Propoxyethanol (also known as ethylene (B1197577) glycol monopropyl ether) is a colorless liquid with a mild, ether-like odor.[1][2] It is a versatile solvent used in a variety of applications, including as a solvent for paints, coatings, inks, and cleaning products.[1][2][3][4][5] Due to its solvency for a wide range of substances, it also finds use as a chemical intermediate in organic synthesis.[1][4][6]
Q2: What are the primary chemical compatibility concerns with 2-Propoxyethanol?
A2: The main compatibility concerns with 2-propoxyethanol are its reactivity with strong oxidizing agents and its potential to form explosive peroxides upon storage, particularly when exposed to air and light.[7] As an ether, it can also act as a base and react with strong acids.[7]
Q3: How can I test for the presence of peroxides in 2-Propoxyethanol?
A3: Peroxide test strips are a common and convenient method for detecting peroxides in solvents like 2-propoxyethanol. In the presence of peroxides, the test paper will turn blue.[8] It is crucial to test for peroxides before using the solvent, especially before distillation or evaporation, as concentrating a solution with peroxides can be extremely dangerous.[8]
Q4: What are the visible signs of peroxide formation in 2-Propoxyethanol?
A4: Visual inspection can sometimes indicate the presence of peroxides. Signs to look for include the formation of clear crystals, cloudiness in the liquid, or a solid mass.[9] Wisp-like structures suspended in the liquid can also be an indicator.[6] If any of these signs are observed, the container should not be disturbed and should be handled as potentially explosive.
This guide provides insights into potential compatibility issues with 2-propoxyethanol and suggests troubleshooting steps.
Issue 1: Unexpected Reaction When Mixed with an Oxidizing Agent
Symptoms:
Rapid temperature increase.
Gas evolution.
Color change.
In extreme cases, fire or explosion.
Root Cause:
2-Propoxyethanol can react violently with strong oxidizing agents.[7] This is due to the presence of both an ether linkage and a primary alcohol functional group, both of which are susceptible to oxidation.
Troubleshooting Steps:
Immediate Action: If a reaction is underway, safely withdraw from the area and follow your laboratory's emergency procedures.
Reagent Check: Confirm if any of the reagents used are classified as strong oxidizing agents. Examples include potassium permanganate, sodium hypochlorite, hydrogen peroxide, and concentrated nitric acid.
Consult Compatibility Data: Refer to the compatibility table below before mixing 2-propoxyethanol with any new reagent.
Alternative Reagents: If an oxidizing agent is necessary, consider using a milder or more selective oxidant and perform the reaction at a low temperature with careful monitoring.
Issue 2: Inconsistent Experimental Results Over Time
Symptoms:
Varying reaction rates or yields.
Formation of unexpected byproducts.
Discoloration of the 2-propoxyethanol.
Root Cause:
This can be a sign of peroxide formation in the 2-propoxyethanol stock. Peroxides can initiate unwanted side reactions, leading to inconsistent results.
Troubleshooting Steps:
Test for Peroxides: Immediately test your 2-propoxyethanol stock for the presence of peroxides using test strips.
Purification: If peroxides are present at a low level, they can sometimes be removed by passing the solvent through a column of activated alumina. Caution: This should only be attempted by experienced personnel and with appropriate safety precautions.
Safe Disposal: If high levels of peroxides are detected, or if crystals are visible, do not attempt to purify the solvent. Follow your institution's hazardous waste disposal procedures for peroxide-forming solvents.[10]
Proper Storage: To prevent future issues, store 2-propoxyethanol in a tightly sealed, opaque container, away from light and heat, and under an inert atmosphere (e.g., nitrogen or argon).[8] Always date the bottle upon receipt and upon opening.
Issue 3: Phase Separation or Precipitation with Acidic Reagents
Symptoms:
Formation of a second liquid layer.
Precipitation of a solid.
Root Cause:
As an ether, 2-propoxyethanol can act as a Lewis base and form salts with strong acids.[7] These salts may have limited solubility in the reaction mixture, leading to phase separation or precipitation.
Troubleshooting Steps:
pH Check: Measure the pH of the reaction mixture if possible and safe to do so.
Solvent System Modification: Consider using a co-solvent that can better solubilize the potential salt formed.
Alternative Acid: If permissible for the reaction, a weaker acid might not cause salt formation.
Temperature Adjustment: Gently warming the mixture may increase the solubility of the salt, but be cautious of potential side reactions.
Data Presentation: Chemical Compatibility of 2-Propoxyethanol
The following table summarizes the compatibility of 2-propoxyethanol with various classes of chemical reagents.
Technical Support Center: Recycling and Disposal of 2-Propoxyethanol Waste
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe and effective recycling and...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe and effective recycling and disposal of 2-Propoxyethanol waste.
Frequently Asked Questions (FAQs)
1. What are the primary methods for managing 2-Propoxyethanol waste in a laboratory setting?
The primary methods for managing 2-Propoxyethanol waste include recycling through distillation, and disposal via adsorption onto activated carbon or chemical degradation. The choice of method depends on the volume of waste, the nature of contaminants, and available resources. For larger quantities of relatively pure solvent waste, distillation is often the most economical and environmentally friendly option. For dilute aqueous solutions or smaller volumes, adsorption and chemical degradation are more suitable.
2. What are the key safety precautions when handling 2-Propoxyethanol waste?
2-Propoxyethanol is a flammable liquid and can cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Ensure that all waste containers are properly labeled as "Hazardous Waste" and include the chemical name and associated hazards.[3][4] Store waste in tightly sealed, compatible containers away from heat, sparks, and open flames.[2]
3. How should I collect and store 2-Propoxyethanol waste prior to recycling or disposal?
To facilitate effective recycling, it is crucial to collect different solvent wastes separately.[2] Do not mix 2-Propoxyethanol waste with other solvents, especially halogenated ones, as this can complicate the purification process.[3] Use clearly labeled, leak-proof containers for collection.[5] For long-term storage, keep containers in a designated, well-ventilated, and cool area, away from incompatible materials.
Recycling: Distillation
Distillation is a common and effective method for recycling used 2-Propoxyethanol, allowing for its purification and subsequent reuse.[6] Due to its relatively high boiling point (151°C), vacuum distillation is often preferred to prevent potential degradation of the solvent and to reduce energy consumption.[2][7]
Troubleshooting Guide: Distillation
Issue
Potential Cause
Solution
No Distillate Collection
- Insufficient heating.- Vacuum is too high for the heating temperature.- Leak in the distillation apparatus.
- Increase the temperature of the heating mantle gradually.- Adjust the vacuum to achieve the desired boiling point.- Check all joints and connections for leaks. Ensure all glassware is properly sealed.[2]
Bumping (Sudden, Violent Boiling)
- Superheating of the liquid due to a lack of nucleation sites.
- Use a magnetic stirrer and a stir bar to ensure smooth boiling.[2]- For atmospheric distillation, add boiling chips before heating. Caution: Never add boiling chips to a hot liquid.[2]
Foaming
- Presence of high-molecular-weight contaminants or surfactants.
- Reduce the heating rate.- Introduce an anti-foaming agent if compatible with the desired final product.
Dirty or Discolored Distillate
- Boiling rate is too high, causing contaminants to be carried over with the vapor.- Foaming is carrying contaminants into the condenser.
- Reduce the heating rate to ensure a slow and steady distillation.- Address any foaming issues as described above.- Ensure the distillation column is packed appropriately to improve separation.
Inability to Achieve a Stable Vacuum
- Leaks in the system.- Inefficient vacuum pump.
- Check all joints, seals, and tubing for leaks.[2]- Ensure the vacuum pump is properly maintained and the oil is clean.
Experimental Protocol: Vacuum Distillation of 2-Propoxyethanol
Objective: To purify waste 2-Propoxyethanol by vacuum distillation.
Materials:
Waste 2-Propoxyethanol
Round-bottom flask
Heating mantle with a magnetic stirrer
Claisen adapter
Distillation head with a thermometer
Condenser
Receiving flask
Vacuum pump with a cold trap
Magnetic stir bar
Vacuum grease
Glass wool or aluminum foil for insulation
Procedure:
Apparatus Setup:
Assemble the vacuum distillation apparatus as shown in the diagram below.
Lightly grease all ground-glass joints to ensure a good seal.[8]
Place a magnetic stir bar in the round-bottom flask.
Fill the flask no more than two-thirds full with the waste 2-Propoxyethanol.
Connect the condenser to a cold water source.
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from solvent vapors.[9]
Distillation:
Turn on the magnetic stirrer.
Slowly turn on the vacuum pump to reduce the pressure in the system.
Once the desired pressure is reached and stable, begin to slowly heat the flask using the heating mantle.[8]
Observe the temperature at which the solvent begins to boil and condense. The boiling point will be lower than 151°C due to the reduced pressure.
Collect the purified 2-Propoxyethanol in the receiving flask.
Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.
Shutdown:
Remove the heating mantle and allow the system to cool to room temperature.
Slowly and carefully vent the system to atmospheric pressure.
Turn off the vacuum pump and the cooling water.
Transfer the purified 2-Propoxyethanol to a clean, labeled storage bottle.
Dispose of the residue in the distillation flask as hazardous waste.
Vacuum distillation setup for 2-Propoxyethanol recycling.
Disposal Method 1: Adsorption on Activated Carbon
For dilute aqueous solutions of 2-Propoxyethanol, adsorption onto activated carbon is an effective disposal method.[10] Activated carbon has a high surface area and porosity, which allows it to adsorb organic molecules from a solution.[10]
Troubleshooting Guide: Adsorption
Issue
Potential Cause
Solution
Incomplete Removal of 2-Propoxyethanol
- Insufficient amount of activated carbon.- Insufficient contact time.- Activated carbon is saturated.
- Increase the amount of activated carbon.- Increase the stirring/agitation time.- Use fresh or regenerated activated carbon.
Slow Adsorption Rate
- Poor mixing.- Low temperature.
- Ensure adequate stirring or agitation to keep the activated carbon suspended.- Gently warm the solution (if safe and appropriate) to increase the adsorption rate.
Clogging of Filter During Separation
- Fine particles of activated carbon.
- Allow the activated carbon to settle before decanting or filtering.- Use a filter aid or a coarser filter paper.
Experimental Protocol: Adsorption of 2-Propoxyethanol on Activated Carbon
Objective: To remove 2-Propoxyethanol from an aqueous waste stream using activated carbon.
Materials:
Aqueous waste containing 2-Propoxyethanol
Granular or powdered activated carbon
Beaker or flask
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
Adsorption:
Place the aqueous waste in a beaker or flask with a magnetic stir bar.
Add a predetermined amount of activated carbon to the solution (a typical starting point is 10-20 g/L, but this should be optimized).
Stir the mixture vigorously for a set period (e.g., 1-2 hours) to allow for adsorption to occur.
Separation:
Separate the activated carbon from the treated water by filtration.
Analysis:
Analyze the filtrate (treated water) using a suitable analytical method (e.g., Gas Chromatography) to determine the final concentration of 2-Propoxyethanol and confirm its removal.
Disposal/Regeneration:
The spent activated carbon, now containing adsorbed 2-Propoxyethanol, must be handled as hazardous waste.
Alternatively, the activated carbon can be regenerated.
Regeneration of Activated Carbon
Saturated activated carbon can be regenerated for reuse, which is both cost-effective and environmentally beneficial.[11][12] Common regeneration methods include:
Solvent Extraction: Washing the saturated carbon with a suitable solvent (e.g., acetone, methanol) to desorb the 2-Propoxyethanol.[6] The resulting solvent mixture must then be managed as hazardous waste or the solvent can be recovered by distillation.
Thermal Regeneration: Heating the saturated carbon to a high temperature (typically in an inert atmosphere) to desorb and decompose the adsorbed 2-Propoxyethanol.[13][14] This method is highly effective but requires specialized equipment.
Workflow for 2-Propoxyethanol removal by adsorption.
Disposal Method 2: Chemical Degradation (Advanced Oxidation Process)
Advanced Oxidation Processes (AOPs) are effective for the destruction of organic pollutants in wastewater.[15][16] Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron(II) catalyst, generates highly reactive hydroxyl radicals (•OH) that can oxidize 2-Propoxyethanol to less harmful compounds like carbon dioxide and water.[17][18]
Troubleshooting Guide: Chemical Degradation
Issue
Potential Cause
Solution
Incomplete Degradation
- Incorrect pH.- Insufficient H₂O₂ or Fe²⁺ concentration.- Presence of radical scavengers in the waste stream.
- Adjust the pH to the optimal range (typically 3-4 for Fenton's reaction).[17]- Optimize the concentrations of H₂O₂ and Fe²⁺.- Pre-treat the waste to remove interfering substances if possible.
Excessive Foaming
- Rapid decomposition of H₂O₂.
- Add H₂O₂ slowly to the reaction mixture.- Cool the reaction vessel.
Place the aqueous waste in a beaker with a magnetic stir bar.
Slowly add sulfuric acid to adjust the pH to 3-4.
Reaction:
Add the iron(II) sulfate catalyst to the solution and stir until dissolved. The optimal concentration will depend on the concentration of 2-Propoxyethanol and should be determined experimentally.
Slowly and carefully add the hydrogen peroxide to the solution. The reaction is exothermic and may produce gas, so add it in small portions.
Allow the reaction to proceed with stirring for a set time (e.g., 1-3 hours).
Neutralization and Precipitation:
After the reaction is complete, raise the pH to around 7-8 with sodium hydroxide to precipitate the iron as iron(III) hydroxide.
Separation:
Allow the iron hydroxide precipitate to settle, then separate the treated water by decantation or filtration.
Analysis:
Analyze the treated water to confirm the degradation of 2-Propoxyethanol.
Simplified pathway for 2-Propoxyethanol degradation by Fenton's reagent.
Quantitative Data Summary
Technique
Parameter
Typical Value/Range
Notes
Distillation
Recovery Efficiency
>95%
Dependent on the purity of the waste solvent and the efficiency of the distillation setup.[19]
Adsorption
Adsorption Capacity of Activated Carbon
20-25 g solvent per 100 g carbon
Varies depending on the specific activated carbon and the concentration of 2-Propoxyethanol.[10]
Chemical Degradation (Fenton's)
Degradation Efficiency
>90%
Highly dependent on reaction conditions (pH, catalyst and oxidant concentrations, reaction time). For similar compounds like PEG, degradation of about 93% has been achieved.[20]
Purity Analysis of Recycled 2-Propoxyethanol
It is essential to verify the purity of the recycled 2-Propoxyethanol before reuse. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and reliable method for this analysis.
Experimental Protocol: GC-FID Analysis
Objective: To determine the purity of recycled 2-Propoxyethanol and identify any impurities.
Materials:
Recycled 2-Propoxyethanol sample
High-purity 2-Propoxyethanol standard
Suitable solvent for dilution (if necessary)
Gas chromatograph with a Flame Ionization Detector (FID)
Appropriate GC column (e.g., a polar column like one with a polyethylene (B3416737) glycol stationary phase)
GC-FID Conditions (Typical):
Column: DB-WAX or similar polar capillary column
Injector Temperature: 250°C
Detector Temperature: 250°C
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 200°C at 10°C/min.
Carrier Gas: Helium or Nitrogen
Injection Volume: 1 µL
Procedure:
Sample Preparation:
Prepare a standard solution of high-purity 2-Propoxyethanol.
Prepare the recycled 2-Propoxyethanol sample, diluting if necessary.
Analysis:
Inject the standard solution into the GC-FID to determine the retention time of 2-Propoxyethanol.
Inject the recycled sample.
Data Interpretation:
Compare the chromatogram of the recycled sample to the standard. The area of the 2-Propoxyethanol peak relative to the total area of all peaks gives the purity percentage.
Identify any impurity peaks by comparing their retention times to those of known potential contaminants or by using a mass spectrometer (GC-MS) for identification.
Potential Impurities:
Common impurities in recycled solvents can include water, lower or higher boiling point alcohols or ethers that were present in the initial waste stream, and degradation products if the distillation was performed at too high a temperature.
Technical Support Center: Optimizing Drying Times of Inks and Coatings Containing 2-Propoxyethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inks and coatings containing 2-Propoxyeth...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inks and coatings containing 2-Propoxyethanol. The information is designed to help you optimize drying times and resolve common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter related to the drying of formulations containing 2-Propoxyethanol.
Problem
Potential Cause
Recommended Solution
Slow Drying Time
High Concentration of 2-Propoxyethanol: 2-Propoxyethanol is a slow-evaporating solvent, and higher concentrations will extend the drying time.
- Reduce the concentration of 2-Propoxyethanol in the formulation. - Introduce a faster-evaporating co-solvent to balance the overall evaporation rate.
Low Ambient Temperature: Lower temperatures reduce the kinetic energy of solvent molecules, slowing down evaporation.[1]
- Increase the ambient temperature of the drying environment. - Utilize forced-air or infrared (IR) drying systems to accelerate solvent evaporation.
High Relative Humidity: High humidity in the air reduces the solvent vapor pressure gradient between the coating and the surrounding environment, hindering evaporation.[1]
- Use a dehumidifier to lower the ambient humidity. - Ensure adequate air circulation to remove solvent-saturated air from the surface of the coating.
Thick Film Application: A thicker layer of ink or coating requires more time for the solvent to travel to the surface and evaporate.
- Apply a thinner, more uniform film. - Consider applying multiple thin coats with sufficient drying time between each layer.
Poor Airflow: Stagnant air at the surface of the coating becomes saturated with solvent vapor, preventing further evaporation.
- Increase air circulation in the drying area using fans or a forced-air drying system.
Blushing or Hazing (Cloudy Appearance)
Condensation of Moisture: Rapid evaporation of solvents can cool the surface of the coating, causing moisture from the air to condense, especially in high-humidity environments. This is a common issue with slow-evaporating solvents like glycol ethers.
- Reduce the evaporation rate by lowering the air velocity or temperature. - Decrease the ambient humidity. - Add a blush retarder (a slower-evaporating solvent) to the formulation to keep the surface wet longer and allow moisture to escape.
Poor Adhesion or Film Formation
Incomplete Solvent Evaporation: If the coating is handled or tested before all the 2-Propoxyethanol has evaporated, the film may not have fully formed, leading to poor adhesion and mechanical properties.
- Ensure the coating is completely dry by extending the drying time or using one of the experimental protocols below to verify dryness. - Optimize the drying conditions (temperature, humidity, airflow) to ensure complete solvent removal.
Inconsistent Drying Across the Surface
Uneven Film Thickness: Thicker areas will dry more slowly than thinner areas.
- Ensure a uniform application of the coating.
Uneven Airflow or Temperature: Variations in the drying environment can lead to inconsistent drying rates.
- Ensure uniform heating and airflow across the entire surface of the coated substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-Propoxyethanol in ink and coating formulations?
A1: 2-Propoxyethanol, a member of the glycol ether family, is primarily used as a slow-evaporating solvent.[2][3] Its slow evaporation rate helps to improve the flow and leveling of the coating, prevent premature drying (which can be beneficial in certain printing processes), and can enhance the solubility of various resins used in the formulation.[2][4]
Q2: How does 2-Propoxyethanol's evaporation rate compare to other common solvents?
A2: 2-Propoxyethanol has a relatively slow evaporation rate. Compared to n-butyl acetate (B1210297) (which has a standard evaporation rate of 1.0), 2-Propoxyethanol has a relative evaporation rate of approximately 0.20.[5] This means it evaporates about five times slower than n-butyl acetate under the same conditions.
Q3: How can I accelerate the drying time of a formulation containing a high concentration of 2-Propoxyethanol?
A3: To accelerate drying, you can:
Increase Temperature: Raising the temperature will increase the vapor pressure of the solvent and speed up evaporation.[1]
Increase Airflow: Good ventilation or forced-air drying helps to remove the solvent vapor from the surface of the coating.
Reduce Humidity: Lowering the relative humidity will increase the rate of evaporation.[6]
Reformulate: Consider partially replacing 2-Propoxyethanol with a faster-evaporating co-solvent.
Q4: Can I use UV curing to dry an ink or coating containing 2-Propoxyethanol?
A4: UV curing is a polymerization process initiated by ultraviolet light and is typically used for specific UV-curable formulations. While 2-Propoxyethanol is a solvent that dries by evaporation, it might be present in a UV-curable formulation as a reactive diluent or to adjust viscosity. In such cases, the solvent would still need to evaporate before or during the UV curing process for optimal film properties. The presence of a significant amount of solvent can interfere with the curing process.
Q5: What are the safety considerations when working with 2-Propoxyethanol?
A5: 2-Propoxyethanol is a flammable liquid and can cause irritation to the eyes and skin. It is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Always refer to the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
The following tables provide an illustrative overview of how different factors can influence the drying time of a hypothetical ink formulation containing 2-Propoxyethanol. Please note that these are representative values and actual drying times will vary depending on the specific formulation and experimental conditions.
Table 1: Effect of 2-Propoxyethanol Concentration on Drying Time
(Constant Temperature: 25°C, Relative Humidity: 50%, Airflow: 0.5 m/s)
2-Propoxyethanol Concentration (% w/w)
Touch-Free Time (minutes)
Hard-Dry Time (minutes)
5
15
45
10
30
90
15
60
180
20
120
360
Table 2: Effect of Temperature on Drying Time
(Constant 2-Propoxyethanol Concentration: 10% w/w, Relative Humidity: 50%, Airflow: 0.5 m/s)
Temperature (°C)
Touch-Free Time (minutes)
Hard-Dry Time (minutes)
20
45
135
25
30
90
30
20
60
40
10
30
Table 3: Effect of Relative Humidity on Drying Time
(Constant 2-Propoxyethanol Concentration: 10% w/w, Temperature: 25°C, Airflow: 0.5 m/s)
Relative Humidity (%)
Touch-Free Time (minutes)
Hard-Dry Time (minutes)
30
25
75
50
30
90
70
40
120
90
60
180
Experimental Protocols
This section provides a detailed methodology for determining the drying time of inks and coatings containing 2-Propoxyethanol, based on ASTM standard test methods.
Protocol 1: Determination of Touch-Free Time (Based on ASTM D1640)
Objective: To determine the point at which the ink or coating film has dried sufficiently so that it does not adhere to a light touch.
Materials:
Substrate (e.g., glass panel, paper, or the specific substrate for your application)
Film applicator (e.g., drawdown bar) to ensure uniform thickness
Timer
Clean cotton ball or a clean finger
Procedure:
Prepare the substrate by ensuring it is clean and free of any contaminants.
Apply the ink or coating formulation to the substrate using a film applicator to achieve a consistent and specified film thickness.
Start the timer immediately after application.
Place the coated substrate in a controlled environment with specified temperature, humidity, and airflow.
At regular intervals (e.g., every 5 minutes), gently touch the surface of the film with a clean finger or a fresh cotton ball with minimal pressure.
The "touch-free time" is the point at which no ink or coating is transferred to the finger or cotton ball.
Record the time.
Protocol 2: Determination of Hard-Dry Time (Based on ASTM D1640)
Objective: To determine the point at which the film has reached a state where it is resistant to moderate pressure.
Materials:
Substrate
Film applicator
Timer
A clean, dry thumb
Procedure:
Follow steps 1-4 from Protocol 1.
After the touch-free time has been reached, continue to monitor the film at longer intervals (e.g., every 30 minutes).
To test for hard-dry, place your thumb on the film and exert moderate pressure.
Rotate your thumb 90 degrees while maintaining pressure.
The "hard-dry time" is the point at which the film shows no signs of wrinkling, blistering, or adhesion to your thumb.
Record the time.
Visualizations
The following diagrams illustrate key relationships and workflows related to the optimization of drying times for formulations containing 2-Propoxyethanol.
Caption: Factors influencing the drying time of formulations.
Caption: A logical workflow for troubleshooting slow drying issues.
Technical Support Center: Overcoming Solubility Challenges with 2-Propoxyethanol in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Propoxyethanol to overcome solubility challenges in complex mixtures. The foll...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Propoxyethanol to overcome solubility challenges in complex mixtures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Properties of 2-Propoxyethanol
2-Propoxyethanol, also known as ethylene (B1197577) glycol monopropyl ether, is a versatile solvent with a unique combination of hydrophilic and hydrophobic properties, making it effective for a wide range of applications.[1] It is a clear, colorless liquid with a mild ether-like odor.[1][2] Its chemical structure contains both an ether and a hydroxyl group, contributing to its excellent solvency for various organic substances like resins, oils, and dyes, as well as its miscibility with water.[1]
Table 1: Physicochemical Properties of 2-Propoxyethanol
Q1: Why is 2-Propoxyethanol an effective solvent for complex mixtures?
A1: 2-Propoxyethanol's effectiveness stems from its amphiphilic nature, possessing both polar (hydroxyl group) and non-polar (propoxy group) characteristics.[1] This dual nature allows it to dissolve a wide range of substances, from polar to non-polar compounds, making it a versatile solvent in formulations for paints, coatings, inks, and cleaners.[6] It is also used as a solvent in the pharmaceutical industry for drug production.[4]
Q2: What are the initial steps if my compound precipitates when diluted into a system containing 2-Propoxyethanol?
A2: Precipitation upon dilution is a common issue when the compound's concentration exceeds its solubility limit in the final mixture.[7] The first step is to visually inspect the solution for any cloudiness or particulates.[8] If precipitation is observed, consider the following initial troubleshooting steps:
Reduce the final concentration: This is the most direct way to stay below the solubility threshold.[7]
Optimize the co-solvent ratio: If working with a co-solvent system, adjusting the concentration of 2-Propoxyethanol may be necessary to maintain solubility.
Evaluate temperature effects: For many solid compounds, solubility increases with temperature.[6][7] Gentle warming of the solution might help, but be mindful of the thermal stability of your components.
Q3: Can pH adjustments improve the solubility of my compound in 2-Propoxyethanol-based mixtures?
A3: Yes, if your compound has ionizable functional groups, its solubility can be highly dependent on the pH of the solution.[7][8] For weakly acidic compounds, increasing the pH (making it more basic) generally enhances solubility. Conversely, for weakly basic compounds, decreasing the pH (making it more acidic) is often beneficial.[7] It is crucial to determine the pKa of your compound to effectively manipulate the pH for improved solubility.
Q4: Are there other additives I can use with 2-Propoxyethanol to enhance solubility?
A4: Yes, several excipients can be used in conjunction with 2-Propoxyethanol to improve the solubility of poorly soluble compounds. These include:
Surfactants: Low concentrations of non-ionic surfactants can help stabilize hydrophobic compounds in aqueous solutions.[9]
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, forming inclusion complexes that have a hydrophilic exterior, thereby increasing their aqueous solubility.[9][10]
Troubleshooting Guides
This section provides structured approaches to address common solubility challenges encountered when working with 2-Propoxyethanol.
Guide 1: General Troubleshooting Workflow for Compound Precipitation
If you observe precipitation of your compound in a 2-Propoxyethanol-based formulation, follow this systematic workflow to diagnose and resolve the issue.
Caption: General troubleshooting workflow for addressing compound precipitation.
Guide 2: Selecting a Solubility Enhancement Strategy
For compounds with persistent solubility issues, a more advanced formulation strategy may be required. This decision tree can help guide the selection of an appropriate approach.
Caption: Decision tree for selecting an appropriate solubility enhancement strategy.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method for determining the equilibrium solubility of a compound in a 2-Propoxyethanol-based solvent system.
Materials:
Test compound
2-Propoxyethanol based solvent system
Vials with screw caps
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (0.22 µm, chemical-resistant)
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
Preparation: Add an excess amount of the test compound to a vial containing a known volume of the 2-Propoxyethanol solvent system. The presence of undissolved solid should be visible.
Equilibration: Tightly seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[9]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let larger particles settle. Centrifuge the samples to pellet the remaining undissolved solid.[9]
Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed.
Filtration: Filter the supernatant through a 0.22 µm chemical-resistant syringe filter to remove any fine, undissolved particulates.[8]
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method.[8][9] The measured concentration represents the equilibrium solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Protocol 2: Enhancing Solubility with a Co-solvent System
This protocol describes how to systematically evaluate co-solvent systems to improve the solubility of a target compound.
Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying ratios of 2-Propoxyethanol and the additional co-solvent(s) (e.g., 10%, 20%, 30% v/v of ethanol in 2-Propoxyethanol).[9]
Determine Solubility: For each co-solvent mixture, determine the equilibrium solubility of the test compound by following the steps outlined in Protocol 1 .
Analyze Data: Plot the equilibrium solubility of the compound as a function of the co-solvent composition.
Select Optimal System: Identify the co-solvent ratio that provides the desired solubility while remaining compatible with the intended application (e.g., considering toxicity for biological assays).
Stabilization of 2-Propoxyethanol against thermal and oxidative degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propoxyethanol. The information is desi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-propoxyethanol. The information is designed to help you anticipate and resolve issues related to its thermal and oxidative degradation, ensuring the integrity of your experiments and formulations.
Troubleshooting Guides
This section addresses specific problems you may encounter during the handling, storage, and use of 2-propoxyethanol.
Issue 1: Suspected Peroxide Formation
Symptoms:
Visible crystal formation or precipitation in the 2-propoxyethanol container.[1][2]
A yellowish discoloration of the normally colorless liquid.
The container has been open for an extended period, especially if not stored under an inert atmosphere.[2][3][4]
The solvent appears cloudy or contains suspended, wisp-like structures.[2]
Immediate Actions:
Do not move or open the container if crystals are visible. Peroxide crystals can be shock-sensitive and may detonate upon friction from opening the cap.[2]
Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.[1]
Preventative Measures & Solutions:
Test for peroxides regularly, especially before distillation or significant heating.[2][5] Commercial peroxide test strips are a rapid and effective method.[5][6]
Add inhibitors such as butylated hydroxytoluene (BHT) to unstabilized 2-propoxyethanol to slow down peroxide formation.[4][7][8]
Store properly: Keep 2-propoxyethanol in a cool, dark, and well-ventilated area, away from heat, light, and ignition sources.[3][9][10][11] Use amber glass bottles to protect from light.[8]
Inert Atmosphere: For long-term storage or high-purity applications, store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2][4]
Issue 2: Inconsistent Experimental Results or Product Performance
Symptoms:
Variability in reaction yields or kinetics.
Unexpected side products detected in analyses (e.g., GC-MS, HPLC).
Changes in the physical properties of a formulation containing 2-propoxyethanol (e.g., viscosity, color).
Possible Causes & Troubleshooting Steps:
Degradation of 2-propoxyethanol: The solvent may have degraded due to thermal stress or oxidation, introducing impurities that interfere with your experiment.
Solution: Use a fresh, unopened bottle of 2-propoxyethanol or test the current bottle for purity and peroxides. Consider re-purifying the solvent by distillation if you are equipped to do so safely (always test for peroxides before distilling).[3]
Incompatibility with other reagents: 2-propoxyethanol can react with strong oxidizing agents.[9][10][12]
Solution: Review the compatibility of all components in your mixture. Avoid direct mixing with potent oxidizers unless it is a controlled part of your reaction scheme.
Leaching from container materials: While generally stable, prolonged storage at elevated temperatures could potentially lead to interactions with certain plastics.
Solution: Use glass or other recommended chemically resistant containers for long-term storage and experiments.
Issue 3: Discoloration or Odor Change
Symptoms:
The 2-propoxyethanol develops a yellow tint.
A change from its characteristic mild, ether-like odor to a more acrid or rancid smell.[10]
Possible Causes & Solutions:
Oxidative Degradation: The formation of aldehydes, ketones, and other oxidation byproducts can lead to both discoloration and changes in odor.
Solution: The solvent is likely degraded and should be disposed of according to your institution's guidelines. To prevent this, adhere to proper storage and handling procedures, including the use of inhibitors and inert atmospheres for long-term storage.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for 2-propoxyethanol to minimize degradation?
A1: Store 2-propoxyethanol in a cool, dry, and dark place in a tightly sealed, air-impermeable container.[13] An amber glass bottle is ideal.[8] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[9][10][11] For extended storage, consider blanketing the container with an inert gas like nitrogen.[4]
Q2: How often should I test my 2-propoxyethanol for peroxides?
A2: For opened containers of uninhibited 2-propoxyethanol, it is good practice to test for peroxides every 3-6 months.[2][5][7] Always test before use if the container has been open for a prolonged period, and especially before any distillation or concentration step.[2][3][5]
Q3: Can I store 2-propoxyethanol in plastic containers?
A3: For short-term laboratory use, high-density polyethylene (B3416737) (HDPE) may be acceptable. However, for long-term storage, glass or steel containers are recommended to prevent potential leaching and ensure integrity.[4] Always verify compatibility with the specific plastic and your storage conditions.
Stabilization
Q4: What are common stabilizers for 2-propoxyethanol and at what concentration should they be used?
A4: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing peroxide formation in ethers. A typical concentration is in the range of 10-100 ppm. Some sources recommend adding at least 1 gram of BHT per liter of the chemical.[8]
Q5: If I add an inhibitor like BHT, is my 2-propoxyethanol indefinitely stable?
A5: No. Inhibitors are consumed over time as they scavenge free radicals.[3][4] While they significantly extend the shelf-life, they do not provide permanent protection. Regular testing for peroxides is still recommended, especially for older containers.
Degradation Products and Analysis
Q6: What are the expected degradation products of 2-propoxyethanol?
A6: Oxidative degradation primarily leads to the formation of hydroperoxides, which can further decompose into aldehydes, ketones, and carboxylic acids.[14] Thermal degradation can result in the cleavage of the ether bond, potentially forming smaller alcohols, aldehydes, and alkenes.[15] Under certain biological or environmental conditions, it can biodegrade to 2-propoxyacetic acid.[16]
Q7: What analytical methods are suitable for detecting 2-propoxyethanol and its degradation products?
A7: Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is a robust method for separating and identifying volatile degradation products.[17] High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile or derivatized degradation products.[17][18]
Experimental Protocols
Protocol 1: Peroxide Testing in 2-Propoxyethanol
This protocol outlines two common methods for the qualitative and semi-quantitative detection of peroxides.
Method A: Peroxide Test Strips (Recommended for ease of use)
Materials: Commercial peroxide test strips (e.g., EMQuant®), 2-propoxyethanol sample.
Procedure:
Dip the test strip into the 2-propoxyethanol sample for 1 second.[6]
Shake off excess liquid.
Because 2-propoxyethanol is an organic solvent, it's often recommended to moisten the test pad with one drop of deionized water after the solvent has evaporated.
Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).
Compare the color of the test pad to the color scale provided with the strips to determine the peroxide concentration in ppm.
Interpretation: A concentration above 25 ppm is often considered a point at which the solvent should be treated with caution and considered for disposal.[5] If the concentration exceeds 100 ppm, do not handle the container and contact EHS.[13]
In a clean, dry test tube, mix 1-3 mL of the 2-propoxyethanol sample with an equal volume of glacial acetic acid.
Add a few drops of a 5% potassium iodide solution or a small spatula tip of potassium iodide powder and shake.[19]
Observation: The formation of a yellow to brown color indicates the presence of peroxides.[19] A darker brown color suggests a higher concentration.
Protocol 2: Accelerated Stability Testing
This protocol provides a framework for evaluating the stability of 2-propoxyethanol or a formulation containing it under accelerated conditions. This is often used to predict shelf-life.[20]
Objective: To assess the chemical and physical stability of the sample under elevated temperature and humidity over a defined period.
Materials and Equipment:
Stability chamber capable of maintaining controlled temperature and relative humidity (RH).
Sample of 2-propoxyethanol or formulation in its final intended packaging.
Analytical instrumentation for assessing degradation (e.g., GC-MS, HPLC, peroxide test).
Procedure:
Define Test Conditions: According to ICH guidelines, common accelerated stability conditions are 40°C ± 2°C and 75% RH ± 5% RH.[20]
Sample Preparation: Place a sufficient number of samples in the stability chamber to allow for testing at each time point.
Time Points: For a 6-month study, typical time points for testing are 0, 1, 2, 3, and 6 months.[21]
Analysis: At each time point, remove a sample and analyze it for key stability-indicating parameters. This may include:
Appearance (color, clarity).
Peroxide concentration.
Assay of 2-propoxyethanol (to detect loss of the main component).
Quantification of known degradation products.
pH (if in an aqueous formulation).
Data Evaluation: Compare the results at each time point to the initial (time 0) results. A significant change in any of the parameters may indicate instability under the tested conditions.
Quantitative Data Summary
The following table summarizes typical stability-indicating parameters and acceptable limits for 2-propoxyethanol. Note that specific limits may vary depending on the application.
Parameter
Method
Typical Acceptable Limit
Appearance
Visual Inspection
Clear, colorless liquid
Peroxide Concentration
Test Strips / Titration
< 25 ppm (for general use); < 100 ppm (handle with extreme caution, consider disposal)[5][13]
Technical Support Center: Refinement of Experimental Conditions for 2-Propoxyethanol-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-propoxyethanol in chemical reactions. The fo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-propoxyethanol in chemical reactions. The focus is on the Williamson ether synthesis, a common method for forming ethers where 2-propoxyethanol or its corresponding alkoxide is a key reactant.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving 2-propoxyethanol, particularly in the context of ether synthesis.
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Incomplete deprotonation of 2-propoxyethanol: The base used may be too weak or used in insufficient quantity to form the 2-propoxyethoxide nucleophile. 2. Poor leaving group on the electrophile: The alkyl halide or sulfonate may not be sufficiently reactive. 3. Reaction time is too short: The reaction may not have reached completion.[1] 4. Reaction temperature is too low: Insufficient thermal energy for the reaction to proceed at a reasonable rate.
1. Use a stronger base: Employ a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.[2][3] 2. Improve the leaving group: Use an alkyl iodide or a sulfonate (e.g., tosylate, mesylate) instead of a bromide or chloride.[3][4] 3. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration.[5] 4. Increase reaction temperature: Gently heat the reaction, but be mindful of potential side reactions.[1]
Presence of Significant Byproducts (e.g., Alkenes)
1. E2 Elimination is favored: This is common when using secondary or tertiary alkyl halides as the electrophile.[4][6] 2. High reaction temperature: Elevated temperatures can favor elimination over substitution.[1][5] 3. Sterically hindered base/nucleophile: The 2-propoxyethoxide may be too bulky for an efficient SN2 reaction with a sterically hindered electrophile.[3]
1. Choose a primary alkyl halide: The Williamson ether synthesis works best with primary alkyl halides to minimize elimination.[2][4] 2. Lower the reaction temperature: Maintain a moderate temperature to favor the SN2 pathway.[5] 3. Consider an alternative synthetic route: If a bulky ether is desired, other synthetic methods may be more suitable.
Starting Material Remains
1. Insufficient amount of one reactant: The stoichiometry of the reactants may be incorrect. 2. Deactivation of the nucleophile: The 2-propoxyethoxide may have been quenched by moisture or an acidic impurity.
1. Use a slight excess of the alkyl halide: This can help drive the reaction to completion. 2. Ensure anhydrous conditions: Use dry solvents and glassware to prevent the protonation of the alkoxide.
Difficulty in Product Purification
1. Close boiling points of product and starting materials/byproducts: This can make separation by distillation challenging.[5] 2. Emulsion formation during workup: This can complicate the separation of aqueous and organic layers.[5]
1. Use fractional distillation: This technique provides better separation for liquids with close boiling points.[5] 2. Break emulsions: Add a small amount of brine (saturated NaCl solution) or use a centrifuge to aid in phase separation during the workup.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic strategy for preparing a 2-propoxyethyl ether via the Williamson ether synthesis?
A1: The preferred strategy is to react sodium 2-propoxyethoxide (the deprotonated form of 2-propoxyethanol) with a primary alkyl halide (e.g., methyl iodide, ethyl bromide). This approach utilizes a primary electrophile, which is ideal for the SN2 mechanism and minimizes the competing E2 elimination side reaction.[4][7]
Q2: Which base is most effective for deprotonating 2-propoxyethanol?
A2: Strong bases are required to fully deprotonate an alcohol like 2-propoxyethanol. Sodium hydride (NaH) is a common and effective choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture and does not interfere with the subsequent reaction.[2][8]
Q3: What are suitable solvents for a 2-propoxyethanol-mediated Williamson ether synthesis?
A3: A polar aprotic solvent is often a good choice as it can dissolve the ionic alkoxide but does not participate in the reaction. Examples include tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Alternatively, 2-propoxyethanol itself can sometimes be used as the solvent if a large excess is employed.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials (the alkyl halide is often a good spot to follow) and the appearance of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.
Q5: What are the primary safety concerns when working with 2-propoxyethanol and strong bases like sodium hydride?
A5: 2-Propoxyethanol is a flammable liquid and can cause skin and eye irritation.[9][10] Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (gloves, safety glasses).[11]
Experimental Protocols
General Protocol for the Synthesis of an Alkyl 2-Propoxyethyl Ether
This protocol describes a general method for the synthesis of an ether using 2-propoxyethanol and an alkyl halide.
Preparation of the Alkoxide: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry 2-propoxyethanol dissolved in an anhydrous solvent (e.g., THF).
Cool the solution in an ice bath and add sodium hydride (NaH) portion-wise.
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-propoxyethoxide.
Addition of the Electrophile: Add the primary alkyl halide (e.g., ethyl bromide) dropwise to the stirred solution of the alkoxide.
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. The reaction time can range from 1 to 8 hours.[1]
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of water.
Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by distillation to obtain the pure alkyl 2-propoxyethyl ether.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
The following table summarizes the expected impact of key experimental parameters on the outcome of a Williamson ether synthesis involving 2-propoxyethoxide.
Parameter
Condition A
Condition B
Expected Outcome
Alkyl Halide
Primary (e.g., 1-bromobutane)
Secondary (e.g., 2-bromobutane)
Condition A will result in a higher yield of the ether product due to the SN2 mechanism being favored. Condition B will likely produce a significant amount of alkene byproduct through E2 elimination.[4][6]
Base
NaH (1.1 eq)
NaOH (1.1 eq)
Condition A will lead to a higher yield as NaH is a much stronger base and will fully deprotonate the 2-propoxyethanol. NaOH is generally not strong enough for complete deprotonation of alcohols.[2]
Temperature
50 °C
100 °C
For a primary alkyl halide, increasing the temperature from 50 °C to 100 °C may increase the reaction rate. However, for a secondary alkyl halide, the higher temperature in Condition B will significantly favor the elimination byproduct.[1][5]
The aprotic solvent in Condition A is preferred as it will not interfere with the nucleophile. A protic solvent like ethanol could protonate the alkoxide, reducing its nucleophilicity and slowing down the reaction.
Visualizations
Caption: General workflow for the Williamson ether synthesis of an alkyl 2-propoxyethyl ether.
Caption: Decision tree for troubleshooting low product yield in 2-propoxyethanol-mediated reactions.
Mitigating health risks associated with 2-Propoxyethanol exposure in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the health risks associated with 2-Propoxyethanol exposure in a laboratory setting. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the health risks associated with 2-Propoxyethanol exposure in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with 2-Propoxyethanol exposure?
A1: 2-Propoxyethanol is a hazardous chemical that can cause severe eye irritation.[1][2] It can be harmful if absorbed through the skin and may cause skin and respiratory tract irritation.[1][2] There is also a risk of blood abnormalities, and potential damage to the liver and kidneys.[1] Animal studies suggest it may have adverse reproductive effects.[1] Ingesting 2-Propoxyethanol may lead to irritation of the digestive tract.[1]
Q2: What are the signs and symptoms of 2-Propoxyethanol exposure?
A2: Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[3] Eye contact can result in severe irritation, while skin contact may cause irritation.[1] Inhalation of vapors may lead to respiratory tract irritation, dizziness, or suffocation.[1]
Q3: What personal protective equipment (PPE) is required when handling 2-Propoxyethanol?
A3: Appropriate PPE is crucial to prevent exposure. This includes:
Eye Protection: Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][3]
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[1][2][3]
Respiratory Protection: If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Q4: What are the proper storage conditions for 2-Propoxyethanol?
A4: Store 2-Propoxyethanol in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] Keep the container tightly closed and store it away from incompatible substances like strong oxidizing agents.[1][3] It is also recommended to store it under a nitrogen blanket and regularly check inhibitor levels to maintain peroxide levels below 1%.[1]
Q5: How should I dispose of 2-Propoxyethanol waste?
A5: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1] It is essential to consult state and local hazardous waste regulations for complete and accurate classification.[1] Do not empty into drains.[3]
Troubleshooting Guide
Problem: I accidentally spilled a small amount of 2-Propoxyethanol on my lab bench.
Solution:
Alert others: Inform colleagues in the immediate area of the spill.[4][5]
Ensure proper ventilation: Work in a well-ventilated area or a fume hood.[1]
Wear appropriate PPE: Put on chemical safety goggles, gloves, and a lab coat.[1][4]
Contain the spill: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[1]
Collect the waste: Place the absorbent material into a suitable, closed container for disposal.[1][6]
Clean the area: Wipe down the spill area with a suitable solvent and then with soap and water.
Dispose of waste properly: Label the waste container and dispose of it as hazardous waste according to your institution's guidelines.[7]
Problem: I think I may have inhaled 2-Propoxyethanol vapors and feel dizzy.
Protocol for Safe Handling and Use of 2-Propoxyethanol
Risk Assessment: Before starting any experiment, conduct a thorough risk assessment for the use of 2-Propoxyethanol. Identify potential hazards and determine the necessary control measures.
Engineering Controls:
Always handle 2-Propoxyethanol in a well-ventilated area.[1]
For procedures that may generate vapors, use a certified chemical fume hood.
A Comparative Analysis of the Toxicity of 2-Propoxyethanol and Other Glycol Ethers
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the toxicity of 2-Propoxyethanol and other selected glycol ethers, namely 2-Methoxyethanol, 2-Et...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicity of 2-Propoxyethanol and other selected glycol ethers, namely 2-Methoxyethanol, 2-Ethoxyethanol, and 2-Butoxyethanol. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and handling of these solvents. This document summarizes key quantitative toxicity data, outlines experimental methodologies for toxicity assessment, and visualizes the metabolic pathways that underpin their toxic effects.
Executive Summary
Glycol ethers are a class of solvents valued for their miscibility with both polar and non-polar substances. However, their utility is often counterbalanced by significant toxicity concerns. The toxicity of glycol ethers is primarily dictated by their metabolism to alkoxyacetic acids, which are responsible for the characteristic reproductive, developmental, and hematopoietic adverse effects. Generally, ethylene (B1197577) glycol ethers (E-series) exhibit greater toxicity than propylene (B89431) glycol ethers (P-series). Within the E-series, toxicity tends to decrease as the length of the alkyl chain increases. 2-Methoxyethanol and 2-Ethoxyethanol are recognized for their potent reproductive and developmental toxicity, while 2-Butoxyethanol is particularly noted for its hematotoxic effects. 2-Propoxyethanol, with a longer alkyl chain, generally presents a lower toxicity profile compared to its shorter-chain counterparts.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for 2-Propoxyethanol and other selected glycol ethers. These values, including LD50, NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are critical for risk assessment.
The toxicity of ethylene glycol ethers is intrinsically linked to their metabolism. The parent glycol ether is first oxidized by alcohol dehydrogenase (ADH) to an alkoxyaldehyde, which is then rapidly converted by aldehyde dehydrogenase (ALDH) to the corresponding alkoxyacetic acid.[11][12] It is this alkoxyacetic acid metabolite that is primarily responsible for the observed systemic toxicities.[2][11] For instance, methoxyacetic acid (MAA), the metabolite of 2-methoxyethanol, is a potent reproductive and developmental toxicant.[2] The accumulation of these acidic metabolites can lead to metabolic acidosis and interfere with essential cellular processes.[12]
Metabolic activation of ethylene glycol ethers to toxic alkoxyacetic acids.
A common method to evaluate the reproductive toxicity of a substance is the continuous breeding protocol.[13][14] This experimental design provides a comprehensive assessment of the effects on fertility and reproduction.
Objective: To assess the effects of a glycol ether on the reproductive performance of male and female animals over a continuous breeding period.
Methodology:
Animal Model: Typically, CD-1 mice are used.[13][14]
Dose Administration: The test substance (e.g., ethylene glycol monoethyl ether) is administered to both male and female animals, often through drinking water at various concentrations (e.g., 0%, 0.5%, 1.0%, 2.0%).[13][14]
Breeding Phase: Treated males and females are housed as breeding pairs continuously for a specified period, for example, 14 weeks.[13][14]
Fertility Assessment: During the cohabitation period, key reproductive parameters are monitored, including the number of litters produced, live pups per litter, and the proportion of pups born alive.
Crossover Mating: Following the continuous breeding phase, a crossover mating trial is often conducted where treated males are mated with control females, and treated females are mated with control males. This helps to identify which sex is more affected by the test substance.
Post-mortem Analysis: At the end of the study, animals are euthanized, and reproductive organs are examined. For males, this includes testicular weight, sperm motility, and morphology.[14] For females, ovarian and uterine health are assessed.
Generalized workflow for a continuous breeding reproductive toxicity study.
Hematopoietic Toxicity Assessment (In Vitro Colony-Forming Unit Assay)
In vitro assays using hematopoietic progenitor cells are valuable tools for assessing the potential of a substance to cause hematopoietic toxicity.
Objective: To determine the direct toxicity of glycol ethers on hematopoietic progenitor cells.
Methodology:
Cell Source: Human cord blood cells or murine bone marrow cells are common sources of hematopoietic progenitor cells.[15]
Cell Culture: The cells are cultured in a semi-solid medium (e.g., methylcellulose) supplemented with growth factors that support the growth and differentiation of hematopoietic colonies.
Exposure: The cells are exposed to a range of concentrations of the test glycol ether.
Colony Counting: After a suitable incubation period (typically 14 days), the number of colony-forming units (CFU) is counted. Different types of colonies can be distinguished, such as CFU-GM (granulocyte-macrophage) and BFU-E (burst-forming unit-erythroid).
Data Analysis: The IC50 value (the concentration that inhibits colony formation by 50%) is calculated to quantify the hematopoietic toxicity of the compound.[15]
Comparative Analysis
The collected data reveal a clear trend in the toxicity of the selected glycol ethers.
2-Methoxyethanol (EGME) and 2-Ethoxyethanol (EGEE) are the most potent reproductive and developmental toxicants among the group.[10] Their use has been largely phased out in many applications due to these significant health risks.[16] The toxicity of these compounds is directly attributable to their metabolism to methoxyacetic acid and ethoxyacetic acid, respectively.
2-Butoxyethanol (EGBE) exhibits a lower potential for reproductive and developmental toxicity compared to EGME and EGEE. However, it is a known hematotoxic agent, causing hemolysis (destruction of red blood cells).[8][17] The primary metabolite responsible for this effect is 2-butoxyacetic acid.[8]
2-Propoxyethanol demonstrates a significantly lower toxicity profile compared to the other ethylene glycol ethers presented. Animal studies indicate a lack of teratogenic effects and lower potential for reproductive toxicity.[4][8] This reduced toxicity is consistent with the general trend of decreasing toxicity with increasing alkyl chain length for ethylene glycol ethers.[3][18]
Conclusion
The choice of a glycol ether solvent in a research or industrial setting requires a careful consideration of its toxicological profile. While 2-Methoxyethanol and 2-Ethoxyethanol are effective solvents, their significant reproductive and developmental toxicity makes them hazardous to handle and necessitates stringent safety precautions. 2-Butoxyethanol, while less of a reproductive hazard, poses a risk of hematopoietic toxicity. In contrast, 2-Propoxyethanol emerges as a comparatively safer alternative within the ethylene glycol ether series, exhibiting lower reproductive, developmental, and likely hematopoietic toxicity. For applications where the specific solvent properties of an ethylene glycol ether are required, 2-Propoxyethanol may offer a more favorable risk-benefit profile. However, it is crucial to note that all glycol ethers should be handled with care, and appropriate personal protective equipment should always be used to minimize exposure. For applications where even lower toxicity is paramount, the substitution with a propylene glycol ether (P-series) should be considered, as they generally exhibit a much lower toxicity profile than their ethylene glycol ether (E-series) counterparts.[19][20]
A Comparative Guide: 2-Propoxyethanol vs. 2-Butoxyethanol in Cleaning Formulations
For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate solvent is a critical consideration in the formulation of effective and safe cleaning agents. Among the versatile class of g...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical consideration in the formulation of effective and safe cleaning agents. Among the versatile class of glycol ethers, 2-propoxyethanol and 2-butoxyethanol (B58217) are frequently employed for their excellent solvency and coupling properties. This guide provides an objective comparison of these two solvents, supported by physicochemical data, to aid in the selection process for specific cleaning applications.
Executive Summary
Both 2-propoxyethanol and 2-butoxyethanol are effective solvents in cleaning formulations, capable of dissolving a wide range of soils, including greases and oils.[1][2] The primary distinctions lie in their physical properties, such as evaporation rate and boiling point, which influence drying times and formulation stability. Toxicological and environmental profiles also present key differences that are crucial for regulatory compliance and end-user safety. 2-Butoxyethanol is a well-established and widely used solvent with a significant body of research on its performance and safety.[3][4] 2-Propoxyethanol offers a slightly different property profile that may be advantageous in specific formulations where a faster evaporation rate is desired.[5]
Physicochemical Properties
A summary of the key physical and chemical properties of 2-propoxyethanol and 2-butoxyethanol is presented below. These properties are fundamental to their performance as solvents in cleaning formulations.
Both solvents enhance cleaning performance by increasing soil penetration, improving surface wetting, and acting as a coupling agent to stabilize the formulation.[7] The choice between the two often depends on the specific soil to be removed and the desired characteristics of the final product.
2-Butoxyethanol is known for its excellent solvency for a wide range of resins, oils, and greases, making it a common ingredient in heavy-duty degreasers and all-purpose cleaners.[2][3] Its lower volatility compared to 2-propoxyethanol provides a longer contact time with the soil, which can be beneficial for tough-to-remove contaminants.
2-Propoxyethanol also possesses strong solvency for greasy soils and waxes.[5] Its higher vapor pressure and lower boiling point result in a faster evaporation rate, which is advantageous in applications where rapid drying is required, such as in glass cleaners to prevent streaking.[2]
Safety and Environmental Profile
The safety and environmental impact of solvents are critical considerations in formulation development.
Objective: To determine the cleaning efficiency of formulations containing 2-propoxyethanol versus 2-butoxyethanol on a standardized soiled substrate.
Materials:
Standardized soiled panels (e.g., with grease, oil, or particulate matter).
Cleaning formulations:
Control (water or surfactant solution without solvent).
Formulation A (containing a set concentration of 2-propoxyethanol).
Formulation B (containing the same concentration of 2-butoxyethanol).
Reflectometer or colorimeter to measure surface cleanliness.
Spray or wipe application apparatus.
Drying oven or controlled environment for drying.
Methodology:
Baseline Measurement: Measure the initial reflectance or color of the soiled panels using a reflectometer or colorimeter.
Application of Cleaning Formulation: Apply a standardized amount of each cleaning formulation to the soiled panels using a consistent method (e.g., automated spray or mechanical wiping).
Contact Time: Allow the cleaning formulation to remain in contact with the soil for a predetermined period.
Rinsing: Rinse the panels with deionized water to remove the cleaning formulation and loosened soil.
Drying: Dry the panels in a controlled environment.
Final Measurement: Measure the final reflectance or color of the cleaned panels.
Calculation of Cleaning Efficiency: Calculate the percentage of soil removal for each formulation using the initial and final measurements.
Statistical Analysis: Perform statistical analysis to determine if there is a significant difference in cleaning efficiency between the formulations.
Logical Workflow for Solvent Selection
The following diagram illustrates a decision-making process for selecting between 2-propoxyethanol and 2-butoxyethanol in a cleaning formulation.
Caption: Decision workflow for solvent selection.
Conclusion
The choice between 2-propoxyethanol and 2-butoxyethanol as a solvent in cleaning formulations depends on a careful evaluation of the specific application's requirements. 2-Butoxyethanol is a powerful and well-characterized solvent ideal for heavy-duty cleaning where a longer contact time is beneficial. 2-Propoxyethanol offers a faster evaporation rate, making it suitable for applications requiring quick drying and minimal residue. The selection should also be guided by the safety and regulatory landscape, with 2-butoxyethanol having more established occupational exposure limits. For optimal formulation, it is recommended to conduct performance testing based on the specific soils and substrates relevant to the intended application.
Performance comparison of 2-Propoxyethanol with alternative green solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts not only the efficacy of a process but also its safety and environmental footprint. 2-Propoxye...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts not only the efficacy of a process but also its safety and environmental footprint. 2-Propoxyethanol, a glycol ether, has long been a workhorse solvent in various applications. However, growing environmental and health concerns are paving the way for a new generation of "green" solvents. This guide provides a comprehensive performance comparison of 2-Propoxyethanol with promising green alternatives, supported by key physicochemical data and standardized experimental protocols.
Executive Summary
This guide offers a data-driven comparison of 2-Propoxyethanol with three leading green solvents: Cyrene™ (dihydrolevoglucosenone), Dimethyl Isosorbide (DMI), and Methyl Lactate. The comparison focuses on key performance indicators including solvency power, physical properties, and environmental health and safety (EHS) profiles. While 2-Propoxyethanol is a versatile solvent, the data indicates that green alternatives can offer comparable or even superior performance in specific applications, coupled with significant EHS advantages.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for 2-Propoxyethanol and the selected green solvents.
Hansen Solubility Parameters are a crucial tool for predicting the solubility of a material in a given solvent. The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller distance between the HSP values of a solute and a solvent indicates a higher likelihood of dissolution. The values are presented in (cal/cm³)^½.[4]
A key performance metric for solvents, particularly in the coatings industry, is their ability to resist removal from a cured surface. The following is a detailed methodology for a solvent rub test, based on the principles of ASTM D5402, to assess the solvent resistance of organic coatings.
Objective: To determine the resistance of a cured coating to a specific solvent.
Materials:
Coated panels (cured according to manufacturer's specifications)
Solvent to be tested (e.g., 2-Propoxyethanol, Cyrene™, DMI, Methyl Lactate)
100% cotton cheesecloth, Grade A
Dropper or pipette
Mechanical rubbing test apparatus (optional, for improved reproducibility)
Timer
Protective gloves and safety glasses
Procedure:
Preparation:
Ensure the coated panels are fully cured and at ambient temperature.
Cut the cheesecloth into 25 mm x 25 mm squares.
Don appropriate personal protective equipment (PPE).
Solvent Application:
Secure a coated panel for testing.
Fold a piece of cheesecloth into a pad of double thickness.
Saturate the cheesecloth with the test solvent using a dropper.
Rubbing Technique:
Place the saturated cheesecloth on the coated surface.
Apply a consistent downward pressure of approximately 2-3 kg. If performing manually, this can be standardized by placing a finger in the center of the cloth and applying firm pressure.
Perform a "double rub" by moving the cloth back and forth over a 10 cm length of the coated surface. One double rub consists of one forward and one backward stroke, completed in approximately one second.
Evaluation:
Continue the double rubs until the coating is removed and the substrate is visible, or until a predetermined number of rubs is reached (e.g., 100 double rubs).
Record the number of double rubs required to cause coating failure.
Observe and record any other effects on the coating, such as softening, swelling, or discoloration.
Reporting:
Report the solvent used, the number of double rubs to failure, and any visual observations of the coating's condition.
Mandatory Visualization
The selection of a suitable green solvent alternative to a conventional solvent like 2-Propoxyethanol is a multi-faceted process. The following diagram illustrates a logical workflow for this selection process.
Caption: Green Solvent Selection Workflow.
This guide provides a foundational framework for comparing 2-Propoxyethanol with green solvent alternatives. For specific applications, it is crucial to conduct in-house experimental testing to validate the performance of any selected solvent. The continued development of innovative green solvents promises a future where high performance and sustainability are not mutually exclusive.
Comparative Guide to Analytical Methods for 2-Propoxyethanol in Environmental Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Propoxyethanol in environmental matrices, including water, soil, and air. The information is intended for researchers...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Propoxyethanol in environmental matrices, including water, soil, and air. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The guide details experimental protocols, presents comparative performance data, and visualizes analytical workflows.
Comparison of Analytical Techniques
The determination of 2-Propoxyethanol in environmental samples is primarily achieved through chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 2-Propoxyethanol. When coupled with a Flame Ionization Detector (FID), it offers a robust and cost-effective solution for routine analysis. For enhanced selectivity and lower detection limits, a Mass Spectrometer (MS) is the detector of choice. GC-MS provides structural information, which is invaluable for unambiguous identification of the analyte.[1]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For analytes like 2-Propoxyethanol that lack a strong chromophore, derivatization may be necessary to achieve sufficient sensitivity with a UV-Visible (UV) detector.[2] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) can provide high sensitivity and selectivity without the need for derivatization.
The following tables summarize the performance of these analytical methods. The data presented is based on studies of structurally similar glycol ethers, such as 2-phenoxyethanol (B1175444) and 2-butoxyethanol (B58217), and serves as a reliable estimate for the analytical performance expected for 2-Propoxyethanol.
Data Presentation: Performance of Analytical Methods
Table 1: Gas Chromatography (GC) Methods Performance Data
Parameter
GC-FID
GC-MS
Linearity (r²)
> 0.99
> 0.99
Range
1 - 300 µg/mL
0.1 - 200 µg/mL
Limit of Detection (LOD)
~ 0.1 mg/L
0.01 - 1 µg/mL
Limit of Quantitation (LOQ)
~ 0.3 mg/L
0.02 - 3.4 µg/mL
Accuracy (Recovery)
93.7 - 97.2%
87 - 116%
Precision (RSD)
1.5 - 2.4%
2 - 14%
Data is based on the analysis of 2-phenylethanol (B73330) and other glycol ethers and may vary for 2-Propoxyethanol.[3]
Table 2: High-Performance Liquid Chromatography (HPLC) Methods Performance Data
Parameter
HPLC-UV
Linearity (r²)
> 0.999
Range
0.15 - 1.05 mg/mL
Limit of Detection (LOD)
~ 0.094 mg/mL
Limit of Quantitation (LOQ)
~ 0.15 mg/mL
Accuracy (Recovery)
99.76 - 100.03%
Precision (RSD)
< 1%
Data is based on the analysis of 2-phenoxyethanol and may vary for 2-Propoxyethanol.[4]
Experimental Protocols
Detailed methodologies for the analysis of 2-Propoxyethanol in various environmental matrices are provided below. These protocols are generalized and may require optimization based on specific sample characteristics and laboratory instrumentation.
Method 1: Analysis of 2-Propoxyethanol in Water Samples by GC-MS
Objective: To extract and concentrate 2-Propoxyethanol from a water sample.
Apparatus: SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), autosampler vials with septa, magnetic stirrer, and stir bars.
Procedure:
Place a known volume (e.g., 10 mL) of the water sample into an autosampler vial.
Add a magnetic stir bar to the vial.
If required, adjust the pH of the sample and add salt (e.g., NaCl) to improve extraction efficiency.
Expose the SPME fiber to the headspace above the sample or directly immerse it in the sample.
Stir the sample at a constant rate for a defined period (e.g., 30 minutes) at a controlled temperature to allow for the partitioning of 2-Propoxyethanol onto the fiber.
Retract the fiber into the needle and transfer it to the GC injection port for thermal desorption.
2. Instrumental Analysis: GC-MS
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Column: A non-polar capillary column, such as a DB-5 (dimethylpolysyxane-based), is recommended.[2]
Carrier Gas: Helium at a constant flow rate.
Injection: Thermal desorption of the SPME fiber in the GC inlet.
Oven Temperature Program:
Initial temperature: 40°C, hold for 2 minutes.
Ramp: 10°C/minute to 200°C.
Hold: 5 minutes at 200°C.
MS Parameters:
Ionization Mode: Electron Impact (EI).
Scan Range: m/z 35-300.
Quantification: Use a calibration curve prepared from standards of 2-Propoxyethanol.
Method 2: Analysis of 2-Propoxyethanol in Soil Samples by HPLC-UV
1. Sample Preparation: Solvent Extraction
Objective: To extract 2-Propoxyethanol from a soil matrix.
A Comparative Analysis of the Solvency Power of 2-Propoxyethanol and Its Isomers
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can profoundly impact experimental outcomes, from reaction kinetics to purification eff...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can profoundly impact experimental outcomes, from reaction kinetics to purification efficiency. This guide provides an objective comparison of the solvency power of 2-propoxyethanol and its structural isomers, 1-propoxyethanol and 2-isopropoxyethanol (B94787). By examining key solvency parameters and providing detailed experimental methodologies, this document aims to facilitate informed solvent selection in a research and development setting.
The utility of a solvent is fundamentally determined by its ability to dissolve a solute, a property governed by the principle of "like dissolves like." This principle is quantified through various solvency parameters, most notably the Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters. These parameters provide a nuanced understanding of a solvent's interactive capabilities, moving beyond simple classifications of "polar" or "non-polar."
Comparative Solvency Data
To facilitate a direct comparison, the following tables summarize the key solvency parameters for 2-propoxyethanol and its isomers.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters dissect the total cohesive energy of a solvent into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2] Solvents with similar HSP values to a solute are more likely to dissolve it. The values for 2-propoxyethanol are experimentally determined, while the parameters for its isomers have been estimated using group contribution methods, a well-established predictive technique.[3][4]
Solvent
δD (MPa½)
δP (MPa½)
δH (MPa½)
2-Propoxyethanol
16.2
8.6
13.5
1-Propoxyethanol (estimated)
15.9
7.5
13.0
2-Isopropoxyethanol (estimated)
15.7
8.0
14.0
Note: The unit for Hansen Solubility Parameters is MPa½. To convert from (cal/ml)½, multiply by 2.0455.[5][6]
Kamlet-Taft Parameters
Solvent
α (Hydrogen Bond Donor)
β (Hydrogen Bond Acceptor)
π* (Dipolarity/Polarizability)
2-Propoxyethanol (estimated)
~0.7-0.8
~0.6-0.7
~0.5-0.6
1-Propoxyethanol (estimated)
~0.6-0.7
~0.6-0.7
~0.5-0.6
2-Isopropoxyethanol (estimated)
~0.7-0.8
~0.6-0.7
~0.5-0.6
Note: These values are estimations based on the structural similarities of the isomers and typical values for similar alkoxyethanols. Experimental determination is recommended for precise applications.
Discussion of Solvency Power
Based on the presented data, 2-propoxyethanol and its isomers exhibit broadly similar solvency characteristics, which is expected given their identical chemical formulas and functional groups. All three are effective solvents for a range of substances due to the presence of both an ether and a hydroxyl group.[12] However, the subtle differences in their molecular structures, specifically the position of the propoxy group and its branching, can lead to variations in their solvency power for specific solutes.
The slightly higher estimated hydrogen bonding component (δH) for 2-isopropoxyethanol suggests it may have a marginally stronger ability to dissolve solutes that are good hydrogen bond acceptors. Conversely, the slightly lower estimated polar component (δP) of 1-propoxyethanol might indicate a slightly reduced capacity for dissolving highly polar, non-hydrogen bonding solutes compared to its isomers.
These differences, while seemingly small, can be significant in specialized applications such as the dissolution of specific polymers or resins. For instance, in the formulation of coatings, the precise solvency for resins like epoxies or nitrocellulose can affect film formation and final properties.[13][14][15][16]
Experimental Protocols
For researchers wishing to determine these solvency parameters for their specific applications, the following methodologies are recommended.
Determination of Hansen Solubility Parameters
A common experimental approach involves solubility testing of the solute in a range of solvents with known HSPs.
Fig. 1: Experimental workflow for determining Hansen Solubility Parameters.
Solvent Selection : Choose a set of 20-30 solvents with a wide range of well-documented HSP values.
Solubility Assessment : For a given solute, determine its solubility in each of the selected solvents. This can be a simple binary classification ("soluble" or "insoluble") or a more quantitative measure like the degree of swelling for a polymer.
Data Analysis : The solubility data is entered into specialized software which calculates the HSP of the solute by finding the center of a "solubility sphere" in the three-dimensional Hansen space that best separates the "good" solvents from the "poor" solvents.
Determination of Kamlet-Taft Parameters
Kamlet-Taft parameters are determined spectrophotometrically using a set of solvatochromic dyes.
Fig. 2: Experimental workflow for determining Kamlet-Taft parameters.
Probe Selection : A set of indicator dyes is chosen, where each dye's light absorption is sensitive to a specific solvent property (hydrogen bond donation, acceptance, or dipolarity/polarizability).[17]
Spectroscopic Measurement : The UV-visible absorption spectrum of each dye is measured in the solvent of interest to determine the wavelength of maximum absorbance (λmax).
Parameter Calculation : The λmax values are then used in specific equations to calculate the α, β, and π* parameters.[18]
Logical Relationship of Solvency Parameters
The following diagram illustrates the conceptual relationship between the different solvency parameters and their contribution to the overall solvency power of a chemical.
Fig. 3: Conceptual relationship between solvency parameters.
Conclusion
2-Propoxyethanol and its isomers, 1-propoxyethanol and 2-isopropoxyethanol, are versatile solvents with similar overall solvency characteristics. However, subtle structural differences can lead to variations in their interactions with specific solutes. For applications requiring a high degree of precision in solvency, experimental determination of Hansen Solubility Parameters and Kamlet-Taft parameters is recommended. The predictive methods and experimental protocols outlined in this guide provide a robust framework for researchers to make informed decisions in solvent selection, thereby optimizing their chemical processes and research outcomes.
Cross-Validation of Experimental Results for 2-Propoxyethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the experimental toxicological data for 2-Propoxyethanol, a common industrial solvent, alongside relevant alte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental toxicological data for 2-Propoxyethanol, a common industrial solvent, alongside relevant alternatives. The information is intended to assist researchers in evaluating its suitability for various applications and in understanding its biological effects. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited assays.
In Vitro Cytotoxicity Comparison
The following table summarizes the in vitro cytotoxicity of 2-Propoxyethanol and its alternatives, 2-Butoxyethanol (B58217) and Propylene Glycol Phenyl Ether, on Chinese Hamster Ovary (CHO) cells. The data indicates that the cytotoxicity of ethylene (B1197577) glycol ethers tends to increase with the length of the alkyl chain. Propylene glycol ethers are generally considered to be less toxic than ethylene glycol ethers.[1][2]
Compound
Cell Line
Endpoint
Value
Reference
2-Propoxyethanol
CHO-K1
EC50
Not explicitly found, but toxicity increases with chain length
EC50: The concentration of a substance that causes a 50% reduction in a measured biological effect.
LD50: The dose of a substance that is lethal to 50% of a test population.
Developmental Toxicity Comparison
Developmental toxicity studies in animal models provide insights into the potential adverse effects on developing organisms. The table below compares the No-Observed-Adverse-Effect Concentration (NOAEC) for developmental toxicity of 2-Propoxyethanol and its analogue, 2-Butoxyethanol.
Compound
Species
NOAEC (Inhalation)
Key Findings
Reference
2-Propoxyethanol
Rat
100 ppm
Skeletal variations observed only at maternally toxic doses.
Rabbit
500 ppm
No effects on offspring even at maternally toxic doses.
2-Butoxyethanol
Rat
100 ppm
Considered a suitable analogue for developmental toxicity assessment.
NOAEC: The highest concentration or dose of a substance at which no adverse effects are observed in a population.
Experimental Protocols
In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU) Assay
This protocol is a representative method for assessing the in vitro cytotoxicity of chemical compounds based on OECD guidelines and common laboratory practices.[3]
1. Cell Culture and Seeding:
Chinese Hamster Ovary (CHO) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Exposure:
A stock solution of 2-Propoxyethanol or the alternative compound is prepared in a suitable solvent (e.g., DMSO).
Serial dilutions of the test compound are prepared in the cell culture medium.
The culture medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent at the same final concentration.
The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
3. Neutral Red Uptake and Measurement:
After the exposure period, the treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
A medium containing a non-toxic concentration of Neutral Red dye is added to each well, and the plates are incubated for 3 hours. During this time, viable cells take up the dye and store it in their lysosomes.
The Neutral Red-containing medium is removed, and the cells are washed again with PBS.
A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the cells.
The absorbance of the extracted dye is measured using a microplate reader at a wavelength of 540 nm.
4. Data Analysis:
The percentage of viable cells is calculated for each concentration relative to the solvent control.
The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for in vitro cytotoxicity testing.
Signaling Pathway Analysis
While direct studies on the effect of 2-Propoxyethanol on specific signaling pathways are limited, evidence suggests that the toxicity of glycol ethers is often mediated through the induction of oxidative stress.[4] Oxidative stress is a well-known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[5][6][7] The diagram below illustrates the proposed signaling cascade.
Exposure to 2-Propoxyethanol may lead to the generation of reactive oxygen species (ROS). This, in turn, can activate upstream kinases in the MAPK pathway, leading to a cascade of phosphorylation events that ultimately activate transcription factors. These transcription factors can then regulate the expression of genes involved in cellular stress responses, inflammation, and apoptosis.[8]
A Spectroscopic Showdown: 2-Propoxyethanol and Its Ether Alcohol Relatives
In the realm of scientific research and drug development, a thorough understanding of the chemical and physical properties of solvents is paramount. This guide provides a detailed spectroscopic comparison of 2-Propoxyeth...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of scientific research and drug development, a thorough understanding of the chemical and physical properties of solvents is paramount. This guide provides a detailed spectroscopic comparison of 2-Propoxyethanol with its closely related ether alcohols, 2-Ethoxyethanol and 2-Butoxyethanol. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we offer a comprehensive resource for researchers to distinguish and characterize these critical compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Propoxyethanol, 2-Ethoxyethanol, and 2-Butoxyethanol, facilitating a clear and objective comparison of their structural features.
Navigating the Solvent Landscape: A Comparative Guide to 2-Propoxyethanol and Other Cellosolve Solvents
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product formulation, and laboratory saf...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, product formulation, and laboratory safety. This guide provides a comprehensive evaluation of 2-Propoxyethanol against other common "Cellosolve" (glycol ether) solvents, offering a side-by-side comparison of their performance characteristics, supported by experimental data and detailed methodologies.
Glycol ethers, widely known under the trade name "Cellosolve," are a class of solvents prized for their unique combination of ether and alcohol functionalities. This dual nature imparts excellent solvency for a wide range of substances, from polar to non-polar, making them versatile performers in various applications, including coatings, cleaners, and as intermediates in chemical synthesis. 2-Propoxyethanol, also known as Propyl Cellosolve, is a prominent member of this family, and understanding its performance profile in relation to its counterparts is essential for informed solvent selection.
Comparative Performance Data
To facilitate a clear and objective comparison, the following tables summarize key quantitative data for 2-Propoxyethanol and other frequently used Cellosolve solvents.
Hansen Solubility Parameters (HSP) provide a theoretical framework for predicting the solubility of a material in a solvent. The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller distance between the HSP of a solvent and a solute indicates a higher likelihood of solubility.
Solvent
δD (MPa½)
δP (MPa½)
δH (MPa½)
2-Propoxyethanol
16.1
8.7
13.5
2-Ethoxyethanol
16.2
9.2
14.3
2-Butoxyethanol
16.0
5.1
12.3
Methyl Cellosolve
16.2
10.2
15.3
Diethylene Glycol Monobutyl Ether
16.0
7.0
10.6
Safety Profile: A Critical Consideration
For professionals in research and drug development, understanding the toxicological profile of a solvent is paramount. The following table provides a comparative overview of the acute toxicity of the selected glycol ethers. It is important to note that some glycol ethers, particularly those based on ethylene glycol monomethyl and monoethyl ethers, have been associated with reproductive and developmental toxicity.[1][2][3][4][5]
Detailed and standardized methodologies are crucial for generating reliable and comparable performance data. Below are summaries of the key experimental protocols for determining the properties listed in the comparison tables.
Determination of Evaporation Rate (ASTM D3539)
This test method determines the rate of evaporation of volatile liquids using a Shell thin-film evaporometer.[2]
Methodology:
A specified volume (0.70 mL) of the solvent is dispensed from a syringe onto a filter paper disk of a known area.[5]
The filter paper is suspended from a sensitive balance within a cabinet with controlled temperature (25°C) and a constant flow of dried air.[2][5]
The weight loss of the solvent is recorded over time, either manually or automatically.[5]
The time taken for 90% of the solvent to evaporate is determined.[2]
The relative evaporation rate is calculated by comparing the evaporation time of the sample to that of a reference solvent, typically n-butyl acetate (B1210297).[2]
Determination of Flash Point (ASTM D93)
The Pensky-Martens closed-cup tester is used to determine the flash point of the solvents, which is a critical parameter for assessing their flammability.[1][3][6]
Methodology:
A specified volume of the sample is placed in the test cup of the Pensky-Martens apparatus.[1]
The sample is heated at a slow, constant rate while being stirred.[1]
At regular temperature intervals, an ignition source is introduced into the vapor space above the liquid.[1][4]
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[1][4]
Evaluation of Solvency Power (Reverse Thin-Layer Chromatography)
This method provides a comparative measure of the solvency power of different solvents.
Methodology:
A standard, colored compound (solute) is spotted onto a thin-layer chromatography (TLC) plate.
The bottom edge of the TLC plate is then immersed in the solvent to be tested (the mobile phase).
The solvent moves up the TLC plate via capillary action, carrying the solute with it.
The distance traveled by the solvent front and the distance traveled by the center of the solute spot are measured.
The Retention Factor (Rf value) is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent. A higher Rf value generally indicates a stronger solvency power of the solvent for that particular solute.
Visualizing Key Concepts and Workflows
To further aid in the understanding of solvent selection and performance evaluation, the following diagrams, generated using Graphviz, illustrate important logical relationships and experimental workflows.
A logical workflow for selecting a suitable solvent.
Conceptual diagram of Hansen Solubility Parameters.
Experimental workflow for determining evaporation rate.
Acute to chronic toxicity ratio (ACR) for 2-Propoxyethanol in aquatic organisms
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the acute and chronic toxicity of 2-Propoxyethanol to various aquatic organisms. While a definitive Acute to C...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acute and chronic toxicity of 2-Propoxyethanol to various aquatic organisms. While a definitive Acute to Chronic Ratio (ACR) cannot be calculated due to the limited availability of public chronic toxicity data for this specific substance, this document summarizes the existing acute toxicity data and outlines the standardized experimental protocols used for such assessments. This information is crucial for environmental risk assessment and understanding the potential impact of this compound on aquatic ecosystems.
Understanding Acute to Chronic Toxicity Ratio (ACR)
The Acute to Chronic Ratio (ACR) is a critical parameter in ecotoxicology that helps to estimate the long-term environmental risk of a chemical when only acute toxicity data is available. It is calculated by dividing an acute toxicity value (e.g., LC50 or EC50) by a chronic toxicity value (e.g., NOEC or LOEC). A lower ACR suggests that acute toxicity data is a better predictor of chronic effects.
The following diagram illustrates the conceptual workflow for deriving the ACR.
Caption: Workflow for Determining the Acute to Chronic Toxicity Ratio (ACR).
Note: The ">" symbol indicates that at the highest concentration tested, the effect (e.g., 50% mortality or inhibition) was not observed. This suggests a low order of acute toxicity.
Standardized Experimental Protocols in Aquatic Toxicology
The following are summaries of the standardized OECD guidelines for conducting acute and chronic toxicity tests on aquatic organisms. These protocols ensure data reliability and comparability across different studies and laboratories.
Acute Toxicity Testing Protocols
Fish, Acute Toxicity Test (OECD Guideline 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[2][3][4][5][6]
Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
Procedure: Fish are exposed to a range of concentrations of the test substance. Mortalities and any abnormal behaviors are recorded at 24, 48, 72, and 96 hours.
Endpoint: The primary endpoint is the LC50, calculated from the observed mortalities.
Daphnia sp., Acute Immobilisation Test (OECD Guideline 202): This test assesses the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour period.[7][8][9][10][11]
Test Organisms: Daphnia magna that are less than 24 hours old are used.
Procedure: Daphnids are exposed to various concentrations of the test substance in a static or semi-static system. Immobilization is observed at 24 and 48 hours.
Endpoint: The EC50 for immobilization is the main outcome.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201): This guideline is used to determine the effects of a substance on the growth of freshwater microalgae.[1][12][13][14][15]
Test Organisms: Pseudokirchneriella subcapitata is a commonly used green algae species.
Procedure: Exponentially growing algae are exposed to the test substance in batch cultures for 72 hours. The growth inhibition is measured by changes in cell density over time.
Endpoint: The EC50, representing the concentration that causes a 50% reduction in growth rate, is calculated.
Chronic Toxicity Testing Protocols
Fish, Early-life Stage Toxicity Test (OECD Guideline 210): This test evaluates the effects of a substance on the early developmental stages of fish, providing data on both lethal and sub-lethal effects.[16][17][18][19][20]
Procedure: Fertilized fish eggs are exposed to a range of concentrations of the test substance. The exposure continues until the larvae in the control group are free-feeding.
Endpoints: Observations include hatching success, survival, abnormal appearance and behavior, and measurements of length and weight. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined.
Daphnia magna Reproduction Test (OECD Guideline 211): This test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[21][22][23][24][25]
Procedure: Young female daphnids are exposed to the test substance through several generations of offspring. The number of live offspring produced is the primary measure of effect.
Endpoints: The test determines the ECx (e.g., EC10, EC20, EC50) for reproduction, as well as the NOEC and LOEC.
Conclusion
The available acute toxicity data for 2-Propoxyethanol suggest a low potential for immediate harm to aquatic organisms. However, the absence of chronic toxicity data prevents a comprehensive environmental risk assessment and the calculation of a definitive Acute to Chronic Ratio. To fully understand the long-term ecological implications of 2-Propoxyethanol, further research focusing on chronic exposure, following standardized OECD guidelines, is highly recommended. Such studies would provide the necessary data to establish a reliable ACR and inform regulatory decisions. Professionals in drug development and chemical manufacturing should consider these data gaps when evaluating the environmental footprint of products containing this compound.
Benchmarking 2-Propoxyethanol's evaporation rate against other solvents
A Comparative Analysis of 2-Propoxyethanol's Evaporation Rate For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impa...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of 2-Propoxyethanol's Evaporation Rate
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes and product formulations. A key physical property governing a solvent's utility is its evaporation rate, which influences drying times, film formation, and concentration effects. This guide provides a direct comparison of the evaporation rate of 2-propoxyethanol with other common laboratory solvents, supported by standardized experimental data.
The evaporation rate of a solvent is a measure of how quickly it transitions from a liquid to a gaseous state at a given temperature and pressure. It is a crucial parameter in various applications, including coatings, inks, and pharmaceutical preparations, as it affects the processing time and the final properties of the product. A slower evaporation rate, as observed with 2-propoxyethanol, can be advantageous in applications requiring longer drying times for better leveling and to prevent defects in film formation.
Quantitative Comparison of Evaporation Rates
The following table summarizes the relative evaporation rates of 2-propoxyethanol and a selection of other common solvents. The data is benchmarked against n-butyl acetate (B1210297), which is assigned a standard relative evaporation rate of 1. A value less than 1 indicates a slower evaporation rate than n-butyl acetate, while a value greater than 1 signifies a faster rate.
As the data indicates, 2-propoxyethanol exhibits a relatively slow evaporation rate compared to many common solvents like ketones and esters, but is faster than some other glycol ethers and mineral spirits. This positions it as a valuable solvent for applications where controlled, slower evaporation is desired.
Experimental Protocol: Determination of Evaporation Rates
The data presented in this guide is determined using standardized methodologies to ensure accuracy and comparability. The most widely recognized method is ASTM D3539, "Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer".
Summary of ASTM D3539 Method:
The core principle of this method is to measure the weight loss of a solvent over time under controlled environmental conditions.
Apparatus:
Shell Thin-Film Evaporometer: A specialized cabinet with a controlled flow of dry air or nitrogen at a constant temperature.
Analytical Balance: A sensitive balance from which a filter paper disc is suspended.
Syringe: For precise dispensing of the solvent sample.
Filter Paper: A standardized, porous substrate.
Procedure:
Sample Preparation: The solvent sample is brought to a constant temperature of 25°C (77°F).
Application: A precise volume (typically 0.70 mL) of the temperature-controlled solvent is dispensed onto the filter paper, which is suspended from the balance within the evaporometer cabinet.
Evaporation: Dried air or nitrogen is passed through the cabinet at a controlled rate.
Data Collection: The weight of the filter paper and the evaporating solvent is recorded over time. This can be done manually or automatically.
Calculation: The time required for 90% of the solvent by weight to evaporate is determined.
Relative Rate Calculation: The relative evaporation rate is calculated by comparing the 90% evaporation time of the test solvent to the 90% evaporation time of n-butyl acetate (99% ester).
The result is a dimensionless ratio that provides a standardized measure of the solvent's volatility.
Visualizing the Comparison Workflow
The logical flow for benchmarking solvent evaporation rates can be visualized as a structured process, from initial solvent selection to the final comparative analysis.
Caption: Workflow for Benchmarking Solvent Evaporation Rates.
2-Propoxyethanol: A Comparative Guide to its Bactericidal Efficacy
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the bactericidal efficacy of 2-propoxyethanol and its alternatives. Due to the limited availability of dir...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bactericidal efficacy of 2-propoxyethanol and its alternatives. Due to the limited availability of direct quantitative data on the bactericidal action of 2-propoxyethanol, this guide utilizes data from closely related propylene (B89431) glycol ethers and glycols as a proxy to facilitate a comparative analysis. This information is intended to support research and development in the fields of disinfection and antimicrobial agent evaluation.
Comparative Efficacy of Bactericidal Agents
The following table summarizes the bactericidal efficacy of 2-propoxyethanol (data inferred from propylene glycol), alongside common alternative agents. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
The data presented in this guide is typically generated using standardized methods for evaluating antimicrobial activity. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination via Broth Dilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test agent (e.g., 2-propoxyethanol) is prepared in a suitable solvent.
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in test tubes or a 96-well microtiter plate.
Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Controls: A positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only) are included.
Incubation: The tubes or plates are incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours).
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Protocol:
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
Application of Antimicrobial Agent: A sterile paper disk (typically 6 mm in diameter) is impregnated with a known concentration of the test agent and placed on the surface of the inoculated agar.
Incubation: The plate is incubated at 37°C for 18-24 hours.
Measurement of Zone of Inhibition: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear circular area around the disk. The diameter of this "zone of inhibition" is measured in millimeters.[6][7][8] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the agent.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in evaluating bactericidal efficacy, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Inferred Mechanism of Bactericidal Action for 2-Propoxyethanol.
Unveiling Solvent Effects: A Comparative Kinetic Study of Solvolysis in 2-Propoxyethanol and Other Protic Solvents
For researchers, scientists, and professionals in drug development, understanding the influence of solvents on reaction kinetics is paramount for process optimization and predicting product outcomes. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the influence of solvents on reaction kinetics is paramount for process optimization and predicting product outcomes. This guide provides a comparative analysis of reaction kinetics in 2-propoxyethanol against other common protic solvents, supported by established experimental methodologies.
Solvent properties, such as polarity, proticity, and viscosity, play a crucial role in dictating the rate of chemical reactions. Protic solvents, characterized by the presence of a hydrogen atom attached to an electronegative atom, are capable of hydrogen bonding and can significantly influence reactions involving charged intermediates or transition states. This guide focuses on the solvolysis of a model substrate, tert-butyl chloride, to explore the kinetic differences imparted by 2-propoxyethanol in comparison to a widely used protic solvent, ethanol (B145695).
Comparative Kinetic Data
The rate of solvolysis of tert-butyl chloride is highly dependent on the solvating power of the medium. While extensive data for this reaction in a wide array of solvents is available, direct comparative studies involving 2-propoxyethanol are limited. The following table presents illustrative first-order rate constants (k) for the solvolysis of tert-butyl chloride in aqueous solutions of 2-propoxyethanol and ethanol at 25°C. This data serves to exemplify the expected trend based on solvent properties.
Solvent System (v/v)
Dielectric Constant (ε)
Rate Constant (k) x 10⁻⁴ s⁻¹
50% Aqueous 2-Propoxyethanol
(estimated) ~40
(illustrative) 1.5
50% Aqueous Ethanol
55.3
3.2
60% Aqueous Ethanol
60.1
5.8
Note: The rate constant for 2-propoxyethanol is an illustrative value based on general solvent theory, as direct experimental data was not found in the surveyed literature. The data for aqueous ethanol is representative of typical experimental findings.
The expected slower reaction rate in 2-propoxyethanol compared to ethanol can be attributed to several factors. While both are protic solvents, ethanol is more polar than 2-propoxyethanol. In Sₙ1 reactions, such as the solvolysis of tert-butyl chloride, a more polar solvent is better at stabilizing the carbocation intermediate formed in the rate-determining step, thus accelerating the reaction.[1][2][3] The bulkier propoxy group in 2-propoxyethanol may also introduce steric hindrance, potentially affecting the solvation of the transition state.
Experimental Protocols
To empirically determine and compare the kinetic parameters, a well-established experimental protocol for monitoring the solvolysis of tert-butyl chloride can be employed. This method relies on tracking the production of hydrochloric acid over time.
Solvent Preparation: Prepare the desired solvent mixtures (e.g., 50% aqueous 2-propoxyethanol and 50% aqueous ethanol by volume).
Reaction Initiation: In a thermostatted flask at a constant temperature (e.g., 25°C), add a known volume of the solvent mixture. Initiate the reaction by adding a precise amount of tert-butyl chloride and start a timer immediately.
Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a flask containing a known volume of acetone. The acetone stops the reaction by rapidly changing the polarity of the medium.
Titration: Add a few drops of bromothymol blue indicator to the quenched sample. Titrate the generated HCl with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.
"Infinity" Reading: To determine the concentration of HCl at the completion of the reaction (the "infinity" point), heat a separate, larger sample of the reaction mixture in a sealed container in a water bath for an extended period to ensure the reaction goes to completion. Then, titrate an aliquot of this solution as described above.
Data Analysis: The concentration of tert-butyl chloride remaining at each time point is proportional to the difference between the infinity titer and the titer at that time. The first-order rate constant (k) can be determined from the slope of a plot of ln([t-BuCl]t/[t-BuCl]₀) versus time, or more conveniently, ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH for the infinity sample and Vt is the volume at time t.[4][5][6]
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the reaction mechanism, the following diagrams are provided.
Figure 1. Experimental workflow for the kinetic study of tert-butyl chloride solvolysis.
The solvolysis of tert-butyl chloride proceeds via an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. The understanding of this pathway is crucial for interpreting the kinetic data.
Figure 2. The Sₙ1 reaction mechanism for the solvolysis of tert-butyl chloride.
This guide provides a framework for the comparative kinetic analysis of reactions in 2-propoxyethanol and other protic solvents. By following the outlined experimental protocol, researchers can generate valuable data to understand and predict the impact of solvent choice on reaction outcomes, a critical aspect of chemical process development and drug discovery.
Correlating the physical properties of 2-Propoxyethanol with its performance in specific applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide prov...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides a comprehensive comparison of 2-Propoxyethanol with viable alternatives across key applications, supported by experimental data and detailed protocols to aid in informed solvent selection.
2-Propoxyethanol, a glycol ether, is a versatile solvent valued for its unique combination of hydrophilic and hydrophobic properties. Its performance is intrinsically linked to its physical characteristics, which dictate its suitability for various applications, including in coatings, cleaning formulations, drug synthesis, and herbicide formulations. This guide delves into a detailed analysis of these correlations, offering a clear comparison with other commonly used solvents.
Physical Properties: A Head-to-Head Comparison
The performance of a solvent is fundamentally governed by its physical properties. The following table summarizes the key physical characteristics of 2-Propoxyethanol and its common alternatives. Understanding these properties is the first step in selecting the optimal solvent for a specific application.
Property
2-Propoxyethanol
2-Butoxyethanol
Propylene Glycol n-Butyl Ether (PnB)
Propylene Carbonate
Tripropylene Glycol Methyl Ether (TPM)
Dimethyl Esters (DME)
Molecular Formula
C5H12O2
C6H14O2
C7H16O2
C4H6O3
C10H22O4
C21H36O12 (Mixture)
Molecular Weight ( g/mol )
104.15
118.17
132.2
102.09
206.28
~160
Boiling Point (°C)
150-153
169-172.5
171
242
236-238
196-225
Melting Point (°C)
-75
-75
-85
-48.8
-79
-
Flash Point (°C)
49
67
63-68.9
116-132
93-115
>93
Density (g/mL @ 25°C)
0.913
0.902
0.879
1.205
0.96-1.03
1.082-1.112
Vapor Pressure (mmHg @ 20°C)
1.3
<1
1.1
0.03
<1
<0.1
Solubility in Water
Soluble
Miscible
5.5 wt%
Very Soluble
Soluble
Slightly Soluble (2-10%)
Refractive Index (n20/D)
1.413
1.419
1.420
1.4189-1.422
1.430-1.432
1.424
Performance in Coatings Applications
In the coatings industry, solvents play a crucial role in dissolving resins, controlling viscosity, and influencing film formation and drying times. A solvent's evaporation rate, solvency power (often indicated by the Kauri-Butanol value), and its interaction with other formulation components are critical performance indicators.
A moderate evaporation rate, as seen with 2-Propoxyethanol, allows for controlled drying, which is essential for achieving smooth and uniform films.[1] Its ability to act as a coalescing agent in waterborne coatings is also highly valued, aiding in the formation of a continuous and durable film.[1]
Experimental Protocol: Evaluation of Solvent Performance in a Water-Based Acrylic Coating
This protocol outlines a comprehensive approach to evaluating the performance of 2-Propoxyethanol against an alternative like 2-Butoxyethanol in a model water-based acrylic paint formulation.
1. Paint Formulation:
Prepare two identical base paint formulations, one with 2-Propoxyethanol and the other with 2-Butoxyethanol as the coalescing solvent. The solvent should be added at a concentration of 5% by weight of the total formulation.
2. Performance Testing:
Viscosity and Stability: Measure the initial viscosity of each paint formulation using a rotational viscometer.[2][3] Store the paints in sealed containers at 50°C for 30 days to assess storage stability by re-measuring viscosity and observing for any phase separation, settling, or skinning.[4][5]
Drying Time: Apply the paints to standardized test panels and determine the set-to-touch time, dry-hard time, and dry-through time according to ASTM D1640.[6][7][8][9][10]
Adhesion: After the paint films have fully cured, assess their adhesion to the substrate using the cross-hatch tape test as described in ASTM D3359.[2][3][11][12][13]
Volatile Content: Determine the volatile organic compound (VOC) content of each formulation using ASTM D2369.[14][15][16][17][18]
Experimental workflow for comparing solvent performance in coatings.
Efficacy in Cleaning Formulations
The effectiveness of a cleaning agent is largely dependent on the solvent's ability to dissolve various soils, its surface tension, and its evaporation rate. Glycol ethers like 2-Propoxyethanol are effective in both household and industrial cleaners due to their ability to dissolve both polar and non-polar soils.
Experimental Protocol: Comparative Cleaning Efficiency Study
This protocol provides a framework for comparing the cleaning efficiency of 2-Propoxyethanol with an alternative, such as Propylene Glycol n-Butyl Ether (PnB), on a standardized industrial soil.
1. Preparation of Soiled Substrates:
Apply a consistent layer of a standardized industrial grease to stainless steel coupons.
2. Cleaning Procedure:
Prepare cleaning solutions containing 10% by weight of 2-Propoxyethanol and PnB, respectively, in water with a non-ionic surfactant.
Immerse the soiled coupons in each cleaning solution for a set period (e.g., 5 minutes) with gentle agitation.
Rinse the coupons with deionized water and allow them to dry.
3. Evaluation of Cleaning Efficiency:
Gravimetric Analysis: Weigh the coupons before soiling and after cleaning to determine the percentage of soil removal.[16]
Visual Inspection: Visually assess the coupons for any remaining soil residue.[12]
Water-Break Test: Flood the cleaned surface with water and observe if the water film remains continuous, indicating a clean, high-energy surface. A break in the water film signifies the presence of residual hydrophobic soil.[16]
Workflow for evaluating and comparing cleaning efficiency.
Role in Drug Development and Synthesis
In pharmaceutical manufacturing, solvents are critical for dissolving reactants, controlling reaction rates, and in the purification and crystallization of active pharmaceutical ingredients (APIs).[18][19] The choice of solvent can significantly influence reaction yield, purity, and the final crystalline form of the API.[11][20]
The selection of a solvent in drug synthesis is a multi-faceted decision that considers not only solubility and reactivity but also safety, environmental impact, and regulatory acceptance. While specific experimental data comparing 2-Propoxyethanol to its alternatives in drug synthesis is often proprietary, the following logical workflow can guide solvent selection.
Logical workflow for solvent selection in drug synthesis.
Performance in Herbicide Formulations
In agrochemical formulations, solvents are used to dissolve the active herbicide ingredient and other components to create a stable and effective product. The solvent can influence the herbicide's solubility, stability, and its ability to penetrate the plant cuticle, thereby affecting its overall efficacy.[9][21] The physical properties of the solvent, such as its polarity and viscosity, play a significant role in these processes.[8][22][23]
The selection of a solvent for a herbicide formulation involves balancing the need for high efficacy with considerations of crop safety, environmental impact, and formulation stability. While specific formulation details are often proprietary, the performance of a solvent can be evaluated through standardized bio-efficacy trials.
Proper Disposal of 2-Propoxyethanol: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-Propoxyethanol, ensuring the protection of laboratory personnel and the environment. For researchers, scientists, and drug development professionals, adherence...
Author: BenchChem Technical Support Team. Date: December 2025
Essential guidance for the safe and compliant disposal of 2-Propoxyethanol, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is a critical component of laboratory safety and regulatory compliance. 2-Propoxyethanol, a flammable and harmful solvent, requires careful handling and disposal as a hazardous waste. This guide provides a step-by-step procedure for its proper disposal, in accordance with the Resource Conservation and Recovery Act (RCRA) and best laboratory practices.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, protective gloves, and a lab coat.[1] All handling of 2-Propoxyethanol and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Procedure
The disposal of 2-Propoxyethanol must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Never pour 2-Propoxyethanol down the drain or dispose of it with regular trash.
Step 1: Hazardous Waste Determination
The first critical step is to classify the waste material. Under the EPA's RCRA regulations, a waste is hazardous if it is either "listed" or exhibits certain "characteristics."
Characteristic Waste: 2-Propoxyethanol is a flammable liquid with a flash point below 140°F (60°C).[2][3] This means it exhibits the characteristic of ignitability and must be classified as a hazardous waste with the EPA waste code D001 .[2][3]
Listed Waste: While 2-Propoxyethanol is not individually listed on the P or U lists, it is a solvent.[4] Waste solvent mixtures containing certain related glycol ethers are found on the F-list.[2][5] Therefore, it is crucial to manage spent 2-Propoxyethanol as a regulated hazardous waste.
Any materials contaminated with 2-Propoxyethanol, such as absorbent pads from a spill, contaminated PPE, or empty containers that have not been triple-rinsed, must also be treated as hazardous waste.
Step 2: Waste Collection and Container Management
Container Selection: Collect all 2-Propoxyethanol waste in a designated, leak-proof container that is in good condition.[6] Plastic or plastic-coated glass containers are often preferred to minimize the risk of breakage.[1] The container must be compatible with the chemical.
Labeling: The waste container must be clearly and accurately labeled.[7] The label should include:
The full chemical name: "2-Propoxyethanol" (do not use abbreviations or formulas)[8]
The specific hazard characteristic: "Ignitable"
The accumulation start date (the date the first drop of waste was added to the container)[7]
Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[1] This prevents the release of flammable and harmful vapors.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated Location: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[1][6] This area must be at or near the point of waste generation.[1]
Secondary Containment: The SAA should have secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[6]
Segregation: Store the 2-Propoxyethanol waste away from incompatible materials, particularly strong oxidizing agents.[9]
Step 4: Arranging for Disposal
Contact EHS: Once the container is full, or before the accumulation time limit is reached (typically 90 to 180 days, depending on your facility's generator status), contact your institution's EHS office to arrange for a hazardous waste pickup.[1][7]
Documentation: Your EHS office will provide a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal facility.[7]
Data Presentation: RCRA Hazardous Waste Characteristics
To properly classify chemical waste, it is essential to determine if it meets any of the four characteristics of hazardous waste as defined by the EPA.
Characteristic
EPA Waste Code
Description
Relevance to 2-Propoxyethanol
Ignitability
D001
Liquids with a flash point < 140°F (60°C); non-liquids that can cause fire through friction, moisture absorption, or spontaneous chemical changes; ignitable compressed gases; or oxidizers.[2][3]
Yes , 2-Propoxyethanol is a flammable liquid with a flash point below 140°F.
Corrosivity
D002
Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[2][10]
No , 2-Propoxyethanol is not typically corrosive.
Reactivity
D003
Wastes that are unstable, react violently with water, can generate toxic gases, or are capable of detonation or explosive reaction under normal conditions.[2][10]
No , 2-Propoxyethanol is stable under normal conditions.
Toxicity
D004 - D043
Wastes that, when tested using the Toxicity Characteristic Leaching Procedure (TCLP), have a leachate containing specific contaminants at or above regulated concentrations.[11][12]
Unlikely , unless contaminated with other toxic materials.
Experimental Protocols
The primary "experiment" in this context is the hazardous waste determination.
Methodology for Hazardous Waste Determination:
Information Gathering: Obtain the Safety Data Sheet (SDS) for 2-Propoxyethanol. Section 9 (Physical and Chemical Properties) will provide the flash point. Section 14 (Transport Information) and Section 15 (Regulatory Information) may also contain relevant classification data.
Characteristic Evaluation:
Ignitability: Compare the flash point from the SDS to the regulatory limit of 140°F (60°C) found in 40 CFR 261.21.[3] If the flash point is below this temperature, the waste is ignitable (D001).
Corrosivity, Reactivity, Toxicity: Review the SDS and knowledge of the waste-generating process to determine if the waste meets the criteria for corrosivity, reactivity, or toxicity. For 2-Propoxyethanol that is not mixed with other chemicals, these characteristics are not expected to apply.
Listed Waste Evaluation: Review the EPA's F, K, P, and U lists of hazardous wastes (40 CFR Part 261).[11] While 2-Propoxyethanol is not explicitly on these lists, confirm if the waste stream fits a broader category, such as spent solvent solutions (F-list).
Final Classification: Based on the evaluation, assign the appropriate EPA waste code(s). For pure or spent 2-Propoxyethanol, the primary classification will be D001 for ignitability.
Comprehensive Safety and Handling Guide for 2-Propoxyethanol
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Propoxyethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these pr...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Propoxyethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing health risks associated with this chemical.
Chemical Profile: 2-Propoxyethanol, also known as Ethylene Glycol Propyl Ether, is a flammable liquid and vapor that can cause severe eye irritation and is harmful if absorbed through the skin.[1] It may also lead to skin and respiratory tract irritation, blood abnormalities, and potential liver and kidney damage.[1]
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) for 2-Propoxyethanol.[1] However, it is crucial to keep airborne levels as low as possible. The American Conference of Governmental Industrial Hygienists (ACGIH) has not listed a Threshold Limit Value (TLV) for this chemical. In the absence of specific limits, it is prudent to adhere to the general duty clause of keeping the workplace free from recognized hazards.
Jurisdiction
Limit Type
Value
OSHA
PEL (8-hour TWA)
Not Established
NIOSH
REL (10-hour TWA)
Not Established
ACGIH
TLV (8-hour TWA)
Not Established
TWA: Time-Weighted Average
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure to 2-Propoxyethanol. The following table summarizes the required PPE for handling this chemical.
Body Part
Protection
Material/Type
Standard
Eyes/Face
Safety Goggles
Chemical splash goggles
OSHA 29 CFR 1910.133 or EN166
Skin
Gloves
Butyl Rubber, Neoprene
Protective Clothing
Lab coat, apron, or coveralls
Respiratory
Respirator
Air-purifying respirator with organic vapor cartridges
NIOSH/MSHA or EN 149 approved
Glove Selection:
While specific breakthrough time data for 2-Propoxyethanol is limited, data for analogous glycol ethers like 2-ethoxyethanol (B86334) and 2-butoxyethanol (B58217) indicate that disposable nitrile gloves are not recommended for anything other than very short-term exposure. For prolonged contact, more robust gloves are necessary.
Glove Material
Recommendation
Rationale
Butyl Rubber
Recommended
Excellent resistance to ketones and esters, which are structurally similar to glycol ethers.
Neoprene
Recommended
Good resistance to a broad range of chemicals, including alcohols and some organic solvents.
Nitrile
Not for prolonged use
Studies on similar glycol ethers show rapid breakthrough times for disposable nitrile gloves.[2]
Natural Rubber
Not Recommended
Poor resistance to organic solvents.
Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan for Handling 2-Propoxyethanol
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and accidents.
1. Engineering Controls:
Always handle 2-Propoxyethanol in a well-ventilated area.[1]
Use a chemical fume hood for all procedures that may generate vapors.
Ensure that an eyewash station and safety shower are readily accessible.[3]
2. Safe Handling Procedures:
Ground and bond containers when transferring the material to prevent static discharge.[1][3]
On long-term storage, 2-Propoxyethanol may form explosive peroxides; periodic testing for peroxides is recommended.[1]
Emergency Response Plan
Immediate and appropriate action is critical in the event of a spill or personal exposure.
Personal Exposure:
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]
Skin Contact
Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[1][6]
Inhalation
Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6]
Ingestion
Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Spill Response:
Evacuate: Clear the area of all non-essential personnel.
Ventilate: Increase ventilation to the area.
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
Collect: Place the absorbed material into a suitable, labeled container for disposal.[1]
Clean: Decontaminate the spill area.
Report: Report the incident to the appropriate safety officer.
Disposal Plan
All 2-Propoxyethanol waste must be treated as hazardous waste.
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container.
Disposal Regulations: Chemical waste generators must adhere to US EPA guidelines for the classification and disposal of hazardous waste as listed in 40 CFR Parts 261.3.[1] Additionally, consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Do not dispose of 2-Propoxyethanol down the drain.[2]
Visual Guides
The following diagrams illustrate key workflows for handling 2-Propoxyethanol safely.
Caption: PPE Selection Workflow for 2-Propoxyethanol.
Caption: Emergency Response Workflow for a 2-Propoxyethanol Spill.